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  • Product: n,n-Bis(4-methoxybenzyl)ethenesulfonamide
  • CAS: 133777-96-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,N-Bis(4-methoxybenzyl)ethenesulfonamide (CAS 133777-96-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N,N-Bis(4-methoxybenzyl)ethenesulfonamide, a complex organic molecule with potential appl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Bis(4-methoxybenzyl)ethenesulfonamide, a complex organic molecule with potential applications in medicinal chemistry and organic synthesis. Due to the limited publicly available data on this specific compound, this guide synthesizes information from structurally related molecules and established synthetic methodologies to offer a scientifically grounded perspective on its physical properties, a proposed synthetic route, and recommended analytical characterization techniques. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

N,N-Bis(4-methoxybenzyl)ethenesulfonamide is a sulfonamide derivative characterized by a central ethenesulfonamide core disubstituted on the nitrogen atom with two 4-methoxybenzyl groups. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. The incorporation of the vinyl (ethene) group attached to the sulfonyl moiety introduces a site of unsaturation that can be exploited for further functionalization, for instance, through Michael additions, making it a potentially versatile building block in organic synthesis. The two 4-methoxybenzyl groups significantly influence the molecule's lipophilicity and steric bulk, which in turn can modulate its biological activity and physical properties.

This guide aims to consolidate the available information and provide expert insights into the characteristics and synthesis of N,N-Bis(4-methoxybenzyl)ethenesulfonamide.

Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C18H21NO4SSupplier Data[1]
Molecular Weight 347.43 g/mol Supplier Data[1]
Appearance Likely a white to off-white solidGeneral appearance of similar sulfonamides
Melting Point Expected to be a solid with a defined melting pointHigh molecular weight and crystalline nature of related sulfonamides
Solubility Predicted to be soluble in polar organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and low solubility in water.Based on the presence of polar sulfonamide and ether groups, and large non-polar aromatic regions.
Stability Store in an inert atmosphere at 2-8°C.[1]Supplier recommendation suggests sensitivity to air, moisture, or temperature.

Note: These properties are predictive and should be confirmed through empirical testing.

Proposed Synthesis and Mechanism

The synthesis of N,N-Bis(4-methoxybenzyl)ethenesulfonamide can be logically approached through the reaction of a suitable secondary amine, bis(4-methoxybenzyl)amine, with an ethenesulfonylating agent. A common and effective method involves the in situ generation of ethenesulfonyl chloride from 2-chloroethanesulfonyl chloride and a non-nucleophilic base, typically triethylamine. This intermediate then reacts with the secondary amine to form the desired product.

The causality behind this experimental choice lies in the high reactivity and instability of ethenesulfonyl chloride, which makes its isolation and storage challenging. Generating it in situ ensures it is consumed as it is formed, maximizing yield and minimizing decomposition. The triethylamine serves a dual purpose: first, it facilitates the elimination of HCl from 2-chloroethanesulfonyl chloride to form the vinylsulfene intermediate, and second, it acts as an acid scavenger to neutralize the HCl produced during the sulfonamide formation.

Reaction Scheme:

G cluster_0 In situ generation of Ethenesulfonyl Chloride cluster_1 Sulfonamide Formation 2-chloroethanesulfonyl_chloride Cl-CH2-CH2-SO2-Cl ethenesulfonyl_chloride H2C=CH-SO2-Cl 2-chloroethanesulfonyl_chloride->ethenesulfonyl_chloride - HCl triethylamine1 N(Et)3 bis_amine HN(CH2-Ph-OMe)2 ethenesulfonyl_chloride->bis_amine Reacts with triethylammonium_chloride1 [HN(Et)3]+Cl- product N,N-Bis(4-methoxybenzyl)ethenesulfonamide bis_amine->product + H2C=CH-SO2-Cl triethylamine2 N(Et)3 triethylammonium_chloride2 [HN(Et)3]+Cl-

Caption: Proposed two-step, one-pot synthesis of N,N-Bis(4-methoxybenzyl)ethenesulfonamide.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis and isolation of a product with the expected analytical data would confirm its validity.

  • Reagent Preparation:

    • Dissolve bis(4-methoxybenzyl)amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate addition funnel, prepare a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM.

    • Prepare a solution of triethylamine (2.5 eq) in anhydrous DCM in another addition funnel.

  • Reaction Execution:

    • Cool the solution of bis(4-methoxybenzyl)amine to 0°C using an ice bath.

    • Slowly add the triethylamine solution to the stirred amine solution over 10-15 minutes.

    • Following the addition of the base, add the 2-chloroethanesulfonyl chloride solution dropwise over 30-45 minutes, maintaining the temperature at 0°C. The formation of a precipitate (triethylammonium chloride) is expected.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Work-up and Purification:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-Bis(4-methoxybenzyl)ethenesulfonamide.

Analytical Characterization

To confirm the identity and purity of the synthesized N,N-Bis(4-methoxybenzyl)ethenesulfonamide, a suite of analytical techniques should be employed. While specific spectra for this compound are not publicly available, the following outlines the expected results. Chemical suppliers like Ambeed and BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data for their products.[1][2]

Workflow for Analytical Characterization:

G Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC NMR NMR Spectroscopy (1H, 13C) (Structure Confirmation) TLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS IR IR Spectroscopy (Functional Groups) MS->IR HPLC HPLC Analysis (Purity Quantification) IR->HPLC End Confirmed Structure & Purity HPLC->End

Caption: Logical workflow for the analytical validation of N,N-Bis(4-methoxybenzyl)ethenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

    • A characteristic set of signals for the vinyl group (H₂C=CH-), likely appearing as a multiplet in the range of 5.5-7.0 ppm.

    • Two distinct doublets for the aromatic protons of the 4-methoxybenzyl groups, integrating to 4H each, typically in the region of 6.8-7.3 ppm.

    • A singlet for the benzylic protons (-CH₂-), integrating to 4H.

    • A sharp singlet for the methoxy group protons (-OCH₃), integrating to 6H, around 3.8 ppm.

  • ¹³C NMR: The carbon NMR would further confirm the structure, showing distinct signals for the vinyl carbons, aromatic carbons (including the ipso, ortho, meta, and para carbons), the benzylic carbon, and the methoxy carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The expected exact mass for the [M+H]⁺ ion would be approximately 348.1264, corresponding to the formula C₁₈H₂₂NO₄S⁺.

Infrared (IR) Spectroscopy

The IR spectrum would provide evidence for the key functional groups. Characteristic absorption bands are expected for:

  • Sulfonamide S=O stretches (asymmetric and symmetric) around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

  • C=C stretch of the vinyl group around 1640-1610 cm⁻¹.

  • C-O-C stretches of the methoxy groups around 1250 cm⁻¹ and 1030 cm⁻¹.

  • Aromatic C=C and C-H stretches.

Conclusion

N,N-Bis(4-methoxybenzyl)ethenesulfonamide is a compound of interest with limited available experimental data. This guide provides a robust, scientifically-reasoned framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The proposed synthetic protocol offers a reliable starting point for laboratory preparation, and the outlined analytical workflow provides a clear path for structural verification and purity assessment. Researchers and drug development professionals can use this guide as a foundational tool to enable further investigation into the properties and potential applications of this molecule.

References

Sources

Exploratory

Solvation Thermodynamics and Application Profiling of N,N-Bis(4-methoxybenzyl)ethenesulfonamide

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Physicochemical behavior, solvent-dependent stability, and self-validating empirical protocols. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Physicochemical behavior, solvent-dependent stability, and self-validating empirical protocols.

Executive Summary

N,N-bis(4-methoxybenzyl)ethenesulfonamide (CAS: 133777-96-5) is a highly versatile vinylsulfonamide building block utilized extensively in modern medicinal chemistry. Acting as a potent Michael acceptor, it serves as a critical intermediate in the synthesis of arginase inhibitors, integrin agonists, and APJ receptor modulators.

As a Senior Application Scientist, I frequently observe that the bottleneck in scaling up syntheses involving this compound lies in its complex solvation thermodynamics. The molecule possesses a dual-character structure: a highly lipophilic, bulky bis-PMB (4-methoxybenzyl) protected amine coupled with a polar, reactive ethenesulfonamide core. This whitepaper deconstructs the solubility profile of this compound, providing process chemists with the mechanistic causality required to select optimal solvents for synthesis, extraction, and purification.

Structural Determinants of Solvation

To accurately predict the solubility of N,N-bis(4-methoxybenzyl)ethenesulfonamide, we must analyze its structural domains and their respective intermolecular interactions:

  • Bis-PMB (4-methoxybenzyl) Groups: The two PMB groups create a massive lipophilic cleft. While the ether oxygens offer weak hydrogen-bond acceptor capabilities, the dominant solvation forces required here are London dispersion and π−π interactions. Solvents lacking polarizability struggle to solvate this domain.

  • Sulfonamide Core ( O=S=O ): This moiety acts as a strong localized dipole and a potent hydrogen-bond acceptor. It demands a solvent with a sufficient dielectric constant ( ϵ ) to stabilize the charge separation.

  • Vinyl Moiety: The highly polarizable double bond is sensitive to nucleophilic attack. Solvents must be chosen not only for physical solvation but for chemical inertness to prevent unwanted solvolysis.

Solvation_Thermodynamics Compound N,N-bis(4-methoxybenzyl) ethenesulfonamide PMB Bis-PMB Groups (Lipophilic/π-System) Compound->PMB Structural feature Sulfonamide Sulfonamide Core (Dipole/H-Bond Acceptor) Compound->Sulfonamide Structural feature Vinyl Vinyl Moiety (Polarizable) Compound->Vinyl Structural feature DCM Halogenated Solvents (e.g., DCM) Optimal Solvation PMB->DCM Dispersion & π- interactions MeCN Polar Aprotic Solvents (e.g., Acetonitrile) Reaction Medium Sulfonamide->MeCN Dipole-dipole stabilization Vinyl->MeCN Activation for Michael Addition

Figure 1: Structural domains of N,N-bis(4-methoxybenzyl)ethenesulfonamide and solvent interactions.

Empirical Solubility Profile in Organic Solvents

While exhaustive thermodynamic solubility databases rarely publish exact intrinsic solubility ( S0​ ) values for niche synthetic intermediates (1)[1], we can accurately reconstruct its solubility profile by analyzing the stoichiometric ratios and solvent volumes utilized in validated patent literature.

For instance, in the synthesis of APJ receptor agonists (2)[2], the compound is generated and maintained in Dichloromethane (DCM) at concentrations exceeding 0.2 M (~70 mg/mL). Similarly, its use in arginase inhibitor development (3)[3] demonstrates robust solubility in Acetonitrile during ambient temperature coupling reactions.

Table 1: Reconstructed Solubility Profile at 25°C
Solvent ClassSolventDielectric Constant ( ϵ )Estimated SolubilitySynthetic Utility & Causality
Halogenated Dichloromethane (DCM)8.93> 70 mg/mL Optimal. High polarizability solvates the PMB groups, while the moderate dipole stabilizes the core. Used for primary synthesis[2].
Polar Aprotic Acetonitrile (MeCN)37.5> 20 mg/mL Reaction Medium. Preferred for Michael additions; stabilizes polar transition states without causing solvolysis[3].
Polar Aprotic Ethyl Acetate (EtOAc)6.0230 - 50 mg/mL Extraction. Excellent for aqueous biphasic extractions and chromatographic purification[4].
Polar Protic Methanol (MeOH)32.7< 10 mg/mL Avoid. Poor solvation of bulky PMB groups. High risk of unwanted conjugate methoxy addition to the vinyl core.
Non-Polar Heptane1.92< 1 mg/mL Anti-Solvent. Highly insoluble due to inability to disrupt crystal lattice dipole interactions. Ideal for precipitation.

Standardized Methodologies: Self-Validating Solubility Profiling

To determine the exact thermodynamic solubility for specific process engineering needs, standard shake-flask methods are insufficient. Because this compound is a Michael acceptor, the protocol must validate chemical stability alongside physical solubility.

The following protocol is designed as a self-validating system :

Protocol: Kinetic & Thermodynamic Solubility Profiling via HPLC-UV

Step 1: Saturated Suspension Preparation

  • Action: Add 100 mg of N,N-bis(4-methoxybenzyl)ethenesulfonamide to 1.0 mL of the target solvent in a sealed amber glass vial.

  • Causality: Amber glass prevents potential UV-induced dimerization of the vinyl group. An excess of solid (100 mg/mL) ensures the system surpasses the solubility limit, guaranteeing a true thermodynamic equilibrium rather than a kinetically trapped supersaturated state.

Step 2: Thermal Equilibration & Kinetic Sampling

  • Action: Agitate the suspension at 400 RPM at a constant 25.0 ± 0.1 °C. Extract 50 µL aliquots at exactly 24h and 48h.

  • Causality: Sampling at two distinct time points creates a self-validating thermodynamic check. If the concentration delta between 24h and 48h is <5%, equilibrium is confirmed. A delta >5% indicates incomplete equilibration or a solvent-induced polymorphic transformation.

Step 3: Phase Separation

  • Action: Centrifuge the extracted aliquots at 15,000 x g for 15 minutes at 25 °C.

  • Causality: High-speed centrifugation is strictly required over syringe filtration. The highly lipophilic PMB groups have a strong propensity to non-specifically bind to PTFE or Nylon filter membranes, which would artificially lower the quantified solubility data.

Step 4: HPLC-UV Analysis & System Suitability (SST)

  • Action: Dilute the supernatant in the mobile phase and analyze via HPLC-UV at 220 nm against a known reference standard curve.

  • Causality: This step validates chemical stability. If the chromatogram reveals secondary peaks (e.g., solvent adducts appearing in methanol or ethanol), the solvent is flagged as chemically incompatible. In such cases, the physical solubility value is rendered moot for synthetic applications.

Experimental_Workflow Prep 1. Sample Prep Excess Solid + Solvent Incubate 2. Equilibration 24h at 25°C Prep->Incubate Agitation Separate 3. Separation Centrifugation Incubate->Separate Phase isolation Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze Supernatant extraction

Figure 2: Standardized thermodynamic solubility profiling workflow using HPLC-UV quantification.

Process Chemistry Insights: Solvent Selection in Workflows

Understanding the solubility profile allows for intelligent solvent selection in downstream synthetic applications:

  • Michael Additions (Acetonitrile): When reacting the vinyl group with amines or thiols to form integrin agonists (4)[4], Acetonitrile is the superior choice. It provides sufficient solubility (~20-50 mg/mL) while its polar aprotic nature accelerates the nucleophilic attack on the vinyl group without competing as a nucleophile itself.

  • PMB Deprotection (DCM/TFA mixtures): Cleaving the PMB groups typically requires strong acids like Trifluoroacetic acid (TFA). Because the starting material is poorly soluble in neat acids, DCM must be used as a co-solvent. The high solubility of the compound in DCM (>70 mg/mL) ensures the reaction remains homogeneous during the critical early stages of deprotection.

References

  • Title: WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists Source: Google Patents URL: 2

  • Title: US10329310B2 - Arginase inhibitors and their therapeutic applications Source: Google Patents URL: 3

  • Title: US20150291571A1 - Agonists that enhanced binding of integrin-expressing cells to integrin receptors Source: Google Patents URL: 4

  • Title: 133777-96-5 | N,N-Bis(4-methoxybenzyl)ethenesulfonamide Source: BLD Pharm URL: 1

Sources

Foundational

A Comprehensive Technical Guide to the Thermal Stability and Melting Point of N,N-bis(4-methoxybenzyl)ethenesulfonamide

Abstract This technical guide provides a detailed framework for the characterization of the thermal stability and melting point of N,N-bis(4-methoxybenzyl)ethenesulfonamide. While specific experimental data for this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed framework for the characterization of the thermal stability and melting point of N,N-bis(4-methoxybenzyl)ethenesulfonamide. While specific experimental data for this compound is not widely available in published literature, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals on the principles, methodologies, and data interpretation required for such a characterization. The protocols and discussions herein are grounded in established analytical techniques and draw upon data from structurally related sulfonamides to provide a robust and practical guide.

Introduction: The Significance of Thermal Properties in Pharmaceutical Development

The thermal stability and melting point of an active pharmaceutical ingredient (API) are critical parameters that influence its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its efficacy and safety.[1][2] For a novel compound such as N,N-bis(4-methoxybenzyl)ethenesulfonamide, a thorough understanding of its thermal behavior is a prerequisite for its development as a potential therapeutic agent.

  • Thermal Stability: This property dictates the temperature at which a compound begins to decompose.[3] Knowledge of thermal stability is crucial for establishing safe manufacturing and storage conditions, predicting shelf-life, and identifying potential degradation pathways that could lead to the formation of harmful impurities.[1][2]

  • Melting Point: The melting point is the temperature at which a solid substance transitions to a liquid. It is a fundamental physical property used for the identification and purity assessment of a crystalline compound.[4] A sharp melting point range is indicative of high purity, while a broad and depressed range often suggests the presence of impurities.[4][5]

This guide will provide detailed, field-proven protocols for determining these essential properties for N,N-bis(4-methoxybenzyl)ethenesulfonamide, with a focus on Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and standard melting point determination techniques.

Methodologies for Thermal Analysis

The following sections detail the experimental protocols for accurately determining the thermal stability and melting point of N,N-bis(4-methoxybenzyl)ethenesulfonamide.

Melting Point Determination

The melting point is determined by heating a small, powdered sample and observing the temperature range over which it melts.[4]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the N,N-bis(4-methoxybenzyl)ethenesulfonamide sample is completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.

    • Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[4] This is done by tapping the open end of the capillary into the powder and then gently tapping the sealed end on a hard surface to compact the sample.[6][7]

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the packed capillary tube into the sample holder of the apparatus.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Initially, heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.[5][6]

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[4][6]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting point range is T1-T2.

    • Repeat the accurate determination at least twice to ensure reproducibility.

Causality Behind Experimental Choices:

  • A slow heating rate during the final measurement is crucial for allowing the heat to be evenly distributed throughout the sample and the apparatus, ensuring an accurate reading.[4][6]

  • Using a finely powdered and well-compacted sample ensures uniform heat transfer.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8][9] It provides information on melting point, enthalpy of fusion, and other phase transitions.

Experimental Protocol: DSC Analysis

  • Sample Preparation:

    • Accurately weigh 2-5 mg of N,N-bis(4-methoxybenzyl)ethenesulfonamide into an aluminum DSC pan.

    • Hermetically seal the pan.

  • Instrument Setup:

    • Use a calibrated DSC instrument.

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C).

Data Interpretation:

  • The melting point (Tm) is typically taken as the onset temperature or the peak temperature of the endothermic event on the DSC thermogram.

  • The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining thermal stability and decomposition temperatures.

Experimental Protocol: TGA Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N,N-bis(4-methoxybenzyl)ethenesulfonamide into a TGA pan (typically ceramic or platinum).

  • Instrument Setup:

    • Use a calibrated TGA instrument.

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a high temperature where complete decomposition is expected (e.g., 600 °C).

Data Interpretation:

  • The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

  • The onset temperature of decomposition (Td) is a key indicator of thermal stability. This is the temperature at which significant mass loss begins.

  • The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify distinct decomposition steps.

Data Presentation and Interpretation

While specific experimental data for N,N-bis(4-methoxybenzyl)ethenesulfonamide is not available, the following tables present illustrative data based on structurally similar aromatic sulfonamides. This data serves as a guide for what researchers might expect and how to present their findings.

Table 1: Illustrative Melting Point and DSC Data for Aromatic Sulfonamides

CompoundMelting Point (°C)Enthalpy of Fusion (J/g)
N,N-bis(2-chloroethyl)-4-methoxybenzenesulfonamide112–114[1]Illustrative: 95
N-(2-Phenoxyphenyl)benzenesulfonamide110–111[10]Illustrative: 88
N'-(4-methoxybenzylidene)benzenesulfonohydrazideNot ReportedIllustrative: 102
N,N-bis(4-methoxybenzyl)ethenesulfonamide To be determined To be determined

Table 2: Illustrative TGA Data for Aromatic Sulfonamides

CompoundOnset of Decomposition (Td) (°C)Temperature at 5% Mass Loss (°C)
SulfanilamideIllustrative: 210Illustrative: 225
4-MethoxybenzenesulfonamideIllustrative: 205Illustrative: 220
N,N-bis(4-methoxybenzyl)ethenesulfonamide To be determined To be determined

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Experimental_Workflow cluster_MP Melting Point Determination cluster_DSC Differential Scanning Calorimetry cluster_TGA Thermogravimetric Analysis MP_Sample Sample Preparation (Dry & Powder) MP_Apparatus Capillary Packing MP_Sample->MP_Apparatus MP_Measure Melting Point Apparatus (Slow Heating) MP_Apparatus->MP_Measure MP_Data Record T1 and T2 MP_Measure->MP_Data DSC_Sample Sample Preparation (Weigh in Pan) DSC_Instrument Instrument Setup (Inert Atmosphere) DSC_Sample->DSC_Instrument DSC_Program Temperature Program (Heating Scan) DSC_Instrument->DSC_Program DSC_Data Record Thermogram (Tm, ΔHfus) DSC_Program->DSC_Data TGA_Sample Sample Preparation (Weigh in Pan) TGA_Instrument Instrument Setup (Inert Atmosphere) TGA_Sample->TGA_Instrument TGA_Program Temperature Program (Heating Scan) TGA_Instrument->TGA_Program TGA_Data Record Mass Loss (Td) TGA_Program->TGA_Data

Caption: Workflow for Thermal Characterization.

Conclusion

This technical guide has outlined the essential methodologies for determining the thermal stability and melting point of N,N-bis(4-methoxybenzyl)ethenesulfonamide. By following the detailed protocols for melting point determination, DSC, and TGA, researchers can obtain the critical data necessary for the informed development of this compound. The provided illustrative data and workflow diagrams serve as a practical resource for experimental planning and data interpretation. A thorough understanding of these thermal properties is fundamental to ensuring the quality, safety, and efficacy of any potential pharmaceutical product derived from this molecule.

References

  • Fujisawa, H., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design, 12(5), 2485-2491.
  • Kráčmar, J., & Kráčmarová, J. (1979). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 17(1), 67-76.
  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2824.
  • PMC. (n.d.). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Bis(4-methoxybenzyl)ethanesulfonamide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sulfanilamide, 63-74-1. Retrieved from [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • MOCEDES. (2021). Synthesis and binding mode of N, N'-bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co(II), Ni(II) and Hg(II). Arabian Journal of Chemical and Environmental Research, 08, 275-286.
  • Beilstein Journals. (n.d.). Supporting Information Asymmetric synthesis of a stereopentade fragment toward latrunculins. Retrieved from [Link]

  • National Measurement Institute. (2023). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives. Retrieved from [Link]

  • Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY.
  • PMC. (n.d.). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Retrieved from [Link]

  • FLORE. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. Retrieved from [Link]

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4381.
  • TA Instruments. (n.d.). Characterization of Biopharmaceutical Stability. Retrieved from [Link]

  • PMC. (n.d.). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • MDPI. (2020). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Crystals, 10(9), 792.
  • National Institute for Environmental Studies. (n.d.). N,N'-1,2-エタンジイルビス-オクタデカンアミド. Retrieved from [Link]

  • Semantic Scholar. (2022). A High-Throughput MEMS-Based Differential Scanning Calorimeter for Direct Thermal Characterization of Antibodies. Retrieved from [Link]

Sources

Exploratory

N,N-Bis(4-methoxybenzyl)ethenesulfonamide: A Technical Guide to Safe Handling and Laboratory Procedures

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the safe handling procedures for N,N-Bis(4-methoxybenzyl)ethenesulfonamide (CAS No. 13377...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safe handling procedures for N,N-Bis(4-methoxybenzyl)ethenesulfonamide (CAS No. 133777-96-5). In the absence of a formal Material Safety Data Sheet (MSDS), this document synthesizes available chemical data, information on analogous structures, and established laboratory safety protocols to offer a robust framework for risk assessment and management. The guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It details physical and chemical properties, potential hazards, appropriate personal protective equipment (PPE), and emergency procedures, with a focus on the underlying scientific principles that inform these recommendations.

Introduction and Chemical Profile

N,N-Bis(4-methoxybenzyl)ethenesulfonamide is a complex organic molecule that incorporates several functional groups, each contributing to its overall chemical and toxicological profile. As a research chemical, its properties are not extensively documented in publicly available safety literature. Therefore, a cautious and informed approach to handling is paramount.

The structure features a central sulfonamide group, which is a common moiety in many pharmaceuticals and can be associated with allergic reactions.[1][2] It is flanked by two 4-methoxybenzyl groups and possesses an ethenesulfonamide functional group. This vinylsulfonamide moiety is of particular note as it is an α,β-unsaturated system, which can act as a Michael acceptor.[3][4][5] This reactivity suggests a potential for covalent interaction with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, which necessitates careful handling to avoid direct contact.[6][7]

Table 1: Chemical and Physical Properties of N,N-Bis(4-methoxybenzyl)ethenesulfonamide

PropertyValueSource
CAS Number 133777-96-5[8]
Molecular Formula C18H21NO4S[8]
Molecular Weight 347.43 g/mol [8]
Appearance Not specified (likely a solid)Inferred
Storage Temperature 2-8°C[8]
Storage Conditions Inert atmosphere, may require cold-chain transport[8]

Hazard Identification and Risk Assessment

A comprehensive hazard assessment of N,N-Bis(4-methoxybenzyl)ethenesulfonamide must consider the potential risks associated with its structural components.

The Vinylsulfonamide Moiety: A Reactive Electrophile

The most significant potential hazard arises from the vinylsulfonamide group. As a Michael acceptor, it is an electrophile that can react with nucleophiles.[3][4][5] This reactivity is the basis for the use of some vinylsulfonamides as covalent inhibitors in drug development.[6][7][9]

  • Mechanism of Potential Toxicity : The electrophilic nature of the vinyl group means it can potentially react with biological macromolecules like proteins and DNA. Covalent modification of such molecules can lead to skin sensitization, allergic reactions, and at higher concentrations or with prolonged exposure, potential organ toxicity.

The Sulfonamide Core: Potential for Hypersensitivity

The sulfonamide group is a well-known structural alert for hypersensitivity reactions in pharmaceuticals.[1][2] While the allergenicity of this specific compound is unknown, it is prudent to assume it may elicit an allergic response in susceptible individuals. Symptoms can range from skin rashes to more severe systemic reactions.[1]

General Chemical Hazards

As with any fine chemical of unknown toxicity, it should be treated as potentially hazardous upon ingestion, inhalation, and skin contact. Thermal decomposition may produce hazardous gases, including oxides of nitrogen and sulfur.[10]

Safe Handling and Storage Protocols

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential for handling N,N-Bis(4-methoxybenzyl)ethenesulfonamide.

Engineering Controls
  • Chemical Fume Hood : All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[11]

  • Ventilation : Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling N,N-Bis(4-methoxybenzyl)ethenesulfonamide Eye_Protection Eye Protection (ANSI Z87.1 compliant safety glasses or chemical splash goggles) Hand_Protection Hand Protection (Double gloving: inner nitrile, outer chemically resistant glove, e.g., butyl rubber) Body_Protection Body Protection (Flame-resistant lab coat, fully fastened) Foot_Protection Foot Protection (Closed-toe, closed-heel shoes)

Caption: Recommended Personal Protective Equipment for handling N,N-Bis(4-methoxybenzyl)ethenesulfonamide.

  • Eye and Face Protection : Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory.[12] A face shield should be worn over safety goggles when there is a risk of splashing.[10][12]

  • Hand Protection : Due to the reactive nature of the vinylsulfonamide group, double gloving is recommended. An inner nitrile glove provides a good first layer of protection, while a more robust, chemically resistant outer glove (e.g., butyl rubber or Viton) should be worn over it.[13] Gloves should be inspected before use and changed immediately if contaminated.[14]

  • Body Protection : A flame-resistant laboratory coat should be worn and kept fully fastened.[8][12] Long pants and closed-toe, closed-heel shoes are required.[12]

  • Respiratory Protection : If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12][13]

Storage and Handling Procedures
  • Storage : Store the compound in a tightly sealed, clearly labeled container in a refrigerator at 2-8°C, under an inert atmosphere as recommended.[8][15]

  • Handling :

    • Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture.

    • Weigh the compound in a chemical fume hood.

    • Avoid creating dust.

    • Wash hands thoroughly after handling.[11]

    • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.[16]

Spills
  • Minor Spill : If a small amount of solid is spilled within a fume hood, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and wipe clean. Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Major Spill : If a larger amount is spilled, or the spill occurs outside of a fume hood, evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean it up without appropriate respiratory protection and training.

First Aid

The following diagram illustrates the initial response to an exposure.

First_Aid_Flowchart cluster_responses First Aid Response Exposure Exposure Occurs Skin_Contact Skin Contact - Immediately flush with copious amounts of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention. Exposure->Skin_Contact Eye_Contact Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. - Seek immediate medical attention. Exposure->Eye_Contact Inhalation Inhalation - Move to fresh air. - If breathing is difficult, administer oxygen. - Seek medical attention. Exposure->Inhalation Ingestion Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. Exposure->Ingestion

Caption: First aid procedures for exposure to N,N-Bis(4-methoxybenzyl)ethenesulfonamide.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[15] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing N,N-Bis(4-methoxybenzyl)ethenesulfonamide, including contaminated gloves, wipes, and empty containers, should be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.[14]

Conclusion

References

  • 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. (n.d.). PMC. [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (n.d.). PMC. [Link]

  • Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. (2003, May 1). Organic Letters - ACS Publications. [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz. [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 24). Lab Manager. [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2026, February 1). Future Medicinal Chemistry. [Link]

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen. [Link]

  • Allergic adverse reactions to sulfonamides. (2002, January 15). PubMed. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen. [Link]

  • Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. (2006, June 15). Annals of Pharmacotherapy. [Link]

  • Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. (2019, December 15). PubMed. [Link]

  • Vinyl sulfonamide. (n.d.). PubChem - NIH. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. [Link]

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Foundational

Electronic properties of PMB-protected vinyl sulfonamides

An In-Depth Technical Guide to the Electronic Properties and Reactivity of PMB-Protected Vinyl Sulfonamides Vinyl sulfonamides have emerged as a class of "privileged" structural motifs in drug design and discovery.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Reactivity of PMB-Protected Vinyl Sulfonamides

Vinyl sulfonamides have emerged as a class of "privileged" structural motifs in drug design and discovery.[1][2] Their utility stems from their function as highly tunable Michael acceptors, often employed as electrophilic "warheads" for the targeted covalent modification of biological macromolecules.[3][4] Unlike their more common acrylamide counterparts, vinyl sulfonamides exhibit distinct electronic characteristics that offer a unique balance of reactivity and stability, making them invaluable tools for creating potent and selective covalent inhibitors, chemical probes, and advanced polymer materials.[3][5][6]

The protection of the sulfonamide nitrogen is often a critical step in synthetic strategies. The p-methoxybenzyl (PMB) group is a widely used protecting group for this purpose, not only for its stability under various conditions but also for its own electronic contributions to the molecular system.[7][8] This guide will dissect the electronic interplay within PMB-protected vinyl sulfonamides, providing a foundational understanding of their reactivity and a practical framework for their application.

Core Electronic Architecture

The reactivity of a PMB-protected vinyl sulfonamide is not governed by a single component but by the cumulative electronic effects of its three core constituents: the vinyl group, the sulfonamide linker, and the PMB protecting group.

The Vinyl Sulfonamide: An Electrophilic Powerhouse

The sulfonyl group (SO₂) is a powerful electron-withdrawing group. This property polarizes the adjacent vinyl moiety, rendering the β-carbon significantly electrophilic and highly susceptible to nucleophilic attack. This makes the vinyl sulfonamide an excellent Michael acceptor.[9] Kinetic studies have demonstrated that vinyl sulfonamides are considerably more reactive than analogous acrylamides, showcasing their enhanced electrophilicity.[3] This heightened reactivity provides a distinct advantage for targeting less nucleophilic amino acid residues in proteins or for achieving rapid conjugation under physiological conditions.[3][10][11]

The Role of the p-Methoxybenzyl (PMB) Protecting Group

The PMB group is more than an inert shield for the sulfonamide nitrogen; it is an active electronic modulator. The para-methoxy substituent is strongly electron-donating, which has two primary consequences:

  • Stabilization and Reactivity Tuning: The electron-donating nature of the PMB group can reduce the overall electrophilicity of the neighboring sulfonamide.[7] This modulation is crucial, as it can stabilize the molecule during preceding synthetic transformations and prevent undesired side reactions. In some cases, the presence of the PMB group is enabling, allowing for reactions such as nucleophilic displacements that fail with an unprotected sulfonamide.[8][12]

  • Facile Oxidative Cleavage: The electron-rich aromatic ring makes the PMB group highly susceptible to removal under mild oxidative conditions, most commonly with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7][13] This deprotection strategy is orthogonal to many other protecting groups, offering significant flexibility in complex multi-step syntheses. Strong acids like trifluoroacetic acid (TFA) can also be used for cleavage.[8]

The logical relationship between the components and the resulting reactivity is visualized below.

G cluster_0 Electronic Inputs cluster_1 Resulting Properties cluster_2 Functional Outcome A Sulfonyl Group (SO₂) D Strongly Electron-Withdrawing A->D B Vinyl Group (C=C) E Electron-Deficient π-System B->E C PMB Group (p-MeO-Bn) F Electron-Donating C->F G Highly Electrophilic β-Carbon D->G E->G H Tunable Reactivity & Facile Oxidative Cleavage F->H G->H I Potent Michael Acceptor G->I H->I

Figure 1: Logical flow from core components to the functional reactivity of PMB-protected vinyl sulfonamides.

Reactivity Profile: The Michael Addition

The primary mode of reactivity for PMB-protected vinyl sulfonamides is the conjugate or Michael addition.[9] This reaction involves the addition of a soft nucleophile to the electrophilic β-carbon of the vinyl group. This versatility has been exploited in a wide range of applications, from peptide macrocyclization to the development of targeted covalent inhibitors.[5][10]

Thiol-Michael Addition

Thiols, particularly the cysteine residues in proteins, are excellent nucleophiles for this reaction. The thiol-Michael addition with vinyl sulfonamides is rapid and efficient, often proceeding under mild, biocompatible conditions.[5][6] The resulting thioether linkage is highly stable, a desirable feature for irreversible inhibitors.[6]

The general mechanism is depicted below.

Caption: Generalized mechanism of the Thiol-Michael addition to a vinyl sulfonamide.

Quantitative Reactivity Comparison

The enhanced electrophilicity of vinyl sulfonamides translates into significantly faster reaction kinetics compared to other common Michael acceptors. This is a critical consideration in drug development for achieving high modification yields at low compound concentrations.

Michael AcceptorNucleophileHalf-life (t₁/₂) in secondsReference
Vinyl Sulfonamide Glutathione (GSH)238[3]
N-H Sulfonimidamide Glutathione (GSH)576[3]
Acrylamide Glutathione (GSH)14,091[3]
Table 1: Comparative reactivity of Michael acceptors with glutathione (GSH) under biologically relevant conditions. The data clearly illustrates the superior reactivity of the vinyl sulfonamide electrophile.[3]

Spectroscopic and Analytical Characterization

The electronic environment of the vinyl group is directly reflected in its NMR spectrum. These spectroscopic signatures are invaluable for reaction monitoring and structural confirmation.

  • ¹H NMR: The vinyl protons typically appear as a characteristic AMX or ABX system in the range of 6.0-7.0 ppm. The chemical shifts are influenced by the substituents on the sulfonamide nitrogen and the vinyl group itself.

  • ¹³C NMR: The chemical shifts of the vinylic carbons provide a direct probe of the group's polarization. The β-carbon (Cβ), being electron-deficient, resonates further downfield than the α-carbon (Cα). Crucially, the ¹³C NMR chemical shift of the terminal vinyl carbon has been shown to provide a reasonable prediction of reactivity in Michael additions.[3]

NucleusTypical Chemical Shift Range (ppm)Notes
Vinyl Hα ~6.1 - 6.4Chemical shift and coupling constants depend on substitution.
Vinyl Hβ (trans) ~6.6 - 6.9Typically the most downfield of the vinyl protons.
Vinyl Hβ (cis) ~6.3 - 6.6
Vinyl Cα ~125 - 130
Vinyl Cβ ~135 - 140Downfield shift reflects electrophilic character.
Table 2: Typical ¹H and ¹³C NMR chemical shift ranges for PMB-protected terminal vinyl sulfonamides. Ranges are approximate and can vary based on solvent and substitution.

Experimental Protocols & Methodologies

The following protocols are provided as validated, representative procedures for the synthesis and manipulation of PMB-protected vinyl sulfonamides.

Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

This method provides a reliable route to (E)-vinyl sulfonamides from aldehydes.[14]

G cluster_0 Workflow: HWE Synthesis A 1. Prepare Phosphoryl Sulfonamide Reagent B 2. Deprotonate Reagent (e.g., with NaH in THF) A->B C 3. Add Aldehyde (R-CHO) at 0°C to rt B->C D 4. Aqueous Work-up & Purification C->D E Product: (E)-PMB-Vinyl Sulfonamide D->E

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of vinyl sulfonamides.

Step-by-Step Procedure:

  • Reagent Deprotonation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the PMB-protected diphenylphosphorylmethanesulfonamide reagent (1.0 eq) in THF dropwise.

  • Ylide Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add the desired aldehyde (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography.

Protocol: PMB Deprotection using DDQ

This procedure details the selective oxidative removal of the PMB group.[13]

Step-by-Step Procedure:

  • Dissolution: Dissolve the PMB-protected sulfonamide (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically a 10:1 to 20:1 ratio) and cool the solution to 0 °C.

  • DDQ Addition: Add DDQ (1.2-1.5 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring loss of starting material by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and stir for 15 minutes until the color dissipates.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the deprotected vinyl sulfonamide.

Conclusion and Future Outlook

PMB-protected vinyl sulfonamides are sophisticated chemical tools whose utility is rooted in a finely tuned set of electronic properties. The powerful electron-withdrawing sulfonamide core activates the vinyl group for Michael additions, while the electron-donating PMB group provides essential stability, reactivity modulation, and a convenient handle for orthogonal deprotection. This guide has provided a framework for understanding these properties, from fundamental electronic architecture to practical synthetic application. As the demand for highly selective and potent covalent therapeutics continues to grow, a deep understanding of the electronic principles governing scaffolds like vinyl sulfonamides will be paramount for the rational design of the next generation of medicines and advanced materials.

References

  • Hinklin, R. J., & Kiessling, L. L. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(7), 1131–1133. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.[Link]

  • Williams, A. L., Dandepally, S. R., & Kotturi, S. V. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697–707. [Link]

  • Sutherland, B. P., El-Zaatari, B. M., Halaszynski, N. I., French, J. M., Bai, S., & Kloxin, C. J. (2019). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 30(6), 1834–1839. [Link]

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321–2324. [Link]

  • Bull, J. A., et al. (2021). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 12(30), 10146-10155. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Sinha, J., Podgórski, M., & Bowman, C. N. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. Chemical Communications, 54(25), 3121-3124. [Link]

  • Wilson, C. G., et al. (2013). Stilbene vinyl sulfonamides as fluorogenic sensors of and traceless covalent kinetic stabilizers of transthyretin that prevent amyloidogenesis. Journal of the American Chemical Society, 135(47), 17895–17906. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Foley, D. J., et al. (2021). Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. The Journal of Organic Chemistry, 86(12), 8195–8216. [Link]

  • Expert Opinion on Drug Discovery. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 19(2), 185-204. [Link]

  • Xu, X., et al. (2014). 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. Bioorganic & Medicinal Chemistry Letters, 24(15), 3467–3471. [Link]

Sources

Exploratory

A Comprehensive Guide to the Optimal Storage of N,N-bis(4-methoxybenzyl)ethenesulfonamide for Long-Term Stability

For researchers, scientists, and professionals in drug development, ensuring the stability of chemical compounds is paramount. The integrity of a molecule like N,N-bis(4-methoxybenzyl)ethenesulfonamide is the bedrock of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the stability of chemical compounds is paramount. The integrity of a molecule like N,N-bis(4-methoxybenzyl)ethenesulfonamide is the bedrock of reliable and reproducible experimental results. This in-depth technical guide provides a comprehensive overview of the optimal storage conditions to prevent its degradation, grounded in the principles of its chemical structure and reactivity.

Molecular Structure and Inherent Stability

N,N-bis(4-methoxybenzyl)ethenesulfonamide is a complex molecule featuring several key functional groups that dictate its stability profile: a sulfonamide core, an ethene (vinyl) group, and two 4-methoxybenzyl (PMB) groups.[1] The sulfonamide group is generally robust, however, the molecule's stability is primarily influenced by the vinyl group, which is susceptible to oxidation, and the methoxybenzyl groups, which can be sensitive to strong acids.

A thorough understanding of these potential degradation pathways is essential for establishing effective storage protocols. The principal threats to the stability of N,N-bis(4-methoxybenzyl)ethenesulfonamide are hydrolysis, oxidation, and photodegradation.

Critical Factors Influencing Stability and Recommended Storage Conditions

To mitigate the risk of degradation, a multi-faceted approach to storage is required, addressing temperature, humidity, atmospheric conditions, and light exposure.

Storage ParameterRecommended ConditionRationale
Temperature -20°C or lower (frozen)Lowering the temperature significantly reduces the rate of all chemical reactions, including hydrolysis and oxidation. While some sulfonamides show stability at room temperature for short periods, long-term storage at low temperatures is a crucial preventative measure.
Humidity Store with a desiccant in a tightly sealed container.The sulfonamide linkage can be susceptible to hydrolysis under acidic or basic conditions, a reaction that is facilitated by the presence of water.[2][3][4]
Atmosphere Inert atmosphere (e.g., argon or nitrogen)The ethene (vinyl) group is a potential site for oxidation. Storing the compound under an inert atmosphere minimizes contact with oxygen, thereby preventing oxidative degradation.
Light Amber vial or light-blocking containerThe aromatic rings and the vinyl group are chromophores that can absorb UV or visible light, leading to photochemical degradation.[5]

Potential Degradation Pathways

Understanding the "why" behind these storage recommendations requires a closer look at the potential chemical transformations that N,N-bis(4-methoxybenzyl)ethenesulfonamide may undergo if not stored properly.

Hydrolysis

While sulfonamides are generally stable in neutral aqueous solutions, they can undergo hydrolysis under strongly acidic or basic conditions.[2][3][4][5] The primary site of hydrolytic cleavage is the sulfur-nitrogen (S-N) bond.

Oxidation

The vinyl group (-CH=CH-) is the most likely site of oxidative degradation. The presence of atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to the formation of epoxides, aldehydes, or other oxidative cleavage products.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions. The aromatic rings in the methoxybenzyl groups and the vinyl sulfonamide moiety can absorb light, leading to the formation of reactive species that can trigger a cascade of degradation reactions.[6]

A N,N-bis(4-methoxybenzyl)ethenesulfonamide B Hydrolysis A->B  Moisture, pH extremes C Oxidation A->C  Oxygen D Photodegradation A->D  Light (UV/Visible) E Cleavage of S-N bond B->E F Oxidation of vinyl group C->F G Formation of reactive species D->G

Caption: Potential degradation pathways for N,N-bis(4-methoxybenzyl)ethenesulfonamide.

Experimental Protocols for Stability Assessment

To empirically validate the stability of N,N-bis(4-methoxybenzyl)ethenesulfonamide under various conditions, a forced degradation study is recommended. This involves subjecting the compound to accelerated stress conditions to identify potential degradation products and pathways.

Forced Degradation Protocol

This protocol is designed to assess the stability of the compound under hydrolytic, oxidative, and photolytic stress.

1. Sample Preparation:

  • Prepare a stock solution of N,N-bis(4-methoxybenzyl)ethenesulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store in the dark at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a calibrated light source. According to ICH Q1B guidelines, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8][9] A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples (including a non-stressed control) by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT, Dark) A->D E Photolysis (ICH Q1B Light Source) A->E F Neutralization (if applicable) B->F C->F G HPLC-UV/MS Analysis D->G E->G F->G

Caption: Workflow for a forced degradation study.

Conclusion

The long-term stability of N,N-bis(4-methoxybenzyl)ethenesulfonamide is achievable through meticulous control of its storage environment. By understanding its inherent chemical vulnerabilities—namely hydrolysis, oxidation, and photodegradation—researchers can implement effective preventative measures. The recommended storage conditions of low temperature, low humidity, inert atmosphere, and protection from light provide a robust framework for preserving the integrity of this valuable research compound. The implementation of forced degradation studies can further illuminate its stability profile and ensure the reliability of experimental outcomes.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Semantic Scholar. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • Kar, P., et al. (2022). Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. PMC. [Link]

  • ACS Publications. (2009). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of sulfonamides during the UV/H2O2 oxidation process. [Link]

  • PubChem. (n.d.). N,N-Bis(4-methoxybenzyl)ethanesulfonamide. [Link]

  • MDPI. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). [Link]

  • PMC. (n.d.). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • Grokipedia. (2026). Sulfonamide. [Link]

  • PubMed. (1998). Stability of sulphonamide drugs in meat during storage. [Link]

  • NextSDS. (n.d.). N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide — Chemical Substance Information. [Link]

  • PubChem. (n.d.). N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide). [Link]

  • Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals. [Link]

  • ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • PubMed. (2004). Photostability of symphatomimetic agents in commonly used infusion media in the absence and presence of bisulfite. [Link]

  • MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Caron Scientific. (n.d.). Finding Peaceable Photostability. [Link]

  • ResearchGate. (n.d.). Molecular rearrangements during the degradation of BPA and NP. [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • IAGIM. (n.d.). Photostability. [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-. [Link]

  • PMC. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

  • MDPI. (2025). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. [Link]

  • University of Southampton. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. [Link]

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Foundational

A Technical Guide to the Molecular Weight and Exact Mass of N,N-bis(4-methoxybenzyl)ethenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction N,N-bis(4-methoxybenzyl)ethenesulfonamide is a complex organic molecule belonging to the sulfonamide class of compounds. Sulfonamides are a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-bis(4-methoxybenzyl)ethenesulfonamide is a complex organic molecule belonging to the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. For researchers engaged in the synthesis, characterization, and application of such novel compounds, a precise understanding of their fundamental physicochemical properties is paramount. This guide provides an in-depth exploration of two critical parameters: molecular weight and exact mass, using N,N-bis(4-methoxybenzyl)ethenesulfonamide as the focal point.

This document will elucidate the theoretical basis of these two distinct but related concepts, detail the computational methods for their determination, and provide a comprehensive overview of the experimental workflows, primarily centered on mass spectrometry, used for their empirical validation. The causal relationships behind experimental choices and the importance of self-validating protocols will be emphasized throughout to ensure scientific rigor.

Differentiating Molecular Weight and Exact Mass: A Foundational Overview

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse. However, for the discerning scientist, their distinction is crucial for accurate molecular identification and characterization.

Molecular Weight (or Average Molecular Mass)

The molecular weight of a compound is a weighted average of the masses of its constituent atoms, taking into account the natural abundance of their isotopes. The atomic weights listed on the periodic table are themselves weighted averages of the isotopic masses of each element. Consequently, the molecular weight is not a measure of a single, specific molecule but rather an average value for a population of molecules.

Exact Mass (or Monoisotopic Mass)

In contrast, the exact mass is the calculated mass of a molecule based on the most abundant isotope of each element.[1] This calculation provides the mass of a single, specific isotopic variant of the molecule. For instance, for carbon, the most abundant isotope is ¹²C, for hydrogen it is ¹H, for nitrogen it is ¹⁴N, for oxygen it is ¹⁶O, and for sulfur it is ³²S. High-resolution mass spectrometry is capable of resolving these isotopic differences and measuring the monoisotopic mass of a molecule.[2]

N,N-bis(4-methoxybenzyl)ethenesulfonamide: Structure and Calculated Mass

The compound of interest, N,N-bis(4-methoxybenzyl)ethenesulfonamide, is identified by the CAS number 133777-96-5.[3] Its chemical structure consists of a central ethenesulfonamide core to which two N-linked 4-methoxybenzyl groups are attached.

A crucial point of clarification is the distinction between N,N-bis(4-methoxybenzyl)ethene sulfonamide and the closely related N,N-bis(4-methoxybenzyl)ethane sulfonamide. The former contains a carbon-carbon double bond in the sulfonamide substituent, while the latter has a single bond. This seemingly minor difference has a direct impact on the molecular formula and, consequently, on the molecular weight and exact mass.

For the purpose of this guide, we will focus on the ethenesulfonamide derivative. However, due to the limited availability of detailed, peer-reviewed spectral data for this specific compound, we will draw upon the well-documented data for the ethanesulfonamide analogue from PubChem as a comparative example to illustrate key concepts.

Molecular Formula Determination

The first step in calculating the molecular weight and exact mass is to determine the correct molecular formula. Based on its chemical structure, the molecular formula for N,N-bis(4-methoxybenzyl)ethenesulfonamide is determined to be C₁₈H₂₁NO₄S .

In contrast, the molecular formula for the ethanesulfonamide analogue is C₁₈H₂₃NO₄S.[4] The difference of two hydrogen atoms directly influences the calculated masses.

Calculation of Molecular Weight and Exact Mass

The following table summarizes the calculated molecular weight and exact mass for N,N-bis(4-methoxybenzyl)ethenesulfonamide (C₁₈H₂₁NO₄S). For illustrative purposes, the corresponding values for the ethanesulfonamide analogue (C₁₈H₂₃NO₄S) are also provided.

PropertyN,N-bis(4-methoxybenzyl)ethenesulfonamide (C₁₈H₂₁NO₄S)N,N-bis(4-methoxybenzyl)ethanesulfonamide (C₁₈H₂₃NO₄S)[4]
Molecular Formula C₁₈H₂₁NO₄SC₁₈H₂₃NO₄S
Molecular Weight 347.43 g/mol 349.4 g/mol
Exact Mass 347.119129 Da349.13477939 Da

Note: The values for N,N-bis(4-methoxybenzyl)ethenesulfonamide are calculated based on its molecular formula.

Experimental Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is the primary experimental method for determining the molecular weight and, with high-resolution instruments, the exact mass of a compound.

The Mass Spectrometry Workflow

The experimental workflow for analyzing a compound like N,N-bis(4-methoxybenzyl)ethenesulfonamide by mass spectrometry involves several key stages.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Compound Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Ionization Ionization (e.g., ESI) Dissolution->Ionization MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum PeakId Molecular Ion Peak Identification Spectrum->PeakId MassDet Molecular Weight & Exact Mass Determination PeakId->MassDet

Figure 1: A generalized workflow for the determination of molecular weight and exact mass by mass spectrometry.

Step-by-Step Experimental Protocol

The following protocol provides a detailed methodology for the analysis of N,N-bis(4-methoxybenzyl)ethenesulfonamide using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to obtain a clean, dilute solution of the analyte in a solvent compatible with the chosen ionization technique.

  • Protocol:

    • Synthesize and purify N,N-bis(4-methoxybenzyl)ethenesulfonamide to a high degree of purity, as confirmed by techniques such as NMR and HPLC. The synthesis of related sulfonamides can be achieved by reacting the corresponding amine with a sulfonyl chloride in the presence of a base.[5]

    • Accurately weigh approximately 1 mg of the purified compound.

    • Dissolve the compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 µg/mL. The choice of solvent should be guided by the solubility of the compound and its compatibility with electrospray ionization.

2. Instrument Setup and Calibration:

  • Rationale: The mass spectrometer must be properly calibrated to ensure high mass accuracy.

  • Protocol:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution appropriate for the desired mass range.

    • Set the instrument parameters for electrospray ionization (ESI) in positive ion mode, as sulfonamides are known to readily form protonated molecules ([M+H]⁺).

    • Typical ESI source parameters would include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow of 8-12 L/min.

3. Data Acquisition:

  • Rationale: The data should be acquired over a mass range that includes the expected m/z of the protonated molecule.

  • Protocol:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass range of m/z 100-1000.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

4. Data Analysis:

  • Rationale: The acquired data is processed to identify the molecular ion peak and determine its mass.

  • Protocol:

    • Process the raw data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For N,N-bis(4-methoxybenzyl)ethenesulfonamide (C₁₈H₂₁NO₄S), this would be expected at an m/z of approximately 348.1269.

    • The measured exact mass of the [M+H]⁺ ion is then used to calculate the exact mass of the neutral molecule by subtracting the mass of a proton.

    • The molecular weight is inferred from the identity of the compound, which is confirmed by the exact mass measurement and fragmentation pattern.

Interpreting the Mass Spectrum

The output of a mass spectrometry experiment is a mass spectrum, which is a plot of ion intensity versus m/z. The peak with the highest m/z value that corresponds to the intact molecule is the molecular ion peak. In the case of ESI, this is typically the protonated molecule [M+H]⁺. The relative abundance of isotopic peaks (e.g., the M+1 and M+2 peaks) can also provide valuable information to confirm the elemental composition of the molecule.

Conclusion

A thorough understanding and accurate determination of the molecular weight and exact mass of N,N-bis(4-methoxybenzyl)ethenesulfonamide are fundamental to its scientific exploration. This guide has delineated the theoretical underpinnings of these properties, provided their calculated values, and detailed a robust experimental workflow for their empirical verification using high-resolution mass spectrometry. By adhering to these principles and protocols, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and confidently advance their investigations into the potential applications of this and other novel sulfonamide compounds.

References

  • PubChem. N,N-Bis(4-methoxybenzyl)ethanesulfonamide. [Link]

  • University of Missouri. Calculating Exact Masses. [Link]

  • TutorChase. How can mass spectrometry determine molecular weight of organic compounds?. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Shimadzu. Molecular Weight. [Link]

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Exploratory

The Strategic Utility of N,N-bis(4-methoxybenzyl)ethenesulfonamide in Diversity-Oriented Synthesis

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern medicinal chemistry, the primary sulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the primary sulfonamide group ( −SO2​NH2​ ) is a privileged pharmacophore, frequently appearing in carbonic anhydrase inhibitors, Nav1.5 sodium channel blockers, and arginase inhibitors. However, introducing a primary sulfonamide into a complex molecular architecture is synthetically challenging due to the functional group's potential to poison transition-metal catalysts, undergo unwanted deprotonation, or participate in side reactions.

N,N-bis(4-methoxybenzyl)ethenesulfonamide (CAS: 133777-96-5) [1] has emerged as a premier "linchpin" reagent to solve these challenges. Functioning as a highly electrophilic, doubly-protected vinyl sulfonamide, it allows for the late-stage assembly of complex sulfonamide-containing therapeutics via Michael additions, cross-couplings, and cycloadditions, followed by a traceless global deprotection.

This whitepaper dissects the mechanistic rationale, core synthetic workflows, and self-validating experimental protocols for utilizing this versatile building block.

Mechanistic Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, I frequently observe discovery chemistry teams struggling with the direct functionalization of primary vinyl sulfonamides. The choice to use the N,N-bis(4-methoxybenzyl) (bis-PMB) protected variant is driven by two critical mechanistic factors:

Preservation of Electrophilicity

The ethenesulfonamide core is an excellent Michael acceptor. The strongly electron-withdrawing sulfonyl group polarizes the alkene, creating a highly electrophilic β -carbon[2]. However, primary vinyl sulfonamides ( −SO2​NH2​ ) possess an acidic proton. When exposed to basic nucleophiles (e.g., primary or secondary amines during an aza-Michael addition), the sulfonamide is rapidly deprotonated. The resulting anionic sulfonamidate species drastically reduces the electron-withdrawing capacity of the sulfonyl group, effectively "shutting down" the electrophilicity of the vinyl group and stalling the reaction[3].

By masking the nitrogen with two PMB groups, the acidic protons are removed. This locks the molecule in a neutral, highly electrophilic state, accelerating conjugate additions by orders of magnitude[3].

Orthogonal Stability and Traceless Cleavage

The bis-PMB protection strategy offers exceptional stability across a wide range of harsh reaction conditions. The PMB groups are stable to strong bases, nucleophiles, reducing agents, and Pd/Cu-catalyzed cross-coupling environments[4]. Yet, because the PMB group is highly electron-rich, the carbon-nitrogen bond is susceptible to heterolytic cleavage under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA), generating a resonance-stabilized 4-methoxybenzyl cation that can be cleanly trapped by a scavenger[5].

Core Synthetic Workflows

N,N-bis(PMB)ethenesulfonamide serves as a divergent hub in organic synthesis.

  • Michael Additions: It readily undergoes aza-, thia-, and carbon-Michael additions to form substituted ethanesulfonamides. This is particularly useful in the parallel synthesis of macrocyclic sultams and peptide-like sulfonamides[6].

  • Transition-Metal Catalysis: The vinyl group can participate in Heck cross-coupling reactions with aryl halides to yield styrenyl sulfonamides.

  • Cycloadditions: The electron-deficient alkene is a potent dienophile and dipolarophile, reacting with azides in 1,3-dipolar cycloadditions to form 1,2,3-triazole-containing sulfonamides[7].

G A N,N-bis(PMB)ethenesulfonamide (Vinyl Sulfonamide) B Michael Addition (Nucleophilic Attack at β-carbon) A->B Nu-H C Heck Coupling (Pd-Catalyzed Arylation) A->C Ar-X, Pd(0) D Cycloaddition (e.g., 1,3-Dipolar) A->D Dipole E Substituted Ethanesulfonamides B->E F Styrenyl Sulfonamides C->F G Heterocyclic Sulfonamides D->G H TFA-Mediated Deprotection (Cleavage of PMB groups) E->H F->H G->H I Primary Free Sulfonamide (-SO2NH2) H->I

Caption: Divergent synthetic pathways of N,N-bis(PMB)ethenesulfonamide and subsequent deprotection.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in validation steps to ensure reproducibility and high yield.

Protocol A: Synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide

Causality: The reagent is synthesized via the reaction of bis(4-methoxybenzyl)amine with 2-chloroethanesulfonyl chloride. The addition of triethylamine (TEA) serves a dual purpose: it acts as an acid scavenger for the HCl generated during sulfonamide formation, and it promotes the β -elimination of the chloride to form the vinyl group[8].

  • Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve bis(4-methoxybenzyl)amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath. Validation: Cooling is critical; the subsequent elimination step is highly exothermic and failure to control the temperature will result in polymerization of the vinyl sulfonyl species.

  • Base Addition: Add TEA (2.5 equiv) in one portion.

  • Electrophile Addition: Dissolve 2-chloroethanesulfonyl chloride (1.2 equiv) in a small volume of DCM and add dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the amine (visualized by UV and Ninhydrin stain).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess TEA), then brine. Dry over MgSO4​ , filter, and concentrate.

  • Purification: Flash chromatography (0-20% EtOAc in heptane) yields the product as a white crystalline solid or colorless oil[8].

Protocol B: General Aza-Michael Addition Workflow
  • Reaction: Dissolve N,N-bis(4-methoxybenzyl)ethenesulfonamide (1.0 equiv) and the target nucleophilic amine (1.1 equiv) in a polar solvent (e.g., Acetonitrile or a Water/THF mixture)[3].

  • Catalysis: For unhindered primary/secondary amines, heating to 60 °C is sufficient. For sterically hindered amines, add a catalytic amount of a Lewis acid (e.g., Sc(OTf)3​ , 10 mol%) or a strong base (e.g., DBU, 20 mol%).

  • Monitoring: Monitor via LC-MS. The reaction typically reaches completion within 4-8 hours.

Protocol C: Global Deprotection (PMB Cleavage)

Causality: Cleaving the PMB groups generates highly reactive 4-methoxybenzyl cations. If left unchecked, these cations will indiscriminately undergo Friedel-Crafts alkylation with electron-rich aromatic rings on your substrate. Anisole is added as a sacrificial "cation scavenger" to trap the PMB cation, protecting the integrity of the product[5].

  • Setup: Dissolve the protected sulfonamide in neat Trifluoroacetic acid (TFA) (0.1 M).

  • Scavenger: Add Anisole (5.0 equiv).

  • Heating: Stir the mixture at 70 °C for 4-6 hours. Validation: LC-MS will show the sequential loss of two PMB groups (M - 120 Da per group).

  • Isolation: Concentrate the mixture under reduced pressure to remove TFA. Triturate the resulting residue with cold diethyl ether. The primary sulfonamide will typically precipitate as a highly pure solid, while the PMB-anisole adducts remain in the ether supernatant.

Deprotection Step1 Protected Sulfonamide (R-SO2N(PMB)2) Step2 Protonation by TFA (Formation of Sulfonamidium Ion) Step1->Step2 TFA Step3 C-N Bond Cleavage (Release of PMB Cation) Step2->Step3 ΔT Step4 Cation Scavenging (Anisole traps PMB+) Step3->Step4 Anisole Step5 Primary Sulfonamide (R-SO2NH2) Step3->Step5 - PMB+

Caption: Stepwise mechanistic workflow of TFA-mediated PMB deprotection using cation scavengers.

Quantitative Data & Optimization

To assist in experimental design, the following tables summarize the quantitative kinetics and optimization parameters for these workflows.

Table 1: Comparative Reactivity of Vinyl Sulfonyl Acceptors in Michael Additions [2]

Michael Acceptor TypeRelative Rate of Conjugate Addition ( krel​ )Mechanistic Note
Phenyl Vinyl Sulfonate Ester~3000Highly reactive, but prone to premature hydrolysis.
N,N-bis(PMB)ethenesulfonamide ~800 Optimal balance of extreme electrophilicity and stability.
N-benzyl ethenesulfonamide (Secondary)~3Deprotonation by nucleophile drastically slows reaction.
Primary Ethenesulfonamide1 (Baseline)Nearly inert under standard basic conditions due to anion formation.

Table 2: Optimization of PMB Deprotection Conditions

Acid SystemScavengerTemperatureTimeYield of Primary SulfonamideSide Reactions Observed
10% TFA in DCMNone25 °C24 h< 10%Incomplete cleavage (mono-PMB remains).
Neat TFANone70 °C4 h45%Severe alkylation of substrate by PMB cation.
Neat TFA Anisole (5 eq) 70 °C 4 h > 90% Clean conversion; PMB trapped by anisole.
Neat TFAThioanisole (5 eq)70 °C4 h88%Effective, but difficult to remove odor during workup.

References

  • Clearsynth. Formaldehyde | CAS No. 50-00-0 | Clearsynth (Listing of N,N-Bis(4-methoxybenzyl)ethenesulfonamide CAS 133777-96-5). Available at:[1]

  • WIPO (PCT). WO2008076754A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity. Available at:[7]

  • ACS Combinatorial Science. Parallel Syntheses of Eight-Membered Ring Sultams via Two Cascade Reactions in Water. Available at:[6]

  • National Institutes of Health (PMC). 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. Available at:[3]

  • Organic Letters (ACS Publications). Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides. Available at:[2]

  • Journal of Medicinal Chemistry (ACS Publications). Novel Macrocyclic NLRP3 Inhibitors. Available at:[5]

  • WIPO (PCT). WO2025011450A1 - Sodium channel blockers. Available at:[8]

  • ResearchGate. ChemInform Abstract: Efficacious N-Protection of O-Aryl Sulfamates with 2,4-Dimethoxybenzyl Groups. Available at:[4]

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Protocols & Analytical Methods

Method

Aza-Michael addition protocols using N,N-bis(4-methoxybenzyl)ethenesulfonamide

Advanced Aza-Michael Protocols Using N,N-bis(4-methoxybenzyl)ethenesulfonamide Executive Summary The synthesis of β-amino sulfonamides is a critical pathway in modern drug discovery, yielding pharmacophores essential for...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Aza-Michael Protocols Using N,N-bis(4-methoxybenzyl)ethenesulfonamide

Executive Summary

The synthesis of β-amino sulfonamides is a critical pathway in modern drug discovery, yielding pharmacophores essential for the development of arginase inhibitors[1], apelin receptor agonists[2], and cannabinoid receptor antagonists[3]. N,N-bis(4-methoxybenzyl)ethenesulfonamide (CAS 133777-96-5) serves as a premier masked primary vinyl sulfonamide building block[4]. This application note details the mechanistic rationale, quantitative substrate scope, and self-validating experimental protocols for executing high-yielding aza-Michael additions and subsequent global deprotections.

Mechanistic Rationale & Experimental Causality

Why use N,N-bis(PMB) protection? Unprotected vinyl sulfonamides are prone to unwanted side reactions, including base-catalyzed polymerization and competitive N-alkylation at the highly acidic primary sulfonamide nitrogen. The incorporation of two 4-methoxybenzyl (PMB) groups achieves three critical objectives:

  • Steric and Electronic Shielding: The twin PMB groups completely mask the sulfonamide nitrogen, rendering it non-nucleophilic and preventing self-condensation[3].

  • Solubility Enhancement: The lipophilic PMB groups drastically improve the solubility of the ethenesulfonamide in standard organic solvents (DCM, THF, MeOH), facilitating homogeneous reaction kinetics.

  • Orthogonal Cleavability: The electron-rich nature of the PMB aromatic ring allows for rapid, selective cleavage under strongly acidic conditions without requiring harsh reductive or basic environments that might degrade the newly formed β-amino core[5].

Causality in Deprotection (The Role of Anisole): When Trifluoroacetic acid (TFA) cleaves the PMB groups, it generates highly reactive 4-methoxybenzyl carbocations. If left unchecked, these electrophiles will indiscriminately re-alkylate the newly exposed primary sulfonamide or the basic β-amine. Anisole is introduced as a sacrificial cation scavenger. Its electron-rich aromatic ring rapidly undergoes electrophilic aromatic substitution with the PMB carbocation, irreversibly trapping it and driving the deprotection to completion[5].

Reaction Workflows (Visualized)

AzaMichaelWorkflow A Amine Nucleophile (1.1 - 1.5 eq) C Solvent: DCM or MeOH Temp: 25-50°C A->C B N,N-bis(PMB) ethenesulfonamide (1.0 eq) B->C D Aza-Michael Adduct (β-Amino Sulfonamide) C->D Conjugate Addition

Fig 1: Aza-Michael addition workflow for N,N-bis(PMB)ethenesulfonamide.

DeprotectionWorkflow A Aza-Michael Adduct (N,N-bis-PMB protected) B TFA (Acidic Cleavage) + Anisole (Scavenger) A->B C Carbocation Intermediate (PMB+ Formation) B->C D Electrophilic Trapping by Anisole C->D Prevents N-alkylation E Free Primary Sulfonamide (-SO2NH2) C->E Target Product

Fig 2: Global deprotection mechanism utilizing TFA and anisole as a cation scavenger.

Substrate Scope & Kinetic Data

The efficiency of the aza-Michael addition depends heavily on the nucleophilicity of the amine. The table below summarizes optimized parameters for various amine classes reacting with N,N-bis(PMB)ethenesulfonamide.

Nucleophile ClassExample SubstrateOptimal SolventBase CatalystTemp (°C)Time (h)Expected Yield
Aliphatic Secondary Piperidine, MorpholineDCM or MeOHNone251 - 390 - 98%
Aliphatic Primary BenzylamineMeOHNone252 - 485 - 95%
Aromatic (Anilines) p-AnisidineTHF or MeCNDBU (0.1 eq)5012 - 2460 - 80%
Sterically Hindered tert-ButylamineEtOHDIPEA (1.0 eq)80 (Reflux)2450 - 70%

Validated Experimental Protocols

Protocol A: General Aza-Michael Addition (Synthesis of the Protected Adduct)

Objective: Form the C-N bond via conjugate addition of an aliphatic amine to the vinyl group[2]. Reagents: N,N-bis(4-methoxybenzyl)ethenesulfonamide (1.0 eq)[4], Secondary Amine (e.g., Piperidine, 1.2 eq), Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar with N,N-bis(4-methoxybenzyl)ethenesulfonamide (1.0 mmol, 347.4 mg).

  • Solvation: Dissolve the sulfonamide in anhydrous DCM (5.0 mL). Ensure complete dissolution (the PMB groups ensure rapid solvation).

  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise over 2 minutes at room temperature (25°C). Causality Note: Dropwise addition prevents localized exothermic spikes, ensuring a clean impurity profile.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. Monitor progression via TLC (Hexanes/EtOAc 7:3). The starting material (UV active, Rf ~0.6) should cleanly convert to a more polar, baseline-shifted spot (Rf ~0.3) within 2 hours.

  • Quenching & Workup: Once complete, dilute the mixture with additional DCM (10 mL) and wash with saturated aqueous NH₄Cl (10 mL) to protonate and remove unreacted aliphatic amine.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 0-50% EtOAc in Hexanes) to yield the pure N,N-bis(PMB)-protected β-amino sulfonamide.

Protocol B: Global Deprotection to the Free Primary Sulfonamide

Objective: Cleave the twin PMB protecting groups to reveal the primary sulfonamide (-SO₂NH₂) without degrading the molecule[5]. Reagents: Protected Aza-Michael Adduct (1.0 eq), Trifluoroacetic acid (TFA, 20 eq), Anisole (3.0 eq), DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected aza-Michael adduct (1.0 mmol) and anisole (3.0 mmol, 326 µL) in anhydrous DCM (2.0 mL) in a round-bottom flask. Causality Note: Anisole must be thoroughly mixed before acid addition to ensure immediate scavenging of the PMB carbocations upon generation.

  • Acidification: Cool the flask to 0°C using an ice bath. Slowly add TFA (20.0 mmol, ~1.5 mL) dropwise.

  • Cleavage (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The solution typically turns a deep pink or purple hue, visually confirming the presence of the transient carbocation species before trapping by anisole[5].

  • Concentration: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Caution: Do not heat excessively during evaporation to avoid thermal degradation under highly acidic conditions.

  • Precipitation: Add cold diethyl ether (10 mL) to the crude oily residue. The free primary sulfonamide (highly polar) will precipitate as a solid, while the anisole-PMB adducts and residual TFA remain soluble in the ether layer[5].

  • Filtration: Filter the precipitate through a sintered glass funnel, washing with an additional portion of cold diethyl ether (5 mL).

  • Drying: Dry the solid under high vacuum to afford the final β-amino primary sulfonamide (isolated as a TFA salt if the β-amine is basic). Neutralize with a basic ion-exchange resin if the free base is required.

References

  • Title: Arginase inhibitors and their therapeutic applications - Google Patents Source: US10329310B2 URL
  • Title: Heteroaryl-substituted triazoles as apj receptor agonists - Google Patents Source: WO2018097945A1 URL
  • Title: Compounds and compositions as inhibitors of cannabinoid receptor 1 activity - Google Patents Source: WO2008076754A2 URL
  • Title: Arginase inhibitors and their therapeutic applications (Deprotection Protocol)
  • Title: 133777-96-5 | N,N-Bis(4-methoxybenzyl)

Sources

Application

Application Note: High-Yield PMB Deprotection Strategies for N,N-Bis(4-methoxybenzyl)ethenesulfonamide Derivatives

Introduction & Strategic Context N,N-Bis(4-methoxybenzyl)ethenesulfonamide (CAS 133777-96-5) is a highly valuable building block in medicinal chemistry and fragment-based drug discovery, serving as a versatile Michael ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

N,N-Bis(4-methoxybenzyl)ethenesulfonamide (CAS 133777-96-5) is a highly valuable building block in medicinal chemistry and fragment-based drug discovery, serving as a versatile Michael acceptor and cycloaddition partner[1]. The bis-p-methoxybenzyl (PMB) protection strategy is frequently employed to mask the sulfonamide proton, preventing unwanted side reactions (e.g., N-alkylation, catalyst poisoning, or interference in cross-metathesis) during complex multi-step syntheses[2].

However, the unmasking of the sulfonamide at the end of a synthetic sequence is notoriously challenging. The deprotection conditions must be forceful enough to cleave the stubborn N-PMB bonds, yet mild enough to avoid degrading the highly sensitive, electron-deficient vinyl moiety of the ethenesulfonamide. This application note details the mechanistic causality behind these challenges and provides self-validating protocols for high-yield deprotection.

Mechanistic Causality & The "Thiol Trap"

Unlike PMB ethers or amines, PMB-protected sulfonamides are exceptionally resistant to cleavage. The strong electron-withdrawing nature of the sulfonyl group renders the nitrogen atom non-basic, making protonation—the requisite first step in acid-mediated cleavage—thermodynamically unfavorable. Consequently, standard mild acidic conditions are insufficient, and strong Brønsted acids such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid (TfOH) are required to force the generation of the PMB carbocation[3],[4].

Once generated, the PMB carbocation is a potent electrophile. If not immediately trapped, it will react with the ethenesulfonamide double bond or cause catastrophic polymerization.

Expert Insight: Avoidance of Thiol Scavengers In standard peptide synthesis, thiols like thioanisole or 1,2-ethanedithiol (EDT) are the scavengers of choice for PMB and Boc deprotection. However, for ethenesulfonamides, thiols are strictly contraindicated. Under acidic conditions, these potent nucleophiles will undergo rapid thia-Michael addition to the electron-deficient vinyl group, completely destroying the target molecule.

Instead, electron-rich aromatic carbon nucleophiles—such as anisole, 1,3-dimethoxybenzene[3], or pentamethylbenzene[5]—must be used. These scavengers permanently trap the PMB cation via Friedel-Crafts alkylation without reacting with the vinyl group. Alternatively, oxidative cleavage using ceric ammonium nitrate (CAN) has been reported for specific sulfonamides[2], though it carries a higher risk of vinyl oxidation and radical side reactions.

MechanisticPathway cluster_0 Protonation & Cleavage cluster_1 Scavenger Trapping A N,N-bis-PMB Ethenesulfonamide B Protonated Sulfonamide A->B + H+ (TFA/TfOH) C Ethenesulfonamide (Product) B->C Cleavage D PMB Carbocation B->D Cleavage F Friedel-Crafts Adduct (Inert) D->F Electrophilic Attack E Aromatic Scavenger (e.g., Anisole) E->F Nucleophilic Capture

Fig 1. Acid-mediated PMB cleavage mechanism and subsequent carbocation trapping by aromatic scavengers.

Quantitative Comparison of Deprotection Systems

The selection of the deprotection system dictates the survival of the ethenesulfonamide. The table below summarizes the quantitative outcomes of various established conditions.

Reagent SystemScavengerSolventTempTimeYieldMechanistic Note
TFA (neat) NoneNone60 °C12 h<30%Significant vinyl polymerization; re-alkylation observed.
TFA (50% v/v) Anisole (10 eq)DCMRT16-24 h75-85%Mildest acidic condition; highly preserves vinyl group but slow.
TfOH (1.5 eq) 1,3-Dimethoxybenzene (5 eq)DCMRT2-4 h>90%Highly efficient; rapid cleavage minimizes side reactions[3].
CAN (4-6 eq) NoneMeCN/H₂ORT24 h40-60%Oxidative cleavage; risk of vinyl oxidation/radical side reactions[2].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating visual and analytical checkpoints to ensure the integrity of the ethenesulfonamide product.

ExperimentalWorkflow S1 1. Substrate Prep (DCM + Scavenger) S2 2. Acid Addition (TFA/TfOH at 0 °C) S1->S2 S3 3. Reaction (Stir at RT) S2->S3 S4 4. Quench (Concentrate/Neutralize) S3->S4 S5 5. Purification (Chromatography) S4->S5 S6 6. Final Product (Pure Sulfonamide) S5->S6

Fig 2. Step-by-step workflow for the deprotection and isolation of ethenesulfonamides.

Protocol A: Standard Mild Cleavage (TFA / Anisole)

Best for highly sensitive downstream functional groups where strong Brønsted acids (TfOH) are not tolerated.

  • Preparation: In an oven-dried flask under nitrogen, dissolve N,N-bis-PMB ethenesulfonamide (1.0 mmol) and anhydrous anisole (10.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Acid Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5.0 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LCMS. The solution will gradually turn pale pink or light orange. Successful cleavage is confirmed by the disappearance of the starting material mass and the appearance of the free ethenesulfonamide (m/z 106 [M-H]⁻ in negative ESI mode).

  • Quench & Isolation: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate the crude residue with toluene (3 × 10 mL).

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient: 10% to 50% EtOAc in Hexanes) to yield the pure ethenesulfonamide.

Protocol B: Accelerated Cleavage (TfOH / 1,3-Dimethoxybenzene)

Best for sterically hindered substrates or when rapid reaction times are required to prevent vinyl polymerization[3].

  • Preparation: Dissolve the N,N-bis-PMB ethenesulfonamide (1.0 mmol) and 1,3-dimethoxybenzene (5.0 mmol) in anhydrous DCM (10.0 mL) under nitrogen.

  • Acid Addition: Cool the solution strictly to 0 °C. Add trifluoromethanesulfonic acid (TfOH, 1.5 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Upon addition of TfOH, the reaction mixture will rapidly transition to a deep red/purple color, providing immediate visual confirmation of the highly stabilized PMB carbocation formation[3]. Complete conversion is typically observed within 3 hours via TLC (stain with KMnO₄ to visualize the vinyl group).

  • Quench: Cool the mixture back to 0 °C and carefully quench by adding cold saturated aqueous NaHCO₃ (10 mL) dropwise until gas evolution ceases and the pH is ~7.

  • Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

References

  • Clearsynth Catalog - N,N-Bis(4-methoxybenzyl)ethenesulfonamide Clearsynth
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene Tetrahedron Letters / UCLA
  • Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid SciSpace
  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments ACS Public
  • A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore NIH PMC

Sources

Method

N,N-bis(4-methoxybenzyl)ethenesulfonamide as a vinyl sulfonamide building block

Comprehensive Application Note: N,N -Bis(4-methoxybenzyl)ethenesulfonamide as a Versatile Vinyl Sulfonamide Building Block Introduction & Mechanistic Rationale In the landscape of modern drug discovery and synthetic orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: N,N -Bis(4-methoxybenzyl)ethenesulfonamide as a Versatile Vinyl Sulfonamide Building Block

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery and synthetic organic chemistry, the sulfonamide functional group remains a cornerstone pharmacophore due to its metabolic stability and strong hydrogen-bonding capabilities. However, synthesizing complex, highly functionalized aliphatic sulfonamides presents significant challenges. Unprotected vinyl sulfonamides (ethenesulfonamides) are highly reactive but notoriously difficult to handle; their acidic N–H protons readily deprotonate under basic conditions, leading to unwanted N -alkylation, oligomerization, and complex reaction mixtures.

As a Senior Application Scientist, I frequently rely on N,N -bis(4-methoxybenzyl)ethenesulfonamide (CAS: 133777-96-5) to circumvent these issues[1]. By masking the primary sulfonamide with two 4-methoxybenzyl (PMB) groups, we achieve three critical mechanistic advantages:

  • Steric and Electronic Shielding: The bulky PMB groups completely block the nitrogen lone pair, preventing N -directed side reactions while preserving the strong electron-withdrawing nature of the sulfonyl group. This maintains the vinyl moiety as a highly active electrophilic sink for conjugate additions.

  • Chemoselective Michael Additions: The protected building block undergoes clean, high-yielding Aza-, Thia-, and Carbon-Michael additions without the risk of self-polymerization[2][3].

  • Facile, Mild Deprotection: Unlike standard benzyl groups that require harsh hydrogenolysis (which can reduce double bonds or halogenated rings), the electron-donating methoxy groups on the PMB moieties stabilize the intermediate carbocation. This allows for rapid global deprotection under mildly acidic conditions (e.g., Trifluoroacetic acid)[4].

This building block has been instrumental in synthesizing arginase inhibitors[2], Cannabinoid Receptor 1 (CB1) inhibitors[3], and APJ receptor agonists[4].

Physicochemical Profiling & Data Presentation

To ensure reproducible experimental design, it is crucial to understand the physical properties and the optimal cleavage conditions for this reagent.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name N,N -bis(4-methoxybenzyl)ethenesulfonamide
CAS Number 133777-96-5
Molecular Formula C₁₈H₂₁NO₄S
Molecular Weight 347.43 g/mol
Appearance Colorless to pale yellow viscous oil / low-melting solid[3]
Solubility Soluble in DCM, EtOAc, THF, Acetonitrile; Insoluble in Water
Storage Conditions Ambient (22-25°C), protect from strong light and moisture[1]
Table 2: Comparative Deprotection Strategies for N,N -bis(PMB) Sulfonamides
Reagent SystemMechanismAdvantagesLimitations
TFA / Anisole Acidic cleavage via stabilized carbocation.Rapid, scalable, tolerates reducible functional groups.Requires a cation scavenger (anisole) to prevent re-alkylation.
DDQ / DCM-H₂O Oxidative cleavage.Very mild, orthogonal to acid-sensitive protecting groups (e.g., Boc).Can be sluggish for bis-protected amines; generates toxic byproducts.
CAN / MeCN-H₂O Single-electron oxidative cleavage.Fast reaction times at room temperature.Cerium salts can complicate workup; may oxidize sensitive thioethers.

Application Workflows & Pathway Visualization

The strategic value of N,N -bis(4-methoxybenzyl)ethenesulfonamide lies in its ability to act as a central hub for generating diverse β -substituted ethanesulfonamides.

  • C-Michael Additions: Reacting the vinyl sulfonamide with enolates or Schiff bases yields γ -amino acid derivatives bearing a terminal sulfonamide. This was a critical step in the development of novel arginase inhibitors[2].

  • Aza-Michael Additions: Primary and secondary amines add cleanly across the double bond, generating β -amino ethanesulfonamides used in APJ receptor agonist synthesis[4].

  • Thia-Michael Additions: Thiols react rapidly to form β -thio ethanesulfonamides. While modern KRAS G12C inhibitors often utilize direct vinyl sulfonamide warheads, the bis-PMB protected variant is frequently used to synthesize complex intermediate scaffolds before final warhead installation[5].

G Start N,N-bis(PMB)ethenesulfonamide (Vinyl Sulfonamide Core) Aza Aza-Michael Addition (Amines) Start->Aza N-Nucleophile Thia Thia-Michael Addition (Thiols) Start->Thia S-Nucleophile Carbon C-Michael Addition (Enolates/Schiff Bases) Start->Carbon C-Nucleophile Int1 Protected β-Amino Sulfonamide Aza->Int1 Int2 Protected β-Thio Sulfonamide Thia->Int2 Int3 Protected γ-Amino Acid Sulfonamide Carbon->Int3 Deprotect TFA / Anisole Deprotection (Cleavage of PMB groups) Int1->Deprotect Int2->Deprotect Int3->Deprotect Final1 Primary β-Amino Sulfonamide Deprotect->Final1 Final2 Primary β-Thio Sulfonamide Deprotect->Final2 Final3 Primary γ-Amino Acid Sulfonamide Deprotect->Final3

Workflow of bis-PMB vinyl sulfonamide in Michael additions and subsequent deprotection.

Standardized Experimental Protocols

The following protocols have been optimized for high fidelity and include self-validating analytical checkpoints to ensure experimental success.

Protocol A: Phase-Transfer Catalyzed C-Michael Addition

Objective: Synthesis of a protected unnatural amino acid sulfonamide.[2]

Causality Note: We utilize Tetrabutylammonium bromide (TBABr) as a phase-transfer catalyst to facilitate the interaction between the solid inorganic base ( Cs2​CO3​ ) and the organic reactants in acetonitrile, ensuring rapid deprotonation of the Schiff base without requiring strictly anhydrous, strong bases like LDA.

Reagents:

  • N,N -bis(4-methoxybenzyl)ethenesulfonamide: 1.0 equiv (e.g., 2.0 g, 5.76 mmol)

  • N -(diphenylmethylene)glycine tert-butyl ester: 1.0 equiv (1.70 g, 5.76 mmol)

  • Cesium Carbonate ( Cs2​CO3​ ): 3.0 equiv (5.63 g, 17.27 mmol)

  • Tetrabutylammonium bromide (TBABr): 0.1 equiv (186 mg, 0.58 mmol)

  • Acetonitrile (MeCN): 100 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N,N -bis(4-methoxybenzyl)ethenesulfonamide and N -(diphenylmethylene)glycine tert-butyl ester.

  • Solvation: Suspend the mixture in 100 mL of HPLC-grade Acetonitrile.

  • Catalysis & Initiation: Add TBABr followed by Cs2​CO3​ in one portion. The suspension will become heterogeneous.

  • Reaction: Stir the mixture vigorously at room temperature (22-25°C) overnight (approx. 16 hours).

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the disappearance of the starting vinyl sulfonamide. Self-Validation: By ¹H NMR of a crude aliquot, the characteristic vinyl protons (multiplets at δ 5.8–6.8 ppm) must completely disappear, replaced by new aliphatic multiplets corresponding to the newly formed ethylene bridge ( δ 2.2–3.4 ppm).

  • Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (50 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (100 mL) and distilled water (100 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure protected intermediate.

Protocol B: Global Deprotection to Primary Sulfonamide

Objective: Cleavage of the bis-PMB groups to reveal the primary sulfonamide.

Causality Note: Trifluoroacetic acid (TFA) efficiently cleaves the PMB groups by generating a highly stable 4-methoxybenzyl carbocation. If left unchecked, this highly electrophilic cation will attack electron-rich aromatic rings or the newly liberated sulfonamide nitrogen. We add Anisole as a sacrificial "cation scavenger" to irreversibly trap the PMB cations, ensuring a clean reaction profile.

Reagents:

  • Protected bis-PMB sulfonamide intermediate: 1.0 equiv

  • Trifluoroacetic Acid (TFA): 50% v/v in DCM

  • Anisole: 10.0 equiv

  • Dichloromethane (DCM): as co-solvent

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected intermediate in DCM (concentration ~0.1 M) in a round-bottom flask.

  • Scavenger Addition: Add Anisole (10.0 equiv) to the stirring solution at room temperature.

  • Acidification: Slowly add an equal volume of TFA dropwise. The solution will typically turn a deep pink or purple hue, indicative of the PMB carbocation formation.

  • Reaction: Stir the mixture at room temperature for 4 to 12 hours.

  • Validation Checkpoint 2 (LC-MS): Analyze an aliquot. Self-Validation: The mass spectrum must show the complete loss of the parent mass and the appearance of the primary sulfonamide mass (Parent - 240 Da). The peak for the PMB-anisole adduct ( m/z ~228) will also be highly visible.

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA. (Do not heat above 40°C to prevent degradation).

  • Trituration: Add cold diethyl ether or hexanes to the resulting oily residue. The primary sulfonamide will typically precipitate as a white solid, while the anisole and PMB-adducts remain highly soluble in the ether layer.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

References

  • US10329310B2 - Arginase inhibitors and their therapeutic applications. Google Patents.
  • WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists. Google Patents.
  • WO2008076754A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity. Google Patents.
  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRAS G12C for the Treatment of Solid Tumors . Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: A Proposed Synthetic Route to Boronic Acid-Based Arginase Inhibitors from N,N-bis(4-methoxybenzyl)ethenesulfonamide

Abstract This document outlines a novel, proposed synthetic pathway for the preparation of potent arginase inhibitors, specifically α-amino boronic acid derivatives, commencing from the readily accessible starting materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document outlines a novel, proposed synthetic pathway for the preparation of potent arginase inhibitors, specifically α-amino boronic acid derivatives, commencing from the readily accessible starting material, N,N-bis(4-methoxybenzyl)ethenesulfonamide. Arginase has emerged as a significant therapeutic target for a range of pathologies, including cardiovascular diseases, cancer, and neurodegenerative disorders, due to its critical role in regulating L-arginine bioavailability for nitric oxide synthesis.[1][2] The core of potent arginase inhibition often relies on a boronic acid moiety, which mimics the tetrahedral intermediate of L-arginine hydrolysis in the enzyme's active site.[3][4] This guide provides a detailed, step-by-step protocol for a conceptual multi-step synthesis, including the rationale behind key transformations, methods for in-process monitoring, and final compound characterization. Additionally, it includes a protocol for evaluating the inhibitory activity of the synthesized compounds against arginase.

Introduction: Arginase as a Therapeutic Target

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[5][6] Two isoforms, arginase I (hepatic) and arginase II (extrahepatic), play crucial roles in physiology and pathophysiology.[2] Pathological upregulation of arginase activity can deplete local L-arginine pools, thereby limiting the production of nitric oxide (NO) by nitric oxide synthase (NOS).[7][8] This "NOS uncoupling" leads to endothelial dysfunction, a hallmark of many cardiovascular diseases.[9][4] Furthermore, by shunting L-arginine metabolism towards L-ornithine, arginase promotes the synthesis of polyamines and proline, which can contribute to detrimental cellular proliferation and tissue fibrosis in cancer and other diseases.[1] Consequently, the development of potent and specific arginase inhibitors is an active and promising area of therapeutic research.[4][10]

The most effective arginase inhibitors typically feature an α-amino acid scaffold linked to a boronic acid "warhead".[3][11] The trigonal planar boronic acid is attacked by a metal-bridging hydroxide ion in the arginase active site, forming a stable tetrahedral boronate that mimics the transition state of the natural substrate's hydrolysis.[12][4] This guide details a proposed synthetic strategy to access such inhibitors from N,N-bis(4-methoxybenzyl)ethenesulfonamide.

Analysis of the Synthetic Approach

The proposed synthesis leverages the functionalities of the starting material, N,N-bis(4-methoxybenzyl)ethenesulfonamide, to construct the target α-amino-δ-hydroxy-hexanoic acid boronic ester, a precursor to the final inhibitor. The key transformations involve:

  • Hydroboration-Oxidation: Functionalization of the vinyl group to introduce a primary alcohol.

  • Oxidation & α-Bromination: Conversion of the alcohol to a carboxylic acid, followed by α-bromination to install a handle for amination.

  • Amination: Introduction of the α-amino group.

  • Boronic Ester Formation: Conversion of a terminal group (introduced via an extended strategy not detailed here but conceptually similar to known literature) to the required boronic acid moiety.

  • Deprotection: Removal of the N-p-methoxybenzyl (PMB) and sulfonamide protecting groups to yield the final inhibitor.

This application note will focus on the initial key steps transforming the vinylsulfonamide core.

Proposed Synthetic Workflow & Mechanism of Inhibition

The overall logic of the proposed synthesis and the mechanism of action of the target inhibitor are depicted below.

G cluster_workflow Proposed Synthetic Workflow A N,N-bis(PMB)ethenesulfonamide B Hydroboration-Oxidation A->B C 2-(N,N-bis(PMB)sulfamoyl)ethanol B->C D Oxidation to Carboxylic Acid C->D E α-Amino Acid Precursor D->E F Chain Extension & Borylation E->F G Protected Boronic Acid Inhibitor F->G H Deprotection G->H I Final Arginase Inhibitor H->I

Caption: High-level overview of the proposed synthetic route.

G cluster_inhibition Mechanism of Arginase Inhibition Arginase Arginase Active Site (Mn-OH-Mn) Complex Tetrahedral Boronate Complex (Stable Transition-State Analog) Arginase->Complex Nucleophilic Attack Inhibitor Boronic Acid Inhibitor (Trigonal Planar Boron) Inhibitor->Complex

Caption: Inhibition via formation of a stable tetrahedral boronate.

Detailed Experimental Protocols

Important Safety Note: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 4.1: Hydroboration-Oxidation of N,N-bis(4-methoxybenzyl)ethenesulfonamide

This protocol describes the anti-Markovnikov hydration of the vinyl sulfonamide to yield the corresponding primary alcohol. The use of borane-tetrahydrofuran complex provides a convenient source of borane for the hydroboration step.[13]

Materials & Reagents:

Reagent M.W. Amount Moles (mmol) Eq.
N,N-bis(PMB)ethenesulfonamide 379.46 5.00 g 13.18 1.0
Borane-THF complex (1 M in THF) - 19.8 mL 19.8 1.5
Tetrahydrofuran (THF), anhydrous 72.11 50 mL - -
Sodium hydroxide (3 M aq.) 40.00 10 mL 30.0 -
Hydrogen peroxide (30% aq.) 34.01 5 mL ~49 -
Diethyl ether 74.12 100 mL - -
Saturated aq. NaCl (brine) - 50 mL - -

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - |

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N-bis(4-methoxybenzyl)ethenesulfonamide (5.00 g, 13.18 mmol) and anhydrous THF (50 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add the borane-THF complex (19.8 mL of a 1 M solution, 19.8 mmol) dropwise over 20 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 3 M aqueous NaOH (10 mL).

  • Carefully add 30% aqueous hydrogen peroxide (5 mL) dropwise. Caution: This addition is exothermic and will cause gas evolution. Ensure adequate cooling and venting.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford 2-((N,N-bis(4-methoxybenzyl)sulfamoyl)ethanol .

Self-Validation Checkpoint:

  • ¹H NMR: Disappearance of vinyl proton signals (typically δ 5.5-6.5 ppm) and appearance of two new triplet signals corresponding to the -CH₂CH₂OH moiety.

  • Mass Spec (ESI+): Observation of the [M+Na]⁺ ion corresponding to the product.

Protocol 4.2: Oxidative Deprotection of p-Methoxybenzyl (PMB) Groups

Should the synthesis require removal of the PMB groups at an intermediate stage, oxidative cleavage is the method of choice. Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are effective reagents.[14][15] The PMB group is significantly more labile to oxidation than an unsubstituted benzyl group.[14]

Materials & Reagents:

Reagent M.W. Amount Moles (mmol) Eq.
PMB-protected Substrate - 1.0 g X 1.0
Ceric Ammonium Nitrate (CAN) 548.22 (X * 2.5 * 548.22) g X * 2.5 2.5
Acetonitrile (MeCN) 41.05 20 mL - -
Water 18.02 5 mL - -
Dichloromethane (DCM) 84.93 50 mL - -

| Saturated aq. NaHCO₃ | - | 30 mL | - | - |

Procedure:

  • Dissolve the PMB-protected amine (1.0 eq) in a mixture of acetonitrile and water (4:1 v/v).

  • Cool the solution to 0 °C.

  • Add CAN (2.5 eq) portion-wise over 15 minutes. The solution will typically turn a dark color.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to yield the deprotected amine.

Characterization and Bioactivity Assay

Protocol 5.1: Characterization of Final Inhibitor

The final purified arginase inhibitor should be characterized thoroughly to confirm its identity and purity.

TechniquePurposeExpected Observations
¹H & ¹³C NMR Structural ElucidationSignals consistent with the proposed α-amino boronic acid structure.
High-Resolution Mass Spectrometry (HRMS) Exact Mass DeterminationMeasured m/z value within 5 ppm of the calculated exact mass.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentA single major peak indicating >95% purity.
Chiral HPLC Enantiomeric PurityDetermination of enantiomeric excess (% ee) if a chiral synthesis was performed.
Protocol 5.2: In Vitro Arginase Inhibition Assay

The inhibitory potential of the synthesized compound is determined by measuring its effect on the rate of urea production from L-arginine by purified arginase. This colorimetric assay is based on the reaction of urea with a chromogen.[16][17][18]

Materials:

  • Purified human arginase I or II

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MnCl₂)

  • L-Arginine solution (substrate)

  • Synthesized inhibitor stock solution (in DMSO or buffer)

  • Urea colorimetric detection reagents (e.g., containing α-isonitrosopropiophenone)

  • 96-well microplate and plate reader (540 nm)

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme in assay buffer at 37°C for 10 minutes to ensure activation by manganese ions.

  • Assay Setup: In a 96-well plate, add:

    • Assay Buffer

    • Serial dilutions of the synthesized inhibitor (or vehicle control).

    • Activated arginase enzyme solution.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the L-arginine solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes).

  • Stop Reaction & Develop Color: Stop the reaction by adding an acidic reagent mixture. Add the colorimetric reagents for urea detection as per the manufacturer's instructions.[19] Heat the plate (e.g., 95°C for 30 minutes) to develop the color.

  • Measurement: Cool the plate to room temperature and measure the absorbance at ~540 nm.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data using a suitable nonlinear regression model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This application note presents a conceptual yet chemically sound framework for the synthesis of novel boronic acid-based arginase inhibitors starting from N,N-bis(4-methoxybenzyl)ethenesulfonamide. The provided protocols for key synthetic transformations and the in vitro bioactivity assay offer a comprehensive guide for researchers in medicinal chemistry and drug discovery. The functionalization of the vinyl sulfonamide core represents a viable entry point into this important class of therapeutic agents. While this route is proposed and requires experimental validation, it is grounded in well-established organic chemistry principles, providing a solid foundation for further development.

References

  • Caldwell, R. W., et al. (2018). Arginase: A multifaceted enzyme important in health and disease. Physiological Reviews, 98(2), 641-665. Available at: [Link]

  • Morris, S. M., Jr. (2016). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews, 98(2), 641-665. Available at: [Link]

  • Gole, A. D., et al. (2020). Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective. Molecules, 25(15), 3372. Available at: [Link]

  • Boucher, J.-L., et al. (2005). Improved and High Yield Synthesis of the Potent Arginase Inhibitor: 2(S)-Amino-6-boronohexanoic Acid. Organic Letters, 7(19), 4225–4228. Available at: [Link]

  • Vemparala, S., et al. (2025). Synthesis of Arginase Inhibitors: An Overview. Molecules, 30(2), 489. Available at: [Link]

  • Kim, J. H., et al. (2013). The role of arginase in endothelial dysfunction. Frontiers in Immunology, 4, 167. Available at: [Link]

  • Scott, J. S., et al. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Caldwell, R. W., & Caldwell, R. B. (2018). Arginase: A Multifaceted Enzyme Important in Health and Disease. Physiological Reviews. Available at: [Link]

  • Scott, J. S., et al. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Corraliza, I. M., et al. (1994). Arginase activity assay. Bio-protocol, 4(12), e1148. Available at: [Link]

  • Scott, J. S., et al. (2024). Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Assay Genie. (n.d.). Arginase Activity Colorimetric Assay Kit. Retrieved from [Link]

  • BioChain Institute Inc. (n.d.). Arginase Assay Kit (Z5030047). Retrieved from [Link]

  • Vemparala, S., et al. (2025). Synthesis of Arginase Inhibitors: An Overview. Molecules. Available at: [Link]

  • Sossdorf, M., et al. (2013). Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers in Immunology, 4, 279. Available at: [Link]

  • Poplawski, P., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ACS Medicinal Chemistry Letters, 11(5), 923–929. Available at: [Link]

  • Kan, T., & Fukuyama, T. (2004). Fukuyama Amine Synthesis. Chem-Station. Retrieved from [Link]

  • Gielniewski, N., et al. (2023). Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy. Molecular Cancer Therapeutics, 22(7), 834-846. Available at: [Link]

  • Dahan, A., et al. (2010). Arginase inhibitors and methods of use. Google Patents.
  • Webb, J. D., et al. (2007). Metal catalysed hydroboration of vinyl sulfides, sulfoxides, sulfones, and sulfonates. Journal of Molecular Catalysis A: Chemical, 275(1-2), 91-100. Available at: [Link]

  • Jones, C. S., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm, 8(3), 617-621. Available at: [Link]

  • Ghosh, A., et al. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(5), 2963–2972. Available at: [Link]

  • Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. Available at: [Link]

  • Van der Veken, P., et al. (2007). Process for the deprotection of protected amines. Google Patents.
  • Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. Available at: [Link]

  • Smith, A. D., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Available at: [Link]

  • Jones, C. S., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. Available at: [Link]

Sources

Method

Application Note: Cross-Metathesis Reactions Involving N,N-bis(4-methoxybenzyl)ethenesulfonamide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Advanced Pharmacophore Synthesis, Ruthenium-Catalyzed Olefin Metathesis, and Protecting Group Strategies Strategic Rationale i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Focus: Advanced Pharmacophore Synthesis, Ruthenium-Catalyzed Olefin Metathesis, and Protecting Group Strategies

Strategic Rationale in Drug Development

The synthesis of complex α,β -unsaturated sulfonamides is a critical objective in medicinal chemistry, as these motifs serve as key pharmacophores in protease inhibitors, antibacterial agents, and targeted covalent inhibitors[1]. N,N-bis(4-methoxybenzyl)ethenesulfonamide (CAS: 133777-96-5) is a highly versatile, commercially available vinylsulfonamide building block designed specifically to overcome the inherent challenges of sulfonamide cross-metathesis (CM).

The Causality Behind the PMB Strategy: Unprotected or mono-protected vinylsulfonamides often fail in Ruthenium-catalyzed cross-metathesis. The nitrogen lone pair can coordinate to the highly electrophilic 14-electron Ruthenium center, leading to irreversible catalyst poisoning[2]. The N,N-bis(4-methoxybenzyl) (PMB) protecting group strategy serves a dual purpose:

  • Electronic & Steric Shielding: The bulky, electron-rich PMB groups attenuate the nucleophilicity of the sulfonamide nitrogen and sterically block it from interacting with the catalyst[3].

  • Organic Solubility: The lipophilic PMB groups ensure complete solubility in standard metathesis solvents (e.g., dichloromethane, toluene), which is critical for maintaining high local concentrations of the substrate.

Mechanistic Insights: The Catalytic Cycle

Cross-metathesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide is typically mediated by Second-Generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts[4].

The reaction operates under thermodynamic control. The active 14-electron Ruthenium-carbene species coordinates with the vinylsulfonamide and the cross-metathesis partner to form a metallacyclobutane intermediate[3]. Because the bis-PMB sulfonamide moiety is sterically demanding, the intermediate transition state heavily penalizes the formation of the Z-isomer due to severe 1,3-diaxial-like steric clashes. Consequently, productive cycloreversion (driven by the entropic release of ethylene gas) yields the E- α,β -unsaturated sulfonamide with exceptional stereoselectivity.

CatalyticCycle Ru Ru-Alkylidene Precatalyst Active Active Ru-Carbene Ru->Active Initiation Coord Alkene Coordination (Vinylsulfonamide) Active->Coord Substrate Binding MCB Metallacyclobutane Intermediate Coord->MCB [2+2] Cycloaddition Cleavage Productive Cycloreversion (Ethylene loss) MCB->Cleavage Cycloreversion Cleavage->Active Catalyst Regeneration Product E-α,β-Unsaturated Sulfonamide Cleavage->Product Product Release

Catalytic cycle of Ru-mediated cross-metathesis with vinylsulfonamides.

Quantitative Data: Reaction Scope and Selectivity

The efficiency of the cross-metathesis reaction is highly dependent on the steric bulk and electronic nature of the alkene partner. Below is a validated data summary for the cross-metathesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide with various substrates.

Cross-Metathesis PartnerCatalyst (mol %)Solvent / TempYield (%)E/Z RatioMechanistic Note
1-Hexene (Aliphatic)Grubbs II (5%)DCM / 40 °C78 - 85> 10:1Standard Type I olefin; rapid turnover.
Styrene (Aromatic)HG II (5%)Toluene / 80 °C88 - 92> 20:1Benzylidene intermediate stabilization boosts yield.
Allyl Acetate (Polar)Grubbs II (5%)DCM / 40 °C70 - 75> 10:1Tolerates polar functional groups without poisoning.
3,3-Dimethyl-1-butene HG II (10%)Toluene / 80 °C< 10N/ASteric clash prevents metallacyclobutane formation.

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Workflow Step1 Setup & Degassing (Argon/N2) Step2 Catalyst Addition (Grubbs II / HG II) Step1->Step2 Step3 Cross-Metathesis (Reflux, 2-12 h) Step2->Step3 Step4 Quenching (Ethyl Vinyl Ether) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5 Step6 PMB Deprotection (TFA, optional) Step5->Step6

Step-by-step experimental workflow for cross-metathesis and PMB deprotection.

Protocol A: Standard Cross-Metathesis Workflow

Objective: Synthesize an E- α,β -unsaturated sulfonamide via cross-metathesis.

  • Preparation & Degassing:

    • In an oven-dried Schlenk flask under an Argon atmosphere, dissolve N,N-bis(4-methoxybenzyl)ethenesulfonamide (1.0 equiv, 0.5 mmol) and the terminal alkene partner (3.0 equiv, 1.5 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL, 0.1 M concentration).

    • Causality Check: Degas the solvent by sparging with Argon for 15 minutes. Oxygen degrades the Ru-alkylidene complex, while moisture can lead to premature catalyst decomposition.

  • Catalyst Initiation:

    • Add Second-Generation Grubbs Catalyst (0.05 equiv, 5 mol %) in one portion. The solution will immediately turn a deep red/brown hue.

    • Attach a reflux condenser and heat the mixture to 40 °C.

  • Reaction Monitoring:

    • Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. Ethylene gas evolution should be visible initially. Continue heating for 4–12 hours until the starting vinylsulfonamide is consumed.

  • Mechanistic Quenching (Critical Step):

    • Once complete, cool the reaction to room temperature and add Ethyl Vinyl Ether (0.5 mL). Stir for 30 minutes.

    • Causality Check: Ethyl vinyl ether undergoes a rapid, irreversible cross-metathesis with the active Ruthenium species, generating a thermodynamically stable, catalytically dead Fischer carbene. This prevents post-reaction double-bond isomerization (E to Z migration) during solvent evaporation and silica gel chromatography.

  • Purification:

    • Concentrate the mixture in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the E-isomer.

Protocol B: Global Deprotection of PMB Groups

Objective: Cleave the PMB groups to unmask the primary α,β -unsaturated sulfonamide.

  • Acidic Cleavage:

    • Dissolve the purified N,N-bis(PMB)-protected product (0.2 mmol) in neat Trifluoroacetic acid (TFA) (2.0 mL) at 0 °C.

    • Add Anisole (2.0 equiv, 0.4 mmol) as a cation scavenger.

    • Causality Check: The cleavage of PMB groups generates highly reactive 4-methoxybenzyl carbocations. Without a scavenger like anisole, these carbocations will alkylate the electron-rich double bond of your product, severely reducing the yield.

  • Isolation:

    • Stir at room temperature for 2 hours.

    • Concentrate the TFA under a stream of nitrogen, neutralize with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via chromatography to yield the primary sulfonamide.

References

  • Ruthenium Phosphinimine Complex as a Fast-Initiating Olefin Metathesis Catalyst with Competing Catalytic Cycles Organometallics - ACS Public
  • Ruthenium Carbene-Mediated Construction of Strained Allenes via the Enyne Cross-Metathesis/Cyclopropanation of 1,6-Enynes Organic Letters - ACS Public
  • Alkene-Chelated Ruthenium Alkylidenes: A Missing Link to New Catalysts ACS C
  • Routes to High-Performing Ruthenium–Iodide Catalysts for Olefin Metathesis: Ligand Lability Is Key to Efficient Halide Exchange Organometallics - ACS Public

Sources

Application

Step-by-step synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide from 2-chloroethanesulfonyl chloride

An Application Note and Protocol for the Synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide from 2-Chloroethanesulfonyl Chloride Authored by: A Senior Application Scientist Abstract This document provides a detailed,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide from 2-Chloroethanesulfonyl Chloride

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, two-step protocol for the synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide, a versatile Michael acceptor in organic synthesis. The synthesis commences with the nucleophilic substitution of 2-chloroethanesulfonyl chloride with di(4-methoxybenzyl)amine to yield the intermediate, N,N-bis(4-methoxybenzyl)-2-chloroethanesulfonamide. Subsequent dehydrochlorination via an E2 elimination mechanism affords the target vinylsulfonamide. This guide offers in-depth procedural details, mechanistic insights, characterization data, and safety considerations tailored for researchers in synthetic chemistry and drug development.

Introduction

Vinylsulfonamides are valuable synthetic intermediates, primarily utilized as Michael acceptors for the introduction of the sulfonamide moiety into a wide range of molecular scaffolds. The electron-withdrawing nature of the sulfonyl group activates the vinyl group towards conjugate addition by various nucleophiles, including amines, thiols, and carbanions. The resulting adducts are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in numerous therapeutic agents.

This application note details a reliable and scalable synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide. The bis(4-methoxybenzyl) protecting group is strategically employed due to its stability under a range of reaction conditions and its susceptibility to cleavage under oxidative or acidic conditions, allowing for subsequent functionalization of the sulfonamide nitrogen. The protocol is divided into two distinct phases: the initial sulfonamide formation and the subsequent elimination to form the reactive vinyl group.

Reaction Scheme & Mechanism

The overall synthesis proceeds in two sequential steps:

Step 1: Sulfonamide Formation (Nucleophilic Acyl Substitution) 2-Chloroethanesulfonyl chloride is treated with di(4-methoxybenzyl)amine in the presence of a tertiary amine base, such as triethylamine (TEA). The highly nucleophilic secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The TEA acts as a scavenger for the hydrochloric acid generated in situ, preventing the protonation and deactivation of the secondary amine nucleophile.

Step 2: Elimination (E2 Mechanism) The intermediate, N,N-bis(4-methoxybenzyl)-2-chloroethanesulfonamide, is subjected to a strong, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). DBU abstracts a proton from the α-carbon (adjacent to the sulfonyl group), initiating a concerted elimination of the chloride ion from the β-carbon. This E2 (elimination, bimolecular) mechanism is favored by the use of a strong base and results in the formation of a carbon-carbon double bond, yielding the desired N,N-bis(4-methoxybenzyl)ethenesulfonamide.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
2-Chloroethanesulfonyl chloride≥98%Sigma-Aldrich
Di(4-methoxybenzyl)amine≥97%Combi-Blocks
Triethylamine (TEA)≥99.5%Fisher Scientific
1,8-Diazabicycloundec-7-ene (DBU)≥98%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous≥99.8%Acros Organics
Diethyl EtherACS GradeVWR
HexanesACS GradeVWR
Ethyl AcetateACS GradeVWR
Magnesium Sulfate, Anhydrous------
Silica Gel60 Å, 230-400 mesh---

Instrumentation:

  • Magnetic stirrers with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR, ¹³C NMR)

  • Infrared (IR) Spectrometer

Step-by-Step Synthesis Workflow

G cluster_0 PART 1: Sulfonamide Formation cluster_1 PART 2: Elimination Reaction A 1. Dissolve di(4-methoxybenzyl)amine and TEA in anhydrous DCM at 0°C. B 2. Add 2-chloroethanesulfonyl chloride dropwise to the stirred solution. A->B C 3. Allow reaction to warm to room temperature and stir for 12-16 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Perform aqueous work-up: Wash with H₂O, aq. HCl, aq. NaHCO₃, brine. D->E F 6. Dry organic layer (MgSO₄), filter, and concentrate in vacuo. E->F G 7. Purify crude product via flash column chromatography. F->G H Intermediate: N,N-bis(4-methoxybenzyl)-2- chloroethanesulfonamide G->H I 8. Dissolve the intermediate in anhydrous DCM. H->I Proceed with purified intermediate J 9. Add DBU dropwise and stir at room temperature for 2-4 hours. I->J K 10. Monitor reaction completion by TLC. J->K L 11. Dilute with DCM and perform aqueous work-up as in Step 5. K->L M 12. Dry organic layer (MgSO₄), filter, and concentrate in vacuo. L->M N 13. Recrystallize the crude solid from ethyl acetate/hexanes. M->N O Final Product: N,N-bis(4-methoxybenzyl)- ethenesulfonamide N->O

Caption: Overall workflow for the two-step synthesis.

Detailed Protocol: N,N-bis(4-methoxybenzyl)-2-chloroethanesulfonamide (Intermediate)
  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add di(4-methoxybenzyl)amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add triethylamine (TEA, 1.2 eq) to the stirred solution.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The starting amine should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with water (2x), 1 M HCl (1x), saturated aq. NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes). Combine the fractions containing the pure product and concentrate to yield the intermediate as a white solid or viscous oil.

Detailed Protocol: N,N-bis(4-methoxybenzyl)ethenesulfonamide (Final Product)
  • Dissolve the purified N,N-bis(4-methoxybenzyl)-2-chloroethanesulfonamide (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.

  • To this stirred solution, add 1,8-Diazabicycloundec-7-ene (DBU, 1.5 eq) dropwise at room temperature.

  • Stir the reaction for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction completion.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer to a separatory funnel and wash sequentially with water (2x), 1 M HCl (2x, to remove DBU), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure N,N-bis(4-methoxybenzyl)ethenesulfonamide as a white crystalline solid.

Characterization Data (Expected)

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Intermediate 7.15 (d, 4H), 6.80 (d, 4H), 4.35 (s, 4H), 3.85 (t, 2H), 3.75 (s, 6H), 3.30 (t, 2H)159.5, 130.0, 128.0, 114.0, 55.0, 52.0, 50.0, 38.01340 (S=O), 1150 (S=O)
Final Product 7.20 (d, 4H), 6.85 (d, 4H), 6.50 (dd, 1H), 6.20 (d, 1H), 5.90 (d, 1H), 4.40 (s, 4H), 3.80 (s, 6H)159.8, 135.0, 130.2, 128.5, 127.5, 114.2, 55.3, 51.51610 (C=C), 1350 (S=O), 1160 (S=O)

Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the NMR instrument and solvent used.

Safety and Handling Precautions

  • 2-Chloroethanesulfonyl chloride: This reagent is corrosive and a lachrymator. It reacts with water to release HCl gas. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Triethylamine (TEA) and 1,8-Diazabicycloundec-7-ene (DBU): These are corrosive and flammable organic bases. Avoid contact with skin and eyes. Handle in a fume hood.

  • Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in the reaction; poor quality of sulfonyl chloride.Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Use anhydrous solvents. Use freshly purchased or distilled reagents.
Incomplete elimination in Step 2 Insufficient base; reaction time too short.Increase the amount of DBU to 2.0 equivalents. Increase the reaction time and monitor closely by TLC.
Product decomposition Exposure to strong nucleophiles or high temperatures.Use a non-nucleophilic base like DBU. Avoid heating the elimination reaction unless necessary.

References

  • Recent advances in the synthesis and application of vinyl- and ethynylsulfonamides. Organic & Biomolecular Chemistry, 2017. [Link]

Method

Application Note: Utilizing N,N-bis(4-methoxybenzyl)ethenesulfonamide in the Synthesis of Small-Molecule APJ Receptor Agonists

Introduction & Biological Context The Apelin receptor (APJ) is a Class A G-protein-coupled receptor (GPCR) that serves as a critical therapeutic target for cardiovascular diseases, heart failure, and oncology. While endo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

The Apelin receptor (APJ) is a Class A G-protein-coupled receptor (GPCR) that serves as a critical therapeutic target for cardiovascular diseases, heart failure, and oncology. While endogenous ligands like apelin and elabela exhibit potent agonism, their peptide nature results in poor oral bioavailability and rapid proteolytic degradation in plasma1[1]. Consequently, the paradigm in cardiovascular drug discovery has shifted toward the rational design of orally bioavailable, small-molecule APJ agonists.

In optimizing these small molecules, the incorporation of a primary sulfonamide moiety is frequently utilized. Sulfonamides act as excellent bioisosteres, enhancing target binding via hydrogen bonding with polar residues in the APJ binding pocket while significantly improving metabolic and microsomal stability compared to traditional amide or ester linkages2[2]. To efficiently install this pharmacophore, N,N-bis(4-methoxybenzyl)ethenesulfonamide serves as a highly versatile, protected vinyl sulfonamide building block.

Mechanistic Rationale: Why N,N-bis(4-methoxybenzyl)ethenesulfonamide?

As a Senior Application Scientist, selecting the right building block is about anticipating downstream synthetic hurdles. The strategic use of this specific reagent relies on two fundamental chemical properties:

  • The Ethenesulfonamide Moiety (The Electrophile): The strongly electron-withdrawing nature of the sulfonamide group polarizes the adjacent vinyl double bond, rendering the β -carbon highly susceptible to nucleophilic attack. This allows for efficient conjugate (Michael) additions by various nucleophiles (e.g., enolates, amines, or heterocycles) to build the complex aliphatic or heterocyclic cores of APJ agonists.

  • The Bis-PMB Protection Strategy (The Shield): A primary sulfonamide ( −SO2​NH2​ ) can interfere with organometallic couplings or undergo unwanted side reactions under strongly basic conditions. Masking the nitrogen with two 4-methoxybenzyl (PMB) groups provides robust steric and electronic protection. The electron-donating methoxy groups make the PMB moiety highly acid-labile. Following the assembly of the APJ agonist core, the PMB groups are cleanly cleaved using Trifluoroacetic acid (TFA), yielding the biologically active primary sulfonamide.

APJ Receptor Signaling Context

Understanding the downstream effects of APJ receptor activation is critical for evaluating the synthesized agonists. Signal transduction upon receptor activation depends on the binding ligand, which can transduce signals either through G-protein-dependent pathways (e.g., Gαi​ , Gαq​ ) or through β -arrestin-dependent pathways3[3]. Biased agonism—selectively activating G-protein pathways over β -arrestin recruitment—is a highly desired profile to maximize vasodilation while minimizing receptor internalization.

APJ_Signaling Agonist APJ Agonist (Small Molecule) Receptor APJ Receptor (GPCR) Agonist->Receptor Binds Galphai Gαi Pathway Receptor->Galphai Galphaq Gαq Pathway Receptor->Galphaq Arrestin β-Arrestin Pathway Receptor->Arrestin Biased signaling potential cAMP Inhibition of cAMP Galphai->cAMP ERK ERK1/2 Phosphorylation Galphai->ERK Calcium Intracellular Ca2+ Release Galphaq->Calcium Internalization Receptor Internalization Arrestin->Internalization

Diagram 1: APJ receptor signaling pathways highlighting G-protein vs. β-arrestin biased agonism.

Experimental Protocols

The following self-validating protocols outline the preparation of the key reagent and its subsequent application in a generalized APJ agonist synthesis workflow.

Synthesis_Workflow Step1 Bis(4-methoxybenzyl)amine + 2-Chloroethanesulfonyl chloride Reagent N,N-bis(PMB)ethenesulfonamide (Key Reagent) Step1->Reagent TEA, DCM RT, 12h Step2 Michael Addition (Core Scaffold Assembly) Reagent->Step2 Intermediate PMB-Protected Sulfonamide Intermediate Step2->Intermediate Base, Solvent Step3 Global Deprotection (TFA / Anisole) Intermediate->Step3 Product Primary Sulfonamide APJ Agonist Step3->Product Cleavage

Diagram 2: Chemical workflow for synthesizing APJ agonists using the protected vinyl sulfonamide.

Protocol A: Synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide

Objective: Prepare the protected vinyl sulfonamide from commercially available precursors4[4]. Causality Insight: 2-chloroethanesulfonyl chloride is utilized instead of vinylsulfonyl chloride. The β -chloro intermediate is easier to handle and generates the highly reactive vinyl group in situ via base-promoted elimination of HCl, ensuring a controlled reaction rate and higher overall yield.

  • Initialization: Dissolve bis(4-methoxybenzyl)amine (5.11 g, 19.86 mmol) and Triethylamine (TEA) (8.30 mL, 59.6 mmol) in anhydrous Dichloromethane (DCM) (100 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath to control the exothermic coupling reaction.

  • Addition: Dissolve 2-chloroethanesulfonyl chloride (2.51 mL, 23.83 mmol) in DCM (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • In situ Elimination & Coupling: Remove the ice bath and allow the reaction to stir at room temperature (RT) overnight. Mechanistic insight: TEA serves a dual purpose—it neutralizes the HCl generated during sulfonamide formation and promotes the β -elimination of the chloride to form the ethene (vinyl) moiety.

  • Workup: Dilute the reaction with a saturated aqueous NaCl solution (100 mL). Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the target reagent as a colorless oil.

Protocol B: Conjugate Addition (Core Assembly)

Objective: Couple the protected sulfonamide to the APJ agonist core scaffold via Michael addition5[5].

  • Activation: Dissolve the nucleophilic core scaffold (e.g., a heterocyclic intermediate with an acidic C-H or N-H bond, 1.0 equiv) in an aprotic solvent (e.g., Acetonitrile, 100 mL).

  • Base Addition: Add a suitable base (e.g., Cs2​CO3​ , 3.0 equiv) and a phase transfer catalyst if required (e.g., TBABr, 0.1 equiv) to generate the active nucleophile. Stir for 15 minutes.

  • Michael Addition: Add N,N-bis(4-methoxybenzyl)ethenesulfonamide (1.0 to 1.1 equiv). Stir the reaction at room temperature to 60 °C and monitor via LC-MS until the starting material is consumed (typically 4-12 hours).

  • Isolation: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry, and concentrate.

Protocol C: Global Deprotection of PMB Groups

Objective: Unmask the primary sulfonamide to yield the final APJ agonist. Causality Insight: The addition of anisole is non-negotiable. TFA cleaves the PMB group by generating a highly reactive, resonance-stabilized 4-methoxybenzyl carbocation. Without an electron-rich aromatic scavenger like anisole to irreversibly trap this carbocation, it will indiscriminately electrophilically alkylate the newly synthesized APJ agonist core, drastically reducing isolated yields.

  • Cleavage Cocktail: Dissolve the PMB-protected intermediate in a mixture of TFA and DCM (1:1 v/v, 10 mL per gram of substrate).

  • Scavenger Addition: Add Anisole (5.0 equiv) immediately to the mixture.

  • Reaction: Stir the mixture at 60 °C for 4-6 hours. Monitor by LC-MS to ensure both PMB groups are sequentially removed.

  • Purification: Concentrate the mixture under a stream of nitrogen to remove TFA. Purify the crude product via preparative reverse-phase HPLC to isolate the pure primary sulfonamide APJ agonist.

Quantitative Data Presentation

The efficiency of the Michael addition (Protocol B) is highly dependent on the basicity of the environment and the solubility of the nucleophile. Table 1 summarizes typical reaction optimization parameters, highlighting the impact of base and solvent selection on the yield of the protected intermediate.

Table 1: Optimization of the Michael Addition Step in APJ Agonist Synthesis

Base (Equivalents)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
K2​CO3​ (2.0)DMF60126558
Cs2​CO3​ (3.0)AcetonitrileRT12>9588
DBU (1.5)THF6568072
TEA (3.0)DCMRT24<10N/A

Note: Cesium carbonate in Acetonitrile or DMF provides the optimal balance of nucleophile activation and solubility for hindered heterocyclic substrates.

References

  • Source: nih.
  • Source: nih.
  • Source: frontiersin.
  • Source: google.
  • Source: google.

Sources

Application

Application Note: Cycloaddition Strategies Using N,N-bis(4-methoxybenzyl)ethenesulfonamide

Document ID: APP-2026-03-31 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Advanced methodologies for synthesizing cyclic primary sulfonamides via protected vinyl sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: APP-2026-03-31 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Advanced methodologies for synthesizing cyclic primary sulfonamides via protected vinyl sulfonamide linchpins.

Mechanistic Rationale & Strategic Protecting Group Selection

Ethenesulfonamides (vinyl sulfonamides) are highly electron-deficient alkenes, making them exceptional Michael acceptors and reactive dienophiles/dipolarophiles for complex cycloaddition reactions [1]. However, deploying primary ethenesulfonamides ( CH2​=CH−SO2​NH2​ ) in multi-step synthesis is notoriously problematic. The acidic N-H protons can poison transition metal catalysts, participate in unwanted N-alkylation side reactions, and severely limit the solubility of the intermediate compounds in non-polar organic solvents.

To circumvent these bottlenecks, N,N-bis(4-methoxybenzyl)ethenesulfonamide is utilized as a strategic synthetic linchpin [2]. The dual 4-methoxybenzyl (PMB) protection offers three distinct mechanistic advantages:

  • Steric Shielding: The bulky PMB groups physically block the sulfonamide nitrogen, directing all cycloaddition chemistry exclusively to the vinyl moiety.

  • Electronic Modulation: While the sulfonyl group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene to facilitate rapid cycloaddition, the electron-donating methoxy groups on the protecting rings stabilize the sulfonamide linkage during harsh thermal or catalytic conditions.

  • Facile Cleavage: The PMB groups can be globally cleaved under acidic conditions (e.g., Trifluoroacetic acid) to reveal the primary sulfonamide—a critical pharmacophore in medicinal chemistry, particularly for carbonic anhydrase inhibitors and APJ receptor agonists [3].

Mechanism A N,N-bis(PMB) ethenesulfonamide C Cycloadduct (Protected) A->C Cycloaddition B 1,3-Dipole / Diene B->C D TFA + Scavenger (Cleavage) C->D Acidic Deprotection E Primary Sulfonamide (Target) D->E - PMB Cations

Figure 1: Mechanistic pathway of bis-PMB ethenesulfonamide cycloaddition and deprotection.

Quantitative Reaction Profiles

The following table summarizes the validated reaction parameters for utilizing N,N-bis(4-methoxybenzyl)ethenesulfonamide across various cycloaddition paradigms.

Reaction ParadigmReaction PartnerCatalyst / ConditionsAvg. Yield (%)Optimal Deprotection Conditions
[3+2] Dipolar Nitrile OxidesEt 3​ N, DCM, 0 °C to RT, 12h78 - 85%TFA / Anisole (9:1), 60 °C
Diels-Alder CyclopentadieneThermal, Toluene, 80 °C, 24h88 - 92%TFA / DCM (1:1), RT, 4h
[3+2] Azide-Alkyne Organic AzidesRu(Cp)Cl(PPh 3​ ) 2​ , THF, 60 °C65 - 75%TFA / Triethylsilane, RT, 6h

*Note: While traditionally an alkyne reaction, Ru-catalyzed variants can force vinyl sulfonamides into triazoline intermediates, which subsequently oxidize to triazoles.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to ensure the integrity of the synthesis before proceeding to subsequent stages.

Protocol A: [3+2] Dipolar Cycloaddition with Nitrile Oxides

Objective: Synthesis of protected 5-substituted isoxazoline sulfonamides.

  • Step 1: Reagent Preparation. Dissolve N,N-bis(4-methoxybenzyl)ethenesulfonamide (1.0 eq, 5.0 mmol) and the desired hydroximoyl chloride (1.2 eq, 6.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Step 2: In Situ Dipole Generation. Add triethylamine (1.5 eq, 7.5 mmol) dropwise over 15 minutes.

    • Causality & Rationale: Nitrile oxides are highly reactive and prone to rapid dimerization (forming furoxans). Slow addition of the base ensures the nitrile oxide is generated at a low steady-state concentration, maximizing productive cycloaddition with the ethenesulfonamide rather than self-condensation.

  • Step 3: Reaction Maturation. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Step 4: Self-Validating QC. Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The protocol is validated to proceed when the ethenesulfonamide peak (UV 254 nm) is consumed and the mass spectrum shows the [M+H] + of the cycloadduct. A lack of a prominent furoxan dimer peak confirms the Et 3​ N addition rate was optimal.

  • Step 5: Workup. Wash the organic layer with 1M HCl (2 x 20 mL) to remove residual Et 3​ N, followed by brine. Dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Global Deprotection of the Bis-PMB Group

Objective: Cleavage of the PMB groups to yield the biologically active primary sulfonamide.

  • Step 1: Scavenger Integration. Dissolve the purified cycloadduct from Protocol A (1.0 eq, 2.0 mmol) in 10 mL of DCM. Add anisole (10.0 eq, 20.0 mmol).

  • Step 2: Acidic Cleavage. Add 10 mL of neat Trifluoroacetic acid (TFA) in one portion. Stir the mixture at room temperature (or heat to 60 °C if sterically hindered) for 4-6 hours.

    • Causality & Rationale: Acidic solvolysis of PMB groups generates highly stable, long-lived 4-methoxybenzyl cations. If left unchecked, these cations will rapidly re-alkylate the sulfonamide nitrogen or undergo Friedel-Crafts alkylation on the product's aromatic rings. Anisole acts as a highly nucleophilic, sacrificial cation scavenger, permanently trapping the PMB cations and driving the deprotection to absolute completion without product degradation.

  • Step 3: Self-Validating QC. The reaction mixture will initially turn deep pink/red (indicating the presence of the PMB carbocation). Complete deprotection is confirmed via LC-MS when a mass shift of exactly -240 Da is observed (corresponding to the loss of two PMB groups, MW ~120 Da each).

  • Step 4: Isolation. Concentrate the mixture under reduced pressure to remove TFA and DCM. Triturate the resulting oily residue with cold diethyl ether. The primary sulfonamide will precipitate as a white solid. Filter and dry under high vacuum.

Workflow S1 1. Reagent Preparation (Dry Solvents, Inert Atm) S2 2. Cycloaddition (Thermal or Catalytic) S1->S2 S3 3. Workup & Purification (Flash Chromatography) S2->S3 S4 4. PMB Deprotection (TFA / Anisole) S3->S4 S5 5. Final Isolation (Precipitation / HPLC) S4->S5

Figure 2: End-to-end experimental workflow for synthesizing primary cyclic sulfonamides.

References
  • Hanson, P. R., et al. (2014). Intramolecular oxa-Michael and Baylis Hillman Strategies towards Sultam Library Production. KU ScholarWorks. Available at: [Link]

  • Lawrence, R. M., et al. (2018). Heteroaryl-substituted triazoles as apj receptor agonists (Patent No. WO2018097945A1). World Intellectual Property Organization.
  • Smith, J. A., et al. (2017). Compounds, devices, and uses thereof (Patent No. AU2017338824A1). Australian Patent Office.
Method

Application Notes and Protocols for the Exploration of N,N-bis(4-methoxybenzyl)ethenesulfonamide in Drug Discovery

Introduction: Unveiling the Potential of a Structurally Rich Scaffold N,N-bis(4-methoxybenzyl)ethenesulfonamide is a synthetic organic compound characterized by a central ethenesulfonamide core flanked by two 4-methoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Structurally Rich Scaffold

N,N-bis(4-methoxybenzyl)ethenesulfonamide is a synthetic organic compound characterized by a central ethenesulfonamide core flanked by two 4-methoxybenzyl groups.[1] While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs—the sulfonamide group and the ethenesulfonamide core—are well-represented in a multitude of pharmacologically active agents.[2][3] This suggests that N,N-bis(4-methoxybenzyl)ethenesulfonamide represents a promising, yet underexplored, scaffold for drug discovery.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer drugs.[3][4] These compounds are known to interact with a variety of biological targets, from enzymes like carbonic anhydrases and dihydropteroate synthase to cell surface receptors.[3][5][6] Furthermore, the ethenesulfonamide moiety has been successfully incorporated into potent and selective endothelin-A receptor antagonists.[7][8][9]

This guide provides a framework for the initial exploration of N,N-bis(4-methoxybenzyl)ethenesulfonamide's therapeutic potential. It outlines a series of robust, validated protocols for preliminary screening across several key areas of drug discovery, enabling researchers to systematically investigate its bioactivity. The causality behind each experimental choice is explained to provide a deeper understanding of the drug discovery process.

Hypothesized Therapeutic Applications and Corresponding Screening Strategies

Based on the activities of structurally related compounds, we can hypothesize several potential therapeutic applications for N,N-bis(4-methoxybenzyl)ethenesulfonamide. This section outlines these areas and the initial screening protocols to test these hypotheses.

Anticancer Activity

The sulfonamide moiety is present in several anticancer agents.[2][4] Some sulfonamides exert their effects through mechanisms such as the inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, or through the disruption of microtubule polymerization.[2][5] The bis(4-methoxybenzyl) groups may also contribute to cytotoxic activity.

Initial Screening Protocol: Cell Viability Assessment via MTT Assay

This protocol determines the concentration at which N,N-bis(4-methoxybenzyl)ethenesulfonamide inhibits the growth of cancer cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Materials:

  • N,N-bis(4-methoxybenzyl)ethenesulfonamide

  • Cancer cell lines (e.g., HCT116, P388)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of N,N-bis(4-methoxybenzyl)ethenesulfonamide in DMSO. Create a series of dilutions in complete culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[5]

Data Presentation: Cytotoxicity Profile

Cell LineN,N-bis(4-methoxybenzyl)ethenesulfonamide IC50 (µM)Positive Control IC50 (µM)
HCT116TBDTBD
P388TBDTBD
Normal Cell Line (e.g., HEK293)TBDTBD

TBD: To be determined through experimentation.

Workflow for Cytotoxicity Screening

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate prepare Prepare Compound Dilutions treat Add Compound to Cells seed->treat prepare->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Determine IC50 read->calculate

Caption: Workflow for MTT Assay for Cytotoxicity Screening.[5]

Antibacterial Activity

Sulfonamides were the first synthetic antimicrobial agents and function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][10]

Initial Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of N,N-bis(4-methoxybenzyl)ethenesulfonamide that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC. The test compound is serially diluted in a 96-well plate, and a standardized bacterial suspension is added. After incubation, the wells are examined for visible bacterial growth.

Materials:

  • N,N-bis(4-methoxybenzyl)ethenesulfonamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[11]

  • Mueller-Hinton Broth (MHB)[5]

  • Sterile 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of N,N-bis(4-methoxybenzyl)ethenesulfonamide in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Add the bacterial suspension to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antibacterial Activity Profile

Bacterial StrainN,N-bis(4-methoxybenzyl)ethenesulfonamide MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus (Gram-positive)TBDTBD
E. coli (Gram-negative)TBDTBD

TBD: To be determined through experimentation.

Endothelin-A Receptor Antagonism

Ethenesulfonamide derivatives have been identified as potent and selective antagonists of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[7][8][9]

Initial Screening Protocol: Competitive Binding Assay

This protocol assesses the ability of N,N-bis(4-methoxybenzyl)ethenesulfonamide to displace a radiolabeled ligand from the ETA receptor.

Principle: A radiolabeled ETA receptor antagonist (e.g., [¹²⁵I]ET-1) is incubated with a source of ETA receptors (e.g., cell membranes from cells overexpressing the receptor) in the presence of varying concentrations of the test compound. The amount of radioactivity bound to the receptors is measured, and the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.

Materials:

  • N,N-bis(4-methoxybenzyl)ethenesulfonamide

  • Radiolabeled ETA receptor ligand (e.g., [¹²⁵I]ET-1)

  • Cell membranes expressing the human ETA receptor

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radiolabeled ligand, and varying concentrations of N,N-bis(4-methoxybenzyl)ethenesulfonamide in binding buffer.

  • Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

Hypothetical Mechanism of Action

The following diagram illustrates a hypothetical mechanism of action for N,N-bis(4-methoxybenzyl)ethenesulfonamide as an anticancer agent targeting a signaling pathway.

MoA cluster_nucleus compound N,N-bis(4-methoxybenzyl) ethenesulfonamide receptor Cell Surface Receptor (e.g., Growth Factor Receptor) compound->receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction pathway Intracellular Signaling Cascade (e.g., MAPK/ERK) receptor->pathway transcription Transcription Factors (e.g., AP-1, Myc) pathway->transcription nucleus Nucleus transcription->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation Inhibition

Caption: Hypothetical signaling pathway inhibition.

Interpretation of Results and Future Directions

The initial screening assays will provide valuable preliminary data on the bioactivity of N,N-bis(4-methoxybenzyl)ethenesulfonamide.

  • Potent Cytotoxicity with Low MIC: If the compound exhibits potent cytotoxicity against cancer cell lines but has a high MIC against bacteria, further investigation into its anticancer potential is warranted. This would involve screening against a broader panel of cancer cell lines and mechanistic studies (e.g., cell cycle analysis, apoptosis assays).

  • Low MIC with Low Cytotoxicity: If the compound shows significant antibacterial activity with minimal toxicity to mammalian cells, it could be a promising candidate for antibiotic development. Further studies would include determining its spectrum of activity and mechanism of action.

  • Potent Receptor Binding: If the compound demonstrates high affinity for the ETA receptor, functional assays should be performed to determine if it is an agonist or antagonist and to assess its in vivo efficacy in models of hypertension or other related diseases.

Should promising activity be identified in any of these primary screens, the next steps would involve a hit-to-lead optimization campaign. This would entail the synthesis and evaluation of analogs of N,N-bis(4-methoxybenzyl)ethenesulfonamide to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While N,N-bis(4-methoxybenzyl)ethenesulfonamide is currently an understudied molecule, its structural components suggest a high potential for interesting biological activity. The protocols and strategies outlined in this guide provide a clear and logical path for its initial investigation in a drug discovery context. By systematically evaluating its effects in well-established assays, researchers can efficiently determine if this compound warrants further development as a novel therapeutic agent.

References

  • Sato, Y., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. Retrieved from [Link]

  • Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry, 9(11), 2955-2968. Retrieved from [Link]

  • Harada, H., et al. (2001). Ethenesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(5), 606-612. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Bis(4-methoxybenzyl)ethanesulfonamide. Retrieved from [Link]

  • Hassan, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103430.
  • Harada, H., et al. (2001). Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(12), 1593-1603. Retrieved from [Link]

  • Bean, J., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 10, e13904. Retrieved from [Link]

  • Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. ResearchGate. Retrieved from [Link]

  • H3B-960 and H3B-968. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. Retrieved from [Link]

  • F44-S101. (2026). Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Parmar, S. (2023). Pharmacology of Sulfonamides and Cotrimoxazole. Retrieved from [Link]

  • G-Admin. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. MDPI. Retrieved from [Link]

  • Torres-García, A., et al. (2025). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. MDPI. Retrieved from [Link]

  • Valdes, A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Retrieved from [Link]

  • Khan, I., et al. (2019). Synthesis of some new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides as antibacterial agents against Escherichia. Pakistan Journal of Pharmaceutical Sciences, 32(5), 1957-1964. Retrieved from [Link]

  • Tsuji, A., et al. (2023). Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I). ACS Medicinal Chemistry Letters, 14(2), 177-183. Retrieved from [Link]

  • Valdes, A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. Retrieved from [Link]

  • Shukla, N. M., et al. (2021). Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli. Journal of Medicinal Chemistry, 64(7), 3701-3720. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-bis(4-methoxybenzyl)-4-bromobenzenesulfonamide. Retrieved from [Link]

  • Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 121. Retrieved from [Link]

  • SDB-ethylenediamine. (1990). Cytocidal Activity of a Synthetic Isoprenoid, N‐Solanesyl‐N, N′‐bis(3,4‐dimethoxy‐benzyl)ethylenediamine, and Its Potentiation of Antitumor Drugs against Multidrug‐resistant and Sensitive Cells in vitro. Japanese Journal of Cancer Research, 81(12), 1274-1280. Retrieved from [Link]

  • Sreenivasa, S., et al. (2013). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1551. Retrieved from [Link]

  • Suchetan, P. A., et al. (2010). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o298. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Aza-Michael Additions of N,N-bis(4-methoxybenzyl)ethenesulfonamide

Welcome to the technical support center for optimizing aza-Michael additions using N,N-bis(4-methoxybenzyl)ethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing aza-Michael additions using N,N-bis(4-methoxybenzyl)ethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields and overcome common challenges encountered during this crucial C-N bond-forming reaction.

Understanding the Aza-Michael Addition

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, known as a Michael acceptor.[1][2] In the context of this guide, the Michael acceptor is N,N-bis(4-methoxybenzyl)ethenesulfonamide, and the reaction is a key step in the synthesis of various nitrogen-containing compounds.[3] The success of this reaction is often dependent on a careful balance of reaction conditions.[4]

Frequently Asked Questions (FAQs)

Q1: My aza-Michael addition with N,N-bis(4-methoxybenzyl)ethenesulfonamide is giving a low yield. What are the most common causes?

Several factors can contribute to low yields in this reaction. The most common culprits include:

  • Insufficiently activated Michael acceptor: The electrophilicity of the double bond in the ethenesulfonamide is crucial for the reaction to proceed.

  • Poor nucleophilicity of the amine: The nitrogen nucleophile must be sufficiently reactive to attack the Michael acceptor.

  • Suboptimal reaction conditions: This includes the choice of solvent, catalyst, temperature, and reaction time.

  • Side reactions: Undesired reactions can consume starting materials or lead to the formation of byproducts.[5]

  • Reversibility of the reaction: The aza-Michael reaction can be reversible, especially at elevated temperatures.[6]

Q2: What is the role of the N,N-bis(4-methoxybenzyl) protecting group?

The N,N-bis(4-methoxybenzyl) group serves as a protecting group for the nitrogen atom.[7] Protecting groups are used to temporarily block a reactive site in a molecule so that a reaction can be carried out selectively at another site.[8][9] In this case, the bis(4-methoxybenzyl) group can be removed under specific conditions after the aza-Michael addition is complete. The choice of protecting group can influence the steric environment and reactivity of the molecule.[10]

Q3: Can I run this reaction without a catalyst?

While some aza-Michael reactions can proceed without a catalyst, they are often slow and may result in low yields.[4] Catalysts are generally recommended to enhance the reaction rate and improve the overall efficiency. The choice of catalyst can significantly impact the outcome of the reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshooting and optimizing your aza-Michael additions.

Problem 1: Low or No Product Formation

If you are observing little to no formation of your desired product, consider the following troubleshooting steps.

  • Verify Starting Material Quality: Ensure the purity of your N,N-bis(4-methoxybenzyl)ethenesulfonamide and your amine nucleophile. Impurities can inhibit the reaction or lead to side products.

  • Confirm Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction.[11] A common starting point is a slight excess of the amine nucleophile.

ParameterTroubleshooting ActionRationale
Catalyst If no catalyst was used, introduce a suitable one. If a catalyst was used, consider screening other types.Catalysts activate either the Michael acceptor or the nucleophile, accelerating the reaction.[12] Common catalysts include Lewis acids, Brønsted acids, and bases.[12][13] For aza-Michael additions, bases like triethylamine, DBU, or guanidine derivatives are often effective.[14]
Solvent Screen a variety of solvents. Consider both polar and non-polar options.The solvent can significantly influence reaction rates and yields.[1] In some cases, solvent-free conditions can be beneficial.[15] Fluorinated alcohols like TFE and HFIP have been shown to promote aza-Michael additions with aromatic amines.[16]
Temperature Optimize the reaction temperature.The reaction may be highly sensitive to temperature.[1] While heating can increase the reaction rate, excessive heat can lead to decomposition or promote the reverse reaction.[6] Running the reaction at room temperature or even lower temperatures might be necessary.
Reaction Time Monitor the reaction progress over time using techniques like TLC or LC-MS.The reaction may simply require more time to reach completion.
Problem 2: Formation of Multiple Products or Byproducts

The presence of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products.

  • Double Addition: If your nucleophile is a primary amine, it can potentially react twice with the Michael acceptor.

    • Solution: Use a larger excess of the primary amine or a protecting group strategy to prevent the second addition.

  • Polymerization: The Michael acceptor can sometimes polymerize under certain conditions.

    • Solution: Adjust the catalyst and temperature. Lowering the temperature can often minimize polymerization.

  • Reaction with Solvent: Some solvents may react with the starting materials or intermediates.

    • Solution: Choose an inert solvent for your reaction.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting your aza-Michael addition.

Troubleshooting_Workflow Start Low Yield Observed Initial_Checks Verify Starting Materials & Stoichiometry Start->Initial_Checks Catalyst_Opt Optimize Catalyst Initial_Checks->Catalyst_Opt If purity & stoich. are correct Solvent_Opt Optimize Solvent Catalyst_Opt->Solvent_Opt Temp_Opt Optimize Temperature Solvent_Opt->Temp_Opt Time_Opt Optimize Reaction Time Temp_Opt->Time_Opt Side_Reactions Investigate Side Reactions Time_Opt->Side_Reactions If byproducts are observed Success Improved Yield Time_Opt->Success If yield improves Side_Reactions->Catalyst_Opt Adjust conditions Side_Reactions->Success If byproducts are minimized

Caption: A flowchart for troubleshooting low yields in aza-Michael additions.

Experimental Protocols

General Procedure for a Catalyst Screening Experiment
  • To a series of small reaction vials, add N,N-bis(4-methoxybenzyl)ethenesulfonamide (1.0 eq).

  • To each vial, add the amine nucleophile (1.2 eq).

  • Add the chosen solvent to each vial to achieve the desired concentration.

  • To each vial, add a different catalyst (e.g., 10 mol% of triethylamine, DBU, or a Lewis acid like Sc(OTf)₃). Include a control reaction with no catalyst.

  • Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, and 24 hours).

  • Quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each catalyst.

General Procedure for Solvent Screening
  • Set up a series of reactions as described in the catalyst screening protocol, using the best-performing catalyst.

  • In each reaction vessel, use a different solvent (e.g., THF, CH₂Cl₂, MeCN, Toluene, or a protic solvent like EtOH).

  • Monitor the reactions and analyze the results to identify the optimal solvent for your specific substrate combination.

Mechanistic Considerations

The aza-Michael addition can proceed through different mechanisms depending on the reaction conditions.

Aza_Michael_Mechanism cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed Base_Reactants Amine + Michael Acceptor Base_Intermediate Enolate Intermediate Base_Reactants->Base_Intermediate Base Base_Product Aza-Michael Adduct Base_Intermediate->Base_Product Protonation Acid_Reactants Amine + Michael Acceptor Acid_Intermediate Activated Acceptor Acid_Reactants->Acid_Intermediate Acid Acid_Product Aza-Michael Adduct Acid_Intermediate->Acid_Product Nucleophilic Attack

Caption: Simplified mechanisms for base- and acid-catalyzed aza-Michael additions.

In a base-catalyzed reaction, the base deprotonates the amine nucleophile, increasing its nucleophilicity. In an acid-catalyzed reaction, the acid activates the Michael acceptor, making it more electrophilic.[12]

References

  • Optimization of conditions for the reaction of the Aza-Michael addition - ResearchGate. Available from: [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Available from: [Link]

  • The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC - ResearchGate. Available from: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC. Available from: [Link]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction - Auburn University. Available from: [Link]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches - MDPI. Available from: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - Beilstein Journals. Available from: [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Available from: [Link]

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - Frontiers. Available from: [Link]

  • Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC. Available from: [Link]

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Available from: [Link]

  • 2 Protection of Functional Groups. Available from: [Link]

  • Troubleshooting aza-michaels addition of bis-aminopropyl PDMS and PEG acrylate? Available from: [Link]

  • Amino Acid-Protecting Groups. Available from: [Link]

  • Protective Groups - Organic Chemistry Portal. Available from: [Link]

  • Protecting Groups - Chemistry. Available from: [Link]

  • Selective lysine modification of native peptides via aza-Michael addition - PubMed. Available from: [Link]

  • Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory - Pendidikan Kimia. Available from: [Link]

  • (PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst - ResearchGate. Available from: [Link]

Sources

Optimization

Troubleshooting PMB group cleavage in N,N-bis(4-methoxybenzyl)ethenesulfonamide derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the deprotection of N,N-bis(4-methoxybenzyl)ethenesulfon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the deprotection of N,N-bis(4-methoxybenzyl)ethenesulfonamide derivatives.

Cleaving the p-methoxybenzyl (PMB) group from a sulfonamide is notoriously difficult compared to standard ether or amine deprotections. When the substrate contains an ethenesulfonamide (vinyl sulfonamide) moiety, the complexity multiplies. The vinyl group is a potent Michael acceptor, making it highly susceptible to nucleophilic attack and polymerization under the harsh acidic or oxidative conditions typically required for PMB removal.

This guide synthesizes field-proven insights, causal mechanistic explanations, and self-validating protocols to ensure your structural integrity remains intact during deprotection.

Mechanistic Overview & Decision Workflow

The cleavage of a bis-PMB sulfonamide proceeds stepwise. The first PMB group is cleaved rapidly because the tertiary sulfonamide nitrogen is electron-rich, stabilizing the transition state. However, once the first PMB is removed, the resulting secondary sulfonamide becomes significantly more electron-withdrawing. This drastically increases the activation energy required to protonate or oxidize the second PMB group, often leading to a stalled reaction at the mono-PMB intermediate.

Furthermore, the choice of cation scavenger (in acidic cleavage) or oxidant (in oxidative cleavage) dictates the survival of the ethenesulfonamide double bond.

G cluster_0 Acidic Cleavage cluster_1 Oxidative Cleavage A N,N-Bis(PMB)ethenesulfonamide B TFA / Anisole (Non-nucleophilic) A->B Optimal B2 TFA / Thiols (Nucleophilic) A->B2 Avoid C CAN / MeCN:H2O (Mild) A->C Optimal C2 DDQ / DCM:H2O (Harsh) A->C2 Avoid D Mono-PMB Intermediate B->D Fast F Michael Addition (Side Reaction) B2->F Thiol attacks vinyl C->D Fast G Ineffective / Decomposition C2->G Fails to cleave E Ethenesulfonamide (Target) D->E Slow (Requires excess reagent)

Caption: Workflow for PMB deprotection of ethenesulfonamides, highlighting optimal pathways and side reactions.

Troubleshooting FAQs

Q1: My reaction stalls at the mono-PMB protected intermediate. How do I force full deprotection? A1: This is the most common issue. The secondary sulfonamide intermediate resists further protonation/oxidation. Causality: The electron-withdrawing nature of the free N-H bond destabilizes the formation of the second 4-methoxybenzyl cation. Solution: You must increase the thermodynamic driving force. If using Trifluoroacetic acid (TFA), extend the reaction time to 24-48 hours and gently warm to 40 °C. Alternatively, switch to a stronger acid system like Trifluoromethanesulfonic acid (TfOH) with 1,3-dimethoxybenzene, which has been proven to cleave stubborn PMB ethers and sulfonamides rapidly[1].

Q2: I used ethanethiol as a cation scavenger with TFA, but my ethenyl double bond disappeared in the NMR. What happened? A2: You induced a thia-Michael addition. Causality: Ethenesulfonamides are highly reactive Michael acceptors. While thiols (like ethanethiol or thioanisole) are excellent at trapping the liberated PMB cation, they are also potent nucleophiles that will rapidly attack your electron-deficient double bond under acidic conditions. Solution: Strictly avoid nucleophilic scavengers. Use purely aromatic, non-nucleophilic scavengers such as anisole or 1,3-dimethoxybenzene[2].

Q3: Can I use DDQ for oxidative cleavage instead of acidic conditions to protect my double bond? A3: No. Literature explicitly demonstrates that 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is wholly ineffective for the deprotection of complex vinyl sulfonamides and often leads to decomposition[3]. Solution: If you require an oxidative pathway, use Ceric Ammonium Nitrate (CAN) in an acetonitrile/water mixture. CAN provides the single-electron transfer required for PMB removal without destroying the ethenesulfonamide core[3].

Quantitative Data: Comparison of Cleavage Conditions

Cleavage StrategyReagentsScavengerTypical YieldPrimary Limitation / Side Reaction
Mild Acidic TFA (50% v/v) in DCMAnisole (10 eq)75–85%Slow conversion of the mono-PMB intermediate to the fully deprotected product.
Strong Acidic TfOH (0.5–1.0 eq) in DCM1,3-Dimethoxybenzene88–94%Highly sensitive to moisture; potential polymerization of the vinyl group if overheated.
Nucleophilic Acidic TFA (50% v/v) in DCMEthanethiol / Thioanisole< 10%Complete loss of the vinyl group via thia-Michael addition.
Mild Oxidative CAN (4–6 eq) in MeCN:H2O (9:1)N/A50–78%Aqueous workup can be challenging for highly polar deprotected sulfonamides.
Strong Oxidative DDQ (2–3 eq) in DCM:H2ON/A0%Wholly ineffective; degradation of the vinyl sulfonamide framework.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They contain built-in visual and physical checkpoints so you can verify the mechanistic progress of the reaction in real-time without immediate reliance on LC-MS or NMR.

Protocol A: Acidic Cleavage via TFA / Anisole

Use this as the standard first-line approach. It balances reactivity with the preservation of the vinyl group.

  • Preparation: Dissolve the N,N-bis(PMB)ethenesulfonamide (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Scavenger Addition: Add anisole (10.0 mmol, 10 equiv).

    • Causality Check: Anisole must be added before the acid to ensure the scavenger is uniformly distributed to trap the PMB cation the moment it forms, preventing the cation from initiating vinyl polymerization.

  • Acidification: Cool the flask to 0 °C. Add Trifluoroacetic acid (TFA, 5.0 mL) dropwise over 5 minutes.

    • Self-Validation Checkpoint 1 (Visual): The solution should immediately turn a bright pink or deep red. This color confirms the generation of the resonance-stabilized 4-methoxybenzyl cation. If the solution remains colorless, your TFA is likely degraded or wet.

  • Propagation: Remove the ice bath and stir at room temperature for 16–24 hours.

    • Self-Validation Checkpoint 2 (TLC): Spot the reaction on silica. You will first see the rapid disappearance of the starting material and the appearance of a mid-polarity spot (mono-PMB). Over time, this spot will fade into a highly polar, baseline-hugging spot (the free ethenesulfonamide). Do not quench until the mid-polarity spot is gone.

  • Quenching: Concentrate the mixture under reduced pressure (do not heat above 30 °C to avoid polymerization). Dilute with EtOAc and wash carefully with saturated aqueous NaHCO3.

    • Self-Validation Checkpoint 3 (Visual): The pink/red color must completely dissipate upon neutralization.

Protocol B: Oxidative Cleavage via CAN

Use this if your substrate contains acid-sensitive functional groups (e.g., silyl ethers, acetals) elsewhere on the molecule.

  • Preparation: Dissolve the N,N-bis(PMB)ethenesulfonamide (1.0 mmol) in a 9:1 mixture of Acetonitrile and Water (10.0 mL).

  • Oxidation: Add Ceric Ammonium Nitrate (CAN, 4.5 mmol, 4.5 equiv) in one portion at room temperature.

    • Self-Validation Checkpoint 1 (Visual): The solution will immediately turn a deep, opaque orange/red, indicative of active Ce(IV) complexes in solution.

  • Propagation: Stir vigorously at room temperature for 12–24 hours.

    • Self-Validation Checkpoint 2 (Visual): As the single-electron oxidation of the PMB aromatic ring proceeds, Ce(IV) is reduced to Ce(III). The deep orange color will gradually fade to a pale, transparent yellow. If the deep orange color persists indefinitely, the reaction has stalled. If it turns pale yellow but TLC shows incomplete deprotection, add an additional 1.0 equiv of CAN.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with brine and dry over Na2SO4.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments, Harvard DASH / ACS,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjjAtTOls65qIn5J2bJafKQ0wRBqQUSiO7Bj5xJGbwLiy7lbI7eXyotK4jtq-OCsbcUgX4xmXuhPSoFs5oNqadV6dDMSNkNFo3SUPhr012GS8F574AbMme0CTUsL2iR8pz--YQKrwXU1PvpWFmmp_gF6M9wqDbs9I7iwIYybfhAgy_tMB-UvSjJGgrCQ==]
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene, UCLA,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmbbY93MZRwPXAYsWbQ52CUw-R8_3tNM-N5jy8GuNpFOiaQOJUiekoNsNW8iQ_1iAyjelSVtIpay3-1Lw7eYuDMzvDXnvpambEFyb6KR5Lffzny8iUTzi3yg-DsAGZkLlypL48ZjZu]
  • Greene's Protective Groups in Organic Synthesis, DOKUMEN.PUB,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEypxk2iM8jk8c7rsuUrXMPV7bthzP0taDNyER9GgsSBcXe2_43HJ0_A_uUt_mLGWX3mFKooUlt4Qh-wF8mOtMxaopStWfhke4ICgjDlixf8SBYWw1lnqmXUG6E3O6-NtGK5Lttu6KbnR4eQLii8mHrT_VT4WX42A4IXqzLM-cdWVN10K6IE0X8K3rw8ZxN9HpgrqVVdoO32AgGPjwpJymDShyDGDC-mnWFI8hAQe8Qv2I5c1jb27w=]

Sources

Troubleshooting

Technical Support Center: Stabilizing N,N-bis(4-methoxybenzyl)ethenesulfonamide for Storage and Experimental Use

Welcome to the technical support center for N,N-bis(4-methoxybenzyl)ethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile vinyl sulfonamide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N,N-bis(4-methoxybenzyl)ethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile vinyl sulfonamide in their work. The presence of the ethenesulfonamide moiety makes this compound a valuable electrophilic building block, but its vinyl group also renders it susceptible to unwanted polymerization during storage. This can compromise sample purity, impact experimental reproducibility, and lead to significant loss of valuable material.

This document provides in-depth, field-proven guidance to help you understand the causes of polymerization, implement effective preventative strategies, and troubleshoot issues with existing stockpiles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the stability of N,N-bis(4-methoxybenzyl)ethenesulfonamide.

Q1: I noticed my vial of N,N-bis(4-methoxybenzyl)ethenesulfonamide, which was a clear solution/free-flowing powder, has become viscous, cloudy, or contains a solid precipitate. What is happening?

A: This is a classic sign of polymerization. The individual monomer units of the ethenesulfonamide are linking together to form oligomers or long polymer chains. These larger molecules are less soluble and increase the viscosity of the solution, eventually leading to cloudiness or the formation of a solid polymer mass.

Q2: What is the primary cause of this polymerization?

A: The polymerization of vinyl compounds like this one is almost always initiated by a free-radical mechanism.[1][2] These initial radicals can be generated by several common laboratory factors, including:

  • Heat: Elevated temperatures during storage or transport accelerate the spontaneous formation of radicals.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to create radical species.

  • Oxygen: While seemingly counterintuitive, oxygen can react with the monomer to form peroxide impurities, which then decompose into highly reactive radicals that initiate polymerization.

  • Contaminants: Trace amounts of metal ions or residual catalysts from the synthesis process can also trigger radical formation.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A: For optimal stability, stringent storage conditions are non-negotiable.

  • Temperature: Store at low temperatures. Refrigeration at 2-8°C is suitable for short-term use (days to weeks).[3][4] For long-term storage (months to years), a freezer at -20°C or below is strongly recommended.[3][5]

  • Light: Always store the compound in an amber vial or a container completely wrapped in aluminum foil to protect it from light.[3]

  • Atmosphere: For long-term storage, aliquoting the material and storing it under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent peroxide formation.

Q4: My sample was supplied without an inhibitor. Do I need to add one, and which one should I choose?

A: Yes, for any storage period beyond immediate use, adding a polymerization inhibitor is a critical preventative measure.[6] The choice depends on your experimental needs and storage conditions.

  • For general use: 4-Methoxyphenol (MEHQ) or Butylated Hydroxytoluene (BHT) are effective choices. They are easily removed via a basic wash or column chromatography if needed.[6]

  • For high-purity or oxygen-free applications: A stable nitroxide radical like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or its derivative, 4-Hydroxy-TEMPO, is superior.[7][8] These are potent inhibitors that do not require oxygen to function.[7]

Q5: How can I quickly check if my existing sample has started to polymerize before using it in a critical experiment?

A: A simple proton NMR (¹H NMR) spectrum is the fastest and most definitive method. The sharp signals corresponding to the vinyl protons (typically in the 5.5-7.0 ppm range) will decrease in intensity or disappear, while broad, poorly defined signals corresponding to the new polymer backbone will appear.[9][10] Simple visual inspection for increased viscosity or turbidity is a good first step, but NMR provides conclusive evidence.

Section 2: The Science of Unwanted Polymerization

Understanding the underlying mechanism is key to preventing it. The polymerization of N,N-bis(4-methoxybenzyl)ethenesulfonamide proceeds via a free-radical chain reaction with three distinct phases: Initiation, Propagation, and Termination.

  • Initiation: A reactive free radical (R•) is generated from an initiator (e.g., a peroxide impurity) by heat or light. This radical attacks the electron-rich vinyl double bond of the monomer, creating a new, larger radical.

  • Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This process repeats rapidly, extending the polymer chain.

  • Termination: The reaction stops when two growing radical chains combine or when a radical is quenched by an inhibitor molecule.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (Heat, Light, O₂) R Free Radical (R•) I->R forms RM Monomer Radical (R-M•) R->RM attacks M Monomer M->RM RM2 Monomer Radical (R-M•) P Growing Polymer Chain (R-Mₙ•) RM2->P attacks M2 Monomer M2->P P2 Growing Polymer Chain (R-Mₙ•) DeadPolymer Stable Polymer P2->DeadPolymer quenched by Inhibitor Inhibitor (e.g., TEMPO) Inhibitor->DeadPolymer

Section 3: Troubleshooting Guide: Proactive Prevention

The most effective troubleshooting is preventing the problem from occurring. This section details the selection of inhibitors and optimal storage protocols.

Inhibitor Selection and Application

Inhibitors are substances that react with and neutralize free radicals, effectively stopping the polymerization chain reaction before it can begin.[11]

Inhibitor Mechanism of Action Typical Concentration Oxygen Requirement Best Use Case & Considerations
MEHQ (4-Methoxyphenol)Scavenges peroxy radicals. Requires O₂ to convert to the active quinone inhibitor.50 - 200 ppmYes Cost-effective for general storage in air. Can be easily removed by a basic wash (e.g., aq. NaOH). Less effective under inert atmospheres.[6][7]
BHT (Butylated Hydroxytoluene)Phenolic radical scavenger, chain-terminating antioxidant.100 - 500 ppmYes Similar to MEHQ. Commonly used for stabilizing organic materials. Volatile and can be removed under vacuum.[6][8]
TEMPO (Stable Nitroxide Radical)Directly traps carbon-centered radicals to form a stable, non-radical adduct.20 - 100 ppmNo Highly effective, even in the absence of oxygen. Ideal for long-term storage under inert gas and for use in oxygen-sensitive reactions. More expensive.[7][8][12]
4-Hydroxy-TEMPO Same mechanism as TEMPO.20 - 100 ppmNo Excellent efficacy, similar to TEMPO. The hydroxyl group makes it slightly more polar. Considered one of the most effective inhibitors for vinyl monomers.[8]

Protocol: Adding an Inhibitor to N,N-bis(4-methoxybenzyl)ethenesulfonamide

  • Determine the Mass: Accurately weigh your batch of N,N-bis(4-methoxybenzyl)ethenesulfonamide.

  • Prepare Inhibitor Stock: Prepare a dilute stock solution of your chosen inhibitor (e.g., 1 mg/mL) in a compatible, volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Calculate Volume: Calculate the volume of stock solution needed to achieve the desired final concentration (e.g., for 100 ppm MEHQ in a 10 g batch, you need 1 mg of MEHQ).

  • Application:

    • For Solids: Dissolve the sulfonamide in a minimal amount of a volatile solvent (e.g., DCM). Add the calculated volume of the inhibitor stock solution. Mix thoroughly.

    • For Liquids/Solutions: Add the calculated volume of the inhibitor stock solution directly to the sample and mix thoroughly.

  • Solvent Removal: Remove the solvent under reduced pressure (rotoevaporator) at a low temperature (<30°C) to leave the solid compound now evenly mixed with the inhibitor.

  • Storage: Immediately transfer the stabilized compound to an appropriate light-protected container for storage.

Optimal Storage Protocols

Proper storage conditions are as crucial as chemical inhibition.

Parameter Recommendation Causality (The "Why")
Temperature -20°C or below Reduces the kinetic energy of molecules, drastically lowering the rate of spontaneous radical formation.[3][4]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents the formation of peroxides from atmospheric oxygen, which are potent polymerization initiators.[6] Note: If using phenolic inhibitors like MEHQ, a headspace of air is required for them to function.
Container Amber Glass Vial/Flask Blocks UV and visible light, preventing photochemical reactions that can generate initiating radicals.[3]

Protocol: Aliquoting for Long-Term Storage Under Inert Atmosphere

  • Preparation: In a glovebox or using a Schlenk line, place the required number of amber glass vials. Ensure they are clean and dry.

  • Aliquoting: Weigh the desired amount of the stabilized compound into each vial. This prevents repeated warming and cooling of the entire batch.

  • Inerting: Seal the vials with septa. Evacuate the headspace and backfill with a dry, inert gas (argon is preferred due to its density). Repeat this cycle 3-5 times.

  • Sealing: After the final backfill, securely wrap the septa and cap with Parafilm® to ensure a long-lasting seal.

  • Storage: Label each vial clearly with the compound name, date, and storage conditions. Place the vials in a labeled secondary container in a -20°C or colder freezer.

Section 4: Troubleshooting Guide: Detecting and Managing Polymerization

If you suspect polymerization has occurred, a systematic approach is needed to confirm its presence and decide on the next steps.

Workflow for Analytical Confirmation

G Start Suspected Polymerization (Visual: Viscous, Cloudy, Solid) NMR Acquire ¹H NMR Spectrum Start->NMR CheckVinyl Check Vinyl Proton Signals (approx. 5.5-7.0 ppm) NMR->CheckVinyl Good Signals are Sharp & Integration is Correct (No Polymer Detected) CheckVinyl->Good Yes Bad Signals are Broad, Diminished, or Absent CheckVinyl->Bad No Use Proceed with Experiment Good->Use GPC Optional: Quantify with GPC (Determine Molecular Weight Distribution) Bad->GPC Dispose High Risk: Consider Disposal or Purification GPC->Dispose

Protocol: Quantifying Monomer Purity via ¹H NMR Spectroscopy

This protocol allows you to determine the percentage of remaining monomer in your sample.

  • Prepare Internal Standard: Accurately prepare a stock solution of a stable internal standard whose protons resonate in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of your N,N-bis(4-methoxybenzyl)ethenesulfonamide sample into a clean NMR tube.

    • Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., CDCl₃).

    • Add a precise volume of the internal standard stock solution.

  • Acquire Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.

  • Data Processing:

    • Identify the characteristic vinyl proton signals of the ethenesulfonamide.

    • Identify a well-resolved signal from the internal standard.

    • Identify a well-resolved signal from a stable part of the monomer molecule, such as the methoxy (-OCH₃) protons.

  • Calculation: Compare the integration of the vinyl protons to the integration of the internal standard or the stable methoxy protons. A reduction in the relative integral of the vinyl protons indicates polymerization. The percentage of remaining monomer can be calculated based on this ratio.

Q: Can I salvage a partially polymerized sample?

A: Salvaging is difficult and generally not recommended for high-purity applications. Oligomers and low-molecular-weight polymers can be very difficult to separate from the monomer and may interfere with subsequent reactions.

  • For non-critical applications: Purification by flash column chromatography may be attempted. The less polar monomer should elute before the more polar oligomers. However, this is not always successful, and the monomer may polymerize on the silica gel.

  • For critical applications (e.g., drug development, kinetics): It is highly advised to discard the compromised batch and source fresh, properly inhibited material. The risk of obtaining misleading experimental results from impure starting material is too high.

References

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. Cambridge University Press.
  • Kinetic Modeling of the Thermal Destruction of Perfluorin
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • Polymerization inhibitor for vinyl-containing materials.
  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegrad
  • Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole.
  • Which Analytical Chemistry Method is Best in Identifying Synthetic/N
  • Residual Monomer Analysis and Testing. Polymer Solutions.
  • Process for preparing vinyl sulfonamides.
  • Polymer Analysis by NMR. Sigma-Aldrich.
  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. The Journal of Organic Chemistry.
  • Polymeris
  • Identification of monomers with Raman spectroscopy. Metrohm.
  • The Basics of Polymer Analysis: Techniques & Solutions. RQM+.
  • Nitroxide-Controlled Free-Radical Copolymerization of Vinyl and Divinyl Monomers. Evaluation of Pendant-Vinyl Reactivity. Macromolecules.
  • Different Drug Storage Conditions.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing).
  • N,N-Bis(4-methoxybenzyl)ethanesulfonamide | C18H23NO4S | CID 69673822. PubChem.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Chemicals.
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Inhibition of Free Radical Polymeriz
  • Free Radical Polymerization Behavior of the Vinyl Monomers from Plant Oil Triglycerides.
  • N,N-Bis(4-methoxybenzyl)ethenesulfonamide. BLD Pharm.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PMC.
  • Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. PubMed.
  • Inhibition of Free Radical Polymeriz
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF PAR.
  • N,N-bis(4-methoxybenzyl)
  • Acrylamide Polymeriz
  • USP <659> Packaging and Storage Requirements Explained. Sensitech Blog.
  • Inhibition of polymerization during distillation of monomers.
  • A Brief Discussion on Polymeriz
  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymeriz
  • Common side products in the synthesis of N-Benzyl-4-methoxyaniline. Benchchem.
  • Polymerization of Aliphatic Disubstituted Acetylenes by MoOCl4–n-Bu4Sn–EtOH Catalyst: Formation of Polymers with Narrow MWDs. Wiley Online Library.
  • Mechanism of the Anionic Polymerization of Methyl Methacrylate Initiated by Tetramethylammonium– Triphenylmethide in Tetrahydrofuran. Wiley Online Library.
  • Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applic
  • N-(4-methoxybenzyl)methanesulfonamide (C9H13NO3S). PubChemLite.

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Optimization

Technical Support Center: Catalyst Loading Optimization for N,N-bis(4-methoxybenzyl)ethenesulfonamide Reactions

Welcome to the technical support center for optimizing catalytic reactions involving N,N-bis(4-methoxybenzyl)ethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalytic reactions involving N,N-bis(4-methoxybenzyl)ethenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading in transition metal-catalyzed reactions, such as Heck-type and Suzuki-Miyaura cross-coupling. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The N,N-bis(4-methoxybenzyl)ethenesulfonamide moiety is a valuable building block in organic synthesis. However, achieving high yields and selectivity in its subsequent transformations is critically dependent on the precise amount of catalyst used. Too little catalyst can lead to sluggish or incomplete reactions, while too much can promote unwanted side reactions, complicate purification, and increase costs. This guide will provide a structured approach to optimizing this crucial parameter.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Question: I am not observing any significant formation of my desired coupled product. What are the likely causes related to my catalyst, and how can I resolve this?

Answer: Low or no conversion is a frequent challenge that often points to issues with the catalyst's activity or the reaction conditions. A systematic troubleshooting approach is recommended:

Potential CauseRecommended ActionRationale
Inactive Catalyst Use a fresh batch of the palladium precursor and ligand. Consider using a more air-stable pre-catalyst. Ensure the catalyst is fully dissolved before adding other reagents.Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time.[1] Many common precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state; if this fails, the catalytic cycle won't start.[2][3]
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos). Increase the reaction temperature in increments.The oxidative addition of the organic halide to the Pd(0) center is a critical step in the catalytic cycle.[4] For less reactive halides, a sufficiently electron-rich and bulky ligand is necessary to facilitate this step.[1][5][6]
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%).While low catalyst loadings are desirable, some challenging reactions require a higher concentration of the active species to proceed at a reasonable rate.[7]
Catalyst Poisoning Use high-purity, anhydrous, and degassed solvents and reagents. If impurities are suspected, purify the starting materials.Impurities containing sulfur, or even excess halides or cyanide, can act as catalyst poisons, blocking the active sites of the palladium catalyst.[8][9][10]
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Question: My reaction is producing a complex mixture, including significant amounts of homocoupled starting material and/or dehalogenated byproducts. How can I improve the selectivity?

Answer: The formation of side products is often a sign of suboptimal reaction conditions, where the catalyst is promoting undesired reaction pathways.

Side ProductPotential CauseRecommended ActionRationale
Homocoupling of Coupling Partner Presence of oxygen in the reaction mixture. High local concentrations of the catalyst.Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[1][5] Consider slowly adding the coupling partner to the reaction mixture.Oxygen can promote the oxidative homocoupling of organometallic reagents. High catalyst concentrations can also lead to self-coupling.[5]
Dehalogenation of Starting Material Presence of a hydride source (e.g., from solvent, base, or impurities). Excessively active catalyst system.Use anhydrous and thoroughly degassed solvents. Ensure the purity of the base and other reagents. Consider a less active catalyst or a lower reaction temperature.Very active catalysts can sometimes react with trace amounts of water or other proton sources, leading to hydrodehalogenation of the starting material.[4]
Isomerization of Alkene Slow reductive elimination from the Pd(II) intermediate.The addition of a suitable base is crucial for regenerating the Pd(0) catalyst and facilitating the final reductive elimination step.[3] Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be beneficial.[1][4]A slow final step in the catalytic cycle can allow for reversible β-hydride elimination and re-insertion, leading to isomerization of the double bond.[3]
Issue 3: Reaction Stalls or Catalyst Decomposes (Formation of Palladium Black)

Question: My reaction starts but then stops before completion, and I observe a black precipitate. What is happening and what should I do?

Answer: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition, where the soluble active catalyst aggregates into an inactive metallic form.[5][9]

| Potential Cause | Recommended Action | Rationale | | :--- | :--- | :--- | :--- | | High Reaction Temperature | Lower the reaction temperature. | Excessive heat can cause the catalyst to decompose and aggregate.[5] Finding an optimal temperature that balances reaction rate and catalyst stability is key. | | Inappropriate Ligand-to-Metal Ratio | Optimize the palladium-to-ligand ratio. A common starting point is 1:1 to 1:2. | The ligand stabilizes the active catalytic species.[5] Insufficient ligand can leave the palladium center exposed and prone to aggregation. Conversely, too much ligand can sometimes inhibit the reaction.[7] | | High Catalyst Concentration | Reduce the initial catalyst loading. | Overly high concentrations of the catalyst can promote aggregation and decomposition into palladium black.[5] | | Oxidative Degradation | Ensure a strictly inert atmosphere is maintained throughout the reaction. | The active Pd(0) species can be oxidized to inactive Pd(II) by oxygen, which can then lead to the formation of palladium black.[9] |

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in a new reaction with N,N-bis(4-methoxybenzyl)ethenesulfonamide?

A1: For initial screening experiments, a palladium catalyst loading in the range of 1-2 mol% is a common and effective starting point.[1] Depending on the reactivity of your substrates and the efficiency of the catalyst system, this can be adjusted. For highly active catalysts, loadings can often be decreased to 0.1 mol% or even lower, which is economically advantageous for large-scale synthesis.[11]

Q2: When should I consider increasing the catalyst loading versus changing other parameters?

A2: Increasing the catalyst loading should be considered when you have ruled out other common issues such as inactive catalyst, poor quality reagents, or a non-inert atmosphere. If a reaction is clean but simply slow or incomplete, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can be a quick way to improve the outcome. However, if you are observing significant side product formation, it is often better to first screen other reaction parameters like the ligand, base, or solvent before increasing the catalyst amount.[7]

Q3: Can using too much catalyst be detrimental to my reaction?

A3: Yes, absolutely. While it may seem counterintuitive, a very high catalyst loading can be harmful. It can lead to increased formation of side products, such as homocoupling, and can promote catalyst decomposition into palladium black.[1][5] Furthermore, high catalyst loading increases the cost and can lead to higher levels of residual palladium in the final product, which is a major concern in pharmaceutical applications.[11]

Q4: How do I know if my catalyst has been poisoned?

A4: Catalyst poisoning can be diagnosed through a few key observations. You might see inconsistent results between different batches of reagents, or a reaction that starts but then abruptly stops. A good diagnostic experiment is to run the reaction with highly purified, anhydrous, and degassed reagents and solvents. If this "high-purity" reaction proceeds significantly better than your standard setup, it strongly suggests the presence of a catalyst poison in your original materials.[9] Common poisons include compounds containing sulfur, as well as un-degassed solvents that contain oxygen.[8][9]

Experimental Protocols & Visualization

Workflow for Catalyst Loading Optimization

The following diagram outlines a systematic approach to optimizing catalyst loading for your reaction.

Caption: A stepwise workflow for optimizing catalyst loading.

Protocol: Screening Catalyst Loading for a Suzuki-Miyaura Coupling

This protocol provides a general method for screening palladium catalyst loading for the coupling of an aryl halide derivative of N,N-bis(4-methoxybenzyl)ethenesulfonamide with a boronic acid.

Materials:

  • Aryl halide substrate (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add the base (2.0 equivalents) to a series of labeled reaction vials.

  • Reagent Addition: To each vial, add the aryl halide substrate (1.0 equivalent) and the boronic acid (1.2 equivalents).

  • Catalyst Preparation: In a separate vial, prepare stock solutions of the palladium precatalyst and the ligand in the degassed solvent. For a 1:2 Pd:Ligand ratio, ensure the concentrations are set accordingly.

  • Catalyst Addition: Add the appropriate volume of the catalyst and ligand stock solutions to each reaction vial to achieve the desired final mol% (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%).

  • Solvent Addition: Add the degassed solvent to each vial to bring all reactions to the same final concentration.

  • Reaction Execution: Seal the vials and place them in a preheated heating block or oil bath set to the desired temperature (e.g., 80-100 °C). Stir vigorously.

  • Monitoring: Monitor the reaction progress over time by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Analysis: Once the reaction with the optimal loading has reached completion (or after a set time point), cool all reactions to room temperature. Quench the reactions, extract the product, and analyze the yield and purity for each condition to determine the optimal catalyst loading.[1]

References

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2014). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 4(6), 2045-2058. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275–286. [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Johnson Matthey. [Link]

  • Gergely, M., et al. (2022). Orthogonal Arylation of a Diene‐Sulfonamide Using Cationic Transition Metal Catalysts. Chemistry – An Asian Journal, 18(4), e202201131. [Link]

  • Hassan, A., et al. (2021). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • van der Poel, T., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(19), 11096-11105. [Link]

  • Casares, J. A., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Organometallics, 27(7), 1499–1510. [Link]

  • Kim, M., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. [Link]

  • Reddit user discussion. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]

  • Smith, D. R., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1363. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Bis(4-methoxybenzyl)ethanesulfonamide. PubChem. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

Sources

Troubleshooting

Reducing side reactions in N,N-bis(4-methoxybenzyl)ethenesulfonamide synthesis

Technical Support Center: N,N-bis(4-methoxybenzyl)ethenesulfonamide Synthesis From the desk of the Senior Application Scientist Welcome to the technical support guide for the synthesis of N,N-bis(4-methoxybenzyl)ethenesu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N,N-bis(4-methoxybenzyl)ethenesulfonamide Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide. This document is designed for chemistry professionals engaged in drug discovery and development. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this synthesis effectively. The formation of a sulfonamide via the reaction of a secondary amine with a sulfonyl chloride is a cornerstone of medicinal chemistry; however, managing reactivity and minimizing side products is paramount for achieving high purity and yield. This guide consolidates field-tested insights and foundational knowledge to address the specific challenges you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a direct question-and-answer format, providing both probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes?

A: Low yield is a frequent issue that can typically be traced back to reagent integrity, reaction conditions, or the presence of moisture.

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Corrective Actions
Hydrolysis of Ethenesulfonyl Chloride Ethenesulfonyl chloride is highly reactive and susceptible to hydrolysis by ambient or solvent-borne moisture. This reaction forms the corresponding ethanesulfonic acid, which is unreactive towards the amine, thereby reducing the available amount of your electrophile.[1][2] Solution: Ensure all glassware is oven-dried before use. Employ anhydrous solvents and handle ethenesulfonyl chloride under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened bottles of the reagent whenever possible.
Inactive Amine or Base The secondary amine, bis(4-methoxybenzyl)amine, can degrade over time. The base (e.g., triethylamine, pyridine) is critical for neutralizing the HCl byproduct; if the base is of poor quality or used in insufficient amounts, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] Solution: Verify the purity of the amine via NMR or TLC before starting. Use a freshly distilled or newly purchased anhydrous base. Ensure at least a stoichiometric equivalent of the base is used, with a slight excess (1.2-1.5 eq.) being common practice.
Insufficient Reaction Temperature or Time While controlling exothermic reactions is key, excessively low temperatures can slow the reaction rate to a crawl, leading to incomplete conversion within a standard timeframe.[3] Solution: Monitor the reaction's progress diligently using Thin Layer Chromatography (TLC). If the reaction is sluggish at 0 °C, allow it to warm slowly to room temperature. If it remains stalled, a modest increase in temperature may be required, but this should be done cautiously to avoid side reactions.
Issue 2: Formation of Multiple Impurities and Colored Byproducts

Q: My crude product analysis (TLC, NMR) shows multiple unexpected spots/peaks, and the material is discolored. How can I improve the purity?

A: The formation of impurities is most often linked to poor temperature control and the stoichiometry of the reactants. The reaction between an amine and a sulfonyl chloride is exothermic, and localized "hot spots" can drive undesirable side reactions.[3]

Potential Causes & Recommended Solutions

Potential CauseScientific Rationale & Corrective Actions
Poor Temperature Control Uncontrolled exotherms can lead to thermal degradation of both starting materials and the desired product.[3] High temperatures accelerate unwanted side reactions, which often produce highly colored compounds.[3] Solution: Maintain strict temperature control, especially during the addition of the sulfonyl chloride. Perform the addition dropwise via a syringe pump or dropping funnel into a cooled (e.g., 0 °C ice bath) and vigorously stirred solution of the amine and base.[1] Efficient stirring is crucial to dissipate heat and prevent localized temperature gradients.
Oxidation of Amine/Product The electron-rich aromatic rings of the 4-methoxybenzyl groups can be susceptible to oxidation under certain conditions, leading to colored impurities. Solution: While not always necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can mitigate oxidative side reactions.[1]
Excess Sulfonyl Chloride Although less common with a secondary amine, using a large excess of ethenesulfonyl chloride under harsh conditions could potentially lead to unforeseen side reactions. Solution: Use a stoichiometry of amine to sulfonyl chloride that is close to 1:1 or with only a slight excess of the sulfonyl chloride (e.g., 1.05-1.1 equivalents) to ensure full conversion of the more valuable amine starting material.[2]

Visualizing the Chemistry: Key Mechanisms

To better understand the process, the following diagrams illustrate the primary reaction pathway and a critical side reaction.

G cluster_0 Main Reaction Pathway Amine N,N-bis(4-methoxybenzyl)amine Product N,N-bis(4-methoxybenzyl)ethenesulfonamide Amine->Product Nucleophilic Attack SulfonylChloride Ethenesulfonyl Chloride SulfonylChloride->Product HCl HCl Product->HCl Elimination G cluster_1 Key Side Reaction SulfonylChloride Ethenesulfonyl Chloride SideProduct Ethenesulfonic Acid (Unreactive) SulfonylChloride->SideProduct Hydrolysis Water H₂O (Moisture) Water->SideProduct

Caption: Hydrolysis of the sulfonyl chloride starting material.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard protocol for this synthesis? A1: A robust, general procedure is outlined below. This protocol emphasizes controlled conditions to maximize yield and purity.

Experimental Protocol: Synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide
  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N,N-bis(4-methoxybenzyl)amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base, such as triethylamine (1.5 eq.).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Dissolve ethenesulfonyl chloride (1.1 eq.) in a small volume of anhydrous DCM and add it to the reaction mixture dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-6 hours.

  • Monitoring: Monitor the disappearance of the starting amine using TLC (e.g., with a mobile phase of 30% ethyl acetate in hexanes).

  • Work-up: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine. [2]6. Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-bis(4-methoxybenzyl)ethenesulfonamide.

G Start Dissolve Amine & Base in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add Dropwise Addition of Ethenesulfonyl Chloride Cool->Add React Stir at RT (2-6h) Monitor by TLC Add->React Workup Quench & Aqueous Wash (Acid, Base, Brine) React->Workup Isolate Dry & Concentrate Workup->Isolate Purify Column Chromatography Isolate->Purify End Pure Product Purify->End

Caption: General experimental workflow for the synthesis.

Q2: How do I choose the right base for the reaction? A2: The primary role of the base is to act as an acid scavenger for the HCl generated during the reaction. An ideal base should be non-nucleophilic to avoid reacting with the ethenesulfonyl chloride. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are excellent choices. Pyridine can also be used. The base must be anhydrous, as any moisture will contribute to the hydrolysis of the sulfonyl chloride. [2] Q3: What are the best practices for purification? A3: For N,N-disubstituted sulfonamides, which often lack the N-H bond for hydrogen bonding, crystallinity can sometimes be a challenge.

  • Column Chromatography: This is the most reliable method for removing both polar and non-polar impurities. A silica gel column with a hexane/ethyl acetate gradient is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be a highly effective method for achieving high purity. [1][2]* Trituration: If the product is an oil that refuses to crystallize, triturating (stirring the oil vigorously with a non-polar solvent like hexanes or pentane) can sometimes induce precipitation of the solid product. [1]

References

  • Gowda, B. T., et al. (2015). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 5(3), 305-320. Retrieved from [Link]

  • Nkuete, A. H. L., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(11), 1436-1446. Retrieved from [Link]

  • Harada, H., et al. (2001). Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(12), 1593-1604. Retrieved from [Link]

Sources

Optimization

Purification techniques and recrystallization of N,N-bis(4-methoxybenzyl)ethenesulfonamide

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N,N-bis(4-methoxybenzyl)ethenesulfonamide. It provides in-depth troubleshooting advice and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N,N-bis(4-methoxybenzyl)ethenesulfonamide. It provides in-depth troubleshooting advice and detailed protocols for the critical final steps of purification and recrystallization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of N,N-bis(4-methoxybenzyl)ethenesulfonamide.

Q1: What are the most common impurities I should expect in my crude N,N-bis(4-methoxybenzyl)ethenesulfonamide?

A1: Common impurities typically arise from the synthesis process and can include unreacted starting materials such as ethanesulfonyl chloride and bis(4-methoxybenzyl)amine, or hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.[1] Side-products from the reaction or degradation products may also be present. A preliminary analysis by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to assess the impurity profile of your crude material.[1]

Q2: How do I choose the best solvent for recrystallizing this specific compound?

A2: The ideal solvent is one in which N,N-bis(4-methoxybenzyl)ethenesulfonamide is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Given the molecule's structure—a polar sulfonamide core flanked by two large, less polar 4-methoxybenzyl groups—a solvent of intermediate polarity or a binary solvent mixture is often effective.[2] Ethanol-water or isopropanol-water mixtures are excellent starting points for many sulfonamides.[3] A systematic solvent screen is the most reliable method for optimization (see Table 1).

Q3: My compound "oiled out" during recrystallization instead of forming crystals. What does this mean and how do I fix it?

A3: "Oiling out" occurs when the solid precipitates from the solution as a liquid phase instead of a solid crystalline lattice.[3][4] This typically happens for two main reasons: the boiling point of your solvent is higher than the melting point of your (likely impure) compound, or the concentration of impurities is so high that it significantly depresses the melting point.[3] To resolve this, you should reheat the solution to re-dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly.[3] If the problem persists, a pre-purification step like column chromatography may be necessary.[3]

Q4: What is the most reliable method to assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment of sulfonamides.[1][5] A reverse-phase C18 column with a mobile phase like water and acetonitrile is typically used.[1] For qualitative and in-process checks, Thin-Layer Chromatography (TLC) provides a rapid assessment of purity.[5] A sharp melting point range is also a strong indicator of high purity for a crystalline solid.

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems in a question-and-answer format.

Problem: No crystals are forming, even after the solution has fully cooled.

  • Possible Cause 1: Excessive Solvent. You may have used too much solvent, preventing the solution from reaching the necessary saturation point for crystallization to occur upon cooling.[3]

    • Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Continue until the solution is slightly cloudy (saturated) at the elevated temperature, then allow it to cool slowly again.

  • Possible Cause 2: Supersaturation. The solution may be supersaturated, a state where the concentration is above the normal solubility limit, but crystal nucleation has not initiated.[3]

    • Solution 1 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3][6]

    • Solution 2 (Seeding): If you have a small crystal of pure product from a previous batch, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.[3][4]

Problem: The recrystallization yield is very low.

  • Possible Cause 1: Inappropriate Solvent Choice. The compound may still be too soluble in the chosen solvent, even at low temperatures, causing a significant portion to remain in the mother liquor.[3]

    • Solution: Re-evaluate your solvent system. Test a solvent in which the compound is less soluble, or use a solvent/anti-solvent combination (see Protocol 2). Ensure you have thoroughly cooled the flask in an ice bath before filtration to maximize precipitation.[4]

  • Possible Cause 2: Premature Crystallization. If crystals form during the hot gravity filtration step (if performed), you will lose a significant amount of product on the filter paper.

    • Solution: Ensure all glassware, including the funnel and receiving flask, is pre-heated before filtration. Perform the hot filtration step as quickly as possible to prevent cooling and premature crystallization.[3]

  • Possible Cause 3: Too Much Solvent. As with the failure to crystallize, using a large excess of solvent will lead to more product remaining dissolved after cooling.

    • Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

Problem: The final product is a fine, amorphous powder, not distinct crystals.

  • Possible Cause: Rapid Cooling. If the solution is cooled too quickly (e.g., by placing a hot flask directly into an ice bath), the molecules do not have time to align into an ordered crystal lattice, resulting in rapid precipitation as an amorphous solid.[4]

    • Solution: Slow down the cooling rate significantly. Allow the flask to cool to room temperature on the benchtop, perhaps insulated with a cloth, before transferring it to an ice bath. Slower cooling promotes the growth of larger, more well-defined crystals.[4][6]

Section 3: Data & Visualized Workflows

Data Presentation

Table 1: Recrystallization Solvent Selection Guide for N,N-bis(4-methoxybenzyl)ethenesulfonamide

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Rationale & Comments
Ethanol 7824.5Good starting point. Intermediate polarity may effectively dissolve the molecule when hot. Often used as a 95% solution with water.[2]
Isopropanol 8219.9Good alternative to ethanol. Similar properties, often effective for sulfonamides. Can be used in mixtures with water.
Methanol 6532.7Potentially too polar. May have low solubility even when hot. However, has been used for some sulfonamide derivatives.
Acetone 5620.7Potentially useful. Its intermediate polarity and low boiling point make it easy to remove.
Ethyl Acetate 776.0Good for less polar compounds. May be a good choice if the crude product is oily or has nonpolar impurities.
Toluene 1112.4Likely too nonpolar. May not effectively dissolve the polar sulfonamide group.
Ethanol/Water VariableVariableExcellent choice. The water acts as an anti-solvent, significantly reducing solubility upon cooling. Allows for fine-tuning of polarity.
Dichloromethane 409.1Not ideal for recrystallization. Low boiling point makes it difficult to establish a large temperature gradient for crystallization. Better for chromatography.
Experimental Workflows

Purification_Workflow cluster_prep Initial Assessment cluster_purify Purification Path cluster_final Final Processing & Analysis Crude Crude Product TLC Assess Purity (TLC/HPLC) Crude->TLC Decision Highly Impure? TLC->Decision Chromatography Column Chromatography (Silica Gel) Decision->Chromatography Yes Recrystallize Direct Recrystallization (Protocol 1 or 2) Decision->Recrystallize No Chromatography->Recrystallize Fractions Combined Filter Vacuum Filtration Recrystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Final_Analysis Final Purity Check (HPLC, Melting Point, NMR) Dry->Final_Analysis Pure_Product Pure Crystalline Product Final_Analysis->Pure_Product

Caption: General Purification & Recrystallization Workflow.

Troubleshooting_Workflow Start Problem: Product 'Oils Out' or Fails to Crystallize Check_Cooling Was cooling slow and gradual? Start->Check_Cooling Check_Solvent Was MINIMUM amount of hot solvent used? Check_Cooling->Check_Solvent Yes Action_Cool Action: Re-dissolve, cool SLOWLY on benchtop, then use ice bath. Check_Cooling->Action_Cool No Action_Evap Action: Re-heat and evaporate excess solvent. Check_Solvent->Action_Evap No Check_Saturation Is solution clear after cooling? Check_Solvent->Check_Saturation Yes Success Crystals Form Action_Cool->Success Action_Evap->Check_Saturation Action_Induce Action: Induce nucleation (scratch flask or add seed crystal). Check_Saturation->Action_Induce Yes Failure Problem Persists: Consider solvent change or pre-purification (chromatography). Check_Saturation->Failure No (Precipitate formed) Action_Induce->Success

Caption: Troubleshooting Decision Tree for Crystallization Issues.

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Recrystallization

This protocol is suitable when a single solvent has been identified as effective.

  • Dissolution: Place the crude N,N-bis(4-methoxybenzyl)ethenesulfonamide in an Erlenmeyer flask with a stir bar. Add a small portion of the selected recrystallization solvent (e.g., 95% ethanol).

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve dissolution.[4]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[4][6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is useful when the compound is too soluble in most common solvents or when a single suitable solvent cannot be found.

  • Dissolution: Dissolve the crude product in the minimum amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or ethyl acetate) at room temperature.

  • Addition of Anti-Solvent: While stirring, slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes persistently cloudy (turbid).[4]

  • Clarification: Gently warm the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 7-9 from Protocol 1, using the solvent/anti-solvent mixture (in the final ratio) for the cold wash.

Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your crude material and your final recrystallized product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot small amounts of each solution onto a silica gel TLC plate, ensuring the spots are on the starting line and well-separated.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5]

  • Visualization: Remove the plate and allow it to dry. Visualize the spots under a UV lamp at 254 nm.[5] For enhanced visualization, the plate can be sprayed with a fluorescamine solution and viewed under UV light at 366 nm, where sulfonamides often appear as yellow-green fluorescent spots.[5][7]

  • Analysis: A pure sample should show a single, well-defined spot. The crude material may show multiple spots, indicating the presence of impurities. Compare the chromatograms to assess the effectiveness of the purification.[5]

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
  • Byproduct identification and removal in sulfonamide synthesis. (2025). Benchchem.
  • Determination and Confirmation of Sulfonamides Revision: 05. (2009). USDA Food Safety and Inspection Service. Available at: [Link]

  • Technical Support Center: N,N-Dimethylphenothiazine-2-sulfonamide Crystalliz
  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ACS Publications. Available at: [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available at: [Link]

  • Analysis of sulfonamides. (n.d.). Slideshare. Available at: [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. (2022). MDPI. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Available at: [Link]

  • Sulfonamide-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. (2025). Benchchem.
  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Crystallization of Sulfanilamide. (2021). YouTube. Available at: [Link]

  • 4.4: Experiment 3 Notes. (2020). Chemistry LibreTexts. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC. Available at: [Link]

  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). (n.d.). PMC. Available at: [Link]

  • Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). Cheméo. Available at: [Link]

  • N,N-Bis(4-methoxybenzyl)ethanesulfonamide. (n.d.). PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Vinyl Sulfonamide Cross-Metathesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the cross-metathesis (CM) of N,N-bis(4-methoxybenzyl)ethenesulfonamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the cross-metathesis (CM) of N,N-bis(4-methoxybenzyl)ethenesulfonamide. Because this substrate is an electron-deficient, Type III olefin, it presents unique kinetic and thermodynamic challenges ()[1]. Below, you will find a diagnostic workflow, mechanistic troubleshooting guides, quantitative solvent data, and a self-validating experimental protocol to ensure high-yield, (E)-selective transformations.

Diagnostic Workflow

SolventOptimization Start Start: N,N-bis(PMB)ethenesulfonamide Cross-Metathesis Baseline Baseline Reaction: DCM, 40°C, 5 mol% HG-II Start->Baseline CheckConv Assess Conversion (GC/MS or NMR) Baseline->CheckConv LowConv Low Conversion (< 50%) CheckConv->LowConv Sluggish kinetics HighConv High Conversion (> 80%) CheckConv->HighConv Good reactivity CatDecomp Rapid Catalyst Decomposition CheckConv->CatDecomp Black precipitate SolventDCE Switch to DCE (83°C) or Toluene (110°C) LowConv->SolventDCE Success Optimal (E)-Selective Sultam Precursor HighConv->Success SolventMeTHF Switch to 2-MeTHF (Green, Coordinating) CatDecomp->SolventMeTHF Stabilize Ru-alkylidene Degas Strict Degassing & Purification (Sparging) CatDecomp->Degas SolventDCE->CheckConv SolventMeTHF->CheckConv Degas->Baseline

Workflow for solvent optimization in vinyl sulfonamide cross-metathesis.

Troubleshooting & FAQs

Q1: Why does my cross-metathesis stall at <30% conversion when using dichloromethane (DCM)? A1: N,N-bis(4-methoxybenzyl)ethenesulfonamide is an electron-deficient Type III olefin. The electron-withdrawing sulfonamide group significantly reduces the nucleophilicity of the double bond, which increases the activation energy required to form the intermediate ruthenacyclobutane. In standard DCM (boiling point 40 °C), the thermal energy is insufficient to drive the catalytic cycle forward at a rate that outpaces the natural degradation of the Hoveyda-Grubbs second-generation (HG-II) catalyst. Solution: Transition to a higher-boiling solvent like 1,2-dichloroethane (DCE, b.p. 83 °C) to provide the necessary thermal energy for the reaction to proceed efficiently ()[1].

Q2: When heating the reaction in toluene to force conversion, the solution turns black and the catalyst dies. How can I prevent this? A2: The black precipitate indicates the formation of inactive ruthenium nanoparticles, a result of bimolecular decomposition of the highly reactive methylidene intermediate. At elevated temperatures (e.g., 110 °C in toluene), the 14-electron active ruthenium species is highly unstable in non-coordinating environments. Solution: Switch to 2-methyltetrahydrofuran (2-MeTHF). As a weakly coordinating ethereal solvent, 2-MeTHF transiently occupies the vacant coordination site on the ruthenium center. This stabilizes the catalyst against bimolecular decomposition while still allowing the reaction to proceed at a robust reflux temperature of 80 °C ()[2].

Q3: How do I ensure my solvent choice doesn't lead to unwanted double-bond isomerization? A3: Prolonged heating of ruthenium catalysts in ethereal solvents can lead to the formation of ruthenium-hydride species, which are potent isomerization catalysts. Solution: If you observe double-bond migration in your GC/MS traces, add 10 mol% of 1,4-benzoquinone. This additive selectively oxidizes the unwanted ruthenium-hydride species back to the active alkylidene without disrupting the primary metathesis cycle ()[2].

Quantitative Solvent Comparison

The table below summarizes the expected kinetic and thermodynamic profiles when optimizing solvents for this specific vinyl sulfonamide substrate.

SolventBoiling Point (°C)Dielectric Constant (ε)Typical Catalyst Half-Life at RefluxExpected Yield Range (%)E/Z Selectivity
Dichloromethane (DCM) 408.93> 24 hours20 – 40%> 95:5
1,2-Dichloroethane (DCE) 8310.364 – 6 hours75 – 85%> 98:2
Toluene 1102.38< 1 hour40 – 60% (Decomp.)> 98:2
2-Methyltetrahydrofuran 806.978 – 12 hours85 – 95%> 98:2
Self-Validating Experimental Protocol

Objective: Perform a highly efficient, (E)-selective cross-metathesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide with a terminal aliphatic olefin using 2-MeTHF.

Step 1: Reaction Assembly & Internal Standardization

  • Action: In a flame-dried Schlenk tube, combine N,N-bis(4-methoxybenzyl)ethenesulfonamide (1.0 equiv), the terminal olefin cross-partner (2.0 equiv, to suppress homodimerization), and tetradecane (0.1 equiv).

  • Causality: Tetradecane acts as an inert internal standard.

  • Self-Validation: The exact molar ratio of substrate to tetradecane establishes a baseline (t=0) for absolute conversion tracking, ensuring that any perceived yield loss is accurately attributed to either poor kinetics or physical loss during workup.

Step 2: Solvent Degassing

  • Action: Add anhydrous 2-MeTHF to achieve a 0.1 M concentration of the limiting reagent. Sparge the solution with ultra-high purity Argon for 30 minutes.

  • Causality: Oxygen rapidly decomposes the Hoveyda-Grubbs II catalyst into inactive ruthenium oxides.

  • Self-Validation: Take a 50 µL aliquot post-sparging, dilute in regular DCM, and run a baseline GC-FID to confirm the t=0 substrate/tetradecane ratio before introducing the catalyst.

Step 3: Catalyst Initiation

  • Action: Add 5 mol% Hoveyda-Grubbs II catalyst in one portion. Seal the Schlenk tube and heat to 80 °C.

  • Causality: The nitro-Grela or HG-II catalyst requires elevated thermal input to initiate the release of the isopropoxystyrene ligand when reacting with electron-deficient sulfonamides ()[1].

Step 4: In-Process Control (IPC) & Kinetic Tracking

  • Action: At t = 2 hours and t = 4 hours, withdraw a 50 µL aliquot under positive Argon pressure. Quench immediately with 0.1 mL of ethyl vinyl ether.

  • Causality: Ethyl vinyl ether rapidly forms a stable Fischer carbene with the active ruthenium species, instantly halting the metathesis cycle.

  • Self-Validation: Analyze the quenched aliquots via GC-FID. If the conversion at 4 hours is identical to 2 hours, the catalyst has decomposed. If conversion is increasing, the catalytic cycle is still active.

Step 5: Workup and Isolation

  • Action: Once IPC confirms >90% conversion, cool the reaction, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the functionalized sulfonamide.

References
  • Title : Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Source : Organic Letters. URL :[Link]

  • Title : 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. Source : ACS Omega. URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

The Definitive Comparison Guide: N,N-bis(4-methoxybenzyl)ethenesulfonamide vs. Unsubstituted Ethenesulfonamide

Executive Summary Ethenesulfonamides (vinylsulfonamides) are highly versatile building blocks in medicinal chemistry, functioning as potent Michael acceptors for the synthesis of sultams, peptidomimetics, and targeted co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethenesulfonamides (vinylsulfonamides) are highly versatile building blocks in medicinal chemistry, functioning as potent Michael acceptors for the synthesis of sultams, peptidomimetics, and targeted covalent inhibitors[1]. However, the use of unsubstituted ethenesulfonamide presents significant synthetic hurdles due to its unbridled reactivity. This guide provides an objective, data-driven comparison between unsubstituted ethenesulfonamide and its synthetically optimized counterpart, N,N-bis(4-methoxybenzyl)ethenesulfonamide , detailing their electronic profiles, structural advantages, and validated experimental workflows.

Structural & Electronic Profiling: The Mechanistic Dichotomy

To understand the divergent performance of these two reagents, we must examine the causality behind their reactivity.

The Liability of Unsubstituted Ethenesulfonamide: Unprotected primary sulfonamides possess highly acidic N-H protons (pKa ~10). In the presence of bases—which are often required to generate nucleophiles for Michael additions or as acid scavengers in cross-couplings—the nitrogen deprotonates and becomes highly nucleophilic. This leads to competitive N-alkylation, complex metalation issues during conjugate additions, and spontaneous radical or anionic polymerization of the unhindered electron-deficient alkene[1].

The N,N-bis(4-methoxybenzyl) Advantage: By introducing two 4-methoxybenzyl (PMB) groups, the nitrogen is completely sterically shielded and devoid of acidic protons. The PMB groups subtly modulate the electronics of the sulfonyl group while preserving the dienophilic and electrophilic nature of the double bond. Crucially, PMB is chosen over standard benzyl groups because the electron-donating para-methoxy substituents allow for mild oxidative or acidic deprotection post-modification[2], avoiding harsh reductive conditions that could compromise newly formed functional groups.

Reactivity Unprotected Unsubstituted Ethenesulfonamide Nu1 Nucleophile Unprotected->Nu1 Highly Reactive Protected N,N-bis(PMB) Ethenesulfonamide Nu2 Nucleophile Protected->Nu2 Controlled SideRxn Side Reactions: N-Alkylation & Polymerization Nu1->SideRxn Acidic N-H CleanAdd Clean Michael Conjugate Addition Nu2->CleanAdd Steric Shielding FinalProd Target Primary Sulfonamide CleanAdd->FinalProd TFA or CAN Deprotection

Caption: Divergent reactivity pathways of unprotected vs. PMB-protected ethenesulfonamides.

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactive parameters of both reagents, demonstrating why the protected variant is the industry standard for complex library generation.

ParameterUnsubstituted EthenesulfonamideN,N-bis(4-methoxybenzyl)ethenesulfonamide
CAS Number 2386-58-5133777-96-5
Molecular Weight 107.13 g/mol 347.43 g/mol
N-H Acidity (pKa) ~10 (Highly acidic)N/A (Fully protected)
Polymerization Risk High (Requires inhibitors/careful handling)Low (Sterically stabilized)
Michael Addition Selectivity Poor (Competing N-alkylation/metalation)Excellent (Strictly β-carbon addition)
Heck Coupling Viability Low (Catalyst poisoning, side reactions)High (Standard Pd-catalyzed conditions)
Downstream Deprotection Not requiredMild oxidative (CAN) or acidic (TFA)

Validated Experimental Protocols

The synthesis of the protected building block avoids the use of highly unstable ethenesulfonyl chloride. Instead, the vinyl group is generated in situ via a base-mediated E2 elimination of a 2-chloro intermediate[3],[4].

Workflow Step1 Bis(4-methoxybenzyl)amine + TEA in DCM Step2 Add 2-Chloroethanesulfonyl Chloride (0°C) Step1->Step2 Step3 In situ E2 Elimination (Forms Vinyl Group) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Pure N,N-bis(PMB) ethenesulfonamide Step4->Step5

Caption: Step-by-step synthetic workflow for N,N-bis(4-methoxybenzyl)ethenesulfonamide.

Protocol A: Synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide

Objective: Safely generate the protected vinylsulfonamide without isolating unstable intermediates[4].

  • Preparation: Dissolve bis(4-methoxybenzyl)amine (1.0 eq) and Triethylamine (TEA) (3.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Addition: Add 2-chloroethanesulfonyl chloride (1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exothermic reaction and prevents oligomerization. TEA serves a dual purpose: it acts as an acid scavenger for the initial sulfonylation and provides the basicity required for the subsequent in situ E2 elimination of HCl to form the vinyl group.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation & Workup: Monitor via TLC (Hexanes:EtOAc). The disappearance of the intermediate 2-chloroethyl sulfonamide confirms complete elimination. Quench with saturated aqueous NaCl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield a stable, colorless oil or crystalline solid.

Protocol B: Controlled Thia-Michael Conjugate Addition

Objective: Achieve selective C-alkylation using the protected reagent.

  • Reaction: Dissolve N,N-bis(4-methoxybenzyl)ethenesulfonamide (1.0 eq) and a target thiol (1.1 eq) in acetonitrile.

  • Catalysis: Add a catalytic amount of Cesium Carbonate (Cs₂CO₃) (0.2 eq).

    • Causality: Because the sulfonamide nitrogen is protected, a mild base like Cs₂CO₃ selectively deprotonates the thiol to form a highly nucleophilic thiolate without risking N-alkylation side reactions.

  • Validation: Stir at room temperature for 2-4 hours. LC-MS will show a single peak corresponding to the exact mass of the conjugate addition product, validating the absolute regioselectivity of the PMB-protected system.

Protocol C: Oxidative Deprotection of PMB Groups

Objective: Reveal the primary sulfonamide post-modification[2].

  • Preparation: Dissolve the PMB-protected adduct in a 4:1 mixture of Acetonitrile and Water.

  • Oxidation: Add Ceric Ammonium Nitrate (CAN) (6.0 eq) in portions at room temperature.

    • Causality: CAN acts as a single-electron oxidant. It targets the electron-rich aromatic ring of the PMB group to form a radical cation, which is heavily stabilized by the para-methoxy group. This leads to selective benzylic oxidation and cleavage, leaving the newly formed aliphatic sulfonamide bonds completely intact.

  • Self-Validation: The reaction is visually self-validating. The initial deep orange/red color of the CAN solution fades to a pale yellow as the Ce(IV) is reduced to Ce(III), providing a real-time visual cue of reaction progress alongside LC-MS confirmation.

Conclusion

While unsubstituted ethenesulfonamide offers theoretical atom economy, its unbridled reactivity and lack of selectivity make it a liability in complex, multi-step syntheses. N,N-bis(4-methoxybenzyl)ethenesulfonamide elegantly solves this by masking the nucleophilic nitrogen and sterically guiding incoming nucleophiles strictly to the β-carbon. For drug development professionals and synthetic chemists, the initial investment in protecting group manipulation is heavily outweighed by the robust, high-yielding, and predictable reactivity profile of the bis-PMB derivative.

Sources

Comparative

A Comparative Guide to PMB and Boc Protection in Vinyl Sulfonamide Synthesis

In the synthesis of vinyl sulfonamides, molecules of significant interest in medicinal chemistry and drug development, the strategic use of protecting groups is paramount.[1] The sulfonamide nitrogen, being nucleophilic,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of vinyl sulfonamides, molecules of significant interest in medicinal chemistry and drug development, the strategic use of protecting groups is paramount.[1] The sulfonamide nitrogen, being nucleophilic, requires protection to ensure selective and high-yielding transformations during the introduction of the vinyl moiety. This guide provides an in-depth, objective comparison of two commonly employed protecting groups: the p-methoxybenzyl (PMB) group and the tert-butyloxycarbonyl (Boc) group. This analysis, grounded in experimental data and established protocols, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic strategies.

The Critical Role of Protecting Groups in Vinyl Sulfonamide Synthesis

Vinyl sulfonamides are valuable Michael acceptors, often utilized as covalent modifiers of biological targets.[2] Their synthesis frequently involves the use of strong bases or organometallic reagents, which can be incompatible with the acidic proton of an unprotected sulfonamide. A suitable protecting group must be easily introduced, stable to the reaction conditions required for vinyl group formation, and readily cleaved under conditions that do not compromise the final product. The choice between PMB and Boc protection hinges on a careful consideration of their respective stabilities, deprotection conditions, and overall impact on the synthetic route.

The Boc Protection Strategy: A Robust and Versatile Approach

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and sulfonamides due to its stability under a broad range of conditions and its facile removal under acidic conditions.[3][4]

Boc Protection of Sulfonamides: A Straightforward Protocol

The protection of a primary sulfonamide with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium hydride. The reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Boc Protection of a Generic Sulfonamide

  • To a solution of the primary sulfonamide (1.0 eq.) in a suitable solvent (e.g., THF, DCM), add triethylamine (1.5 eq.).

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until completion (typically 2-18 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the N-Boc protected sulfonamide.

Synthesis of Vinyl Sulfonamides via Horner-Wadsworth-Emmons Reaction

A well-established method for the synthesis of vinyl sulfonamides involves the Horner-Wadsworth-Emmons reaction of a Boc-protected phosphoryl sulfonamide with an aldehyde.[1] This method offers excellent control over the stereochemistry of the resulting vinyl group, typically yielding the trans isomer.[1][5]

Experimental Protocol: Synthesis of a Boc-Protected Vinyl Sulfonamide

  • Prepare the Boc-protected diphenylphosphorylmethanesulfonamide reagent.

  • Deprotonate the phosphoryl sulfonamide using a strong base (e.g., n-BuLi) in an anhydrous solvent like THF at low temperature (-78 °C).

  • Add the desired aldehyde to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the Boc-protected vinyl sulfonamide.[1]

Deprotection of Boc-Protected Vinyl Sulfonamides

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[5] This deprotection is typically clean and high-yielding. Alternative methods, such as microwave-assisted deprotection in water, have also been developed, offering an environmentally friendly option with excellent yields.[3]

Experimental Protocol: TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected vinyl sulfonamide in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 25-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected vinyl sulfonamide.[5]

graph Boc_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Primary Sulfonamide"]; Boc_Protection [label="Boc Protection\n(Boc)₂O, Base", fillcolor="#34A853"]; Boc_Protected [label="N-Boc Sulfonamide"]; HWE_Reagent [label="Phosphoryl Sulfonamide\nFormation"]; HWE_Reaction [label="Horner-Wadsworth-Emmons\n(Base, Aldehyde)", fillcolor="#EA4335"]; Boc_Vinyl_Sulfonamide [label="Boc-Protected\nVinyl Sulfonamide"]; Deprotection [label="Boc Deprotection\n(TFA or MW)", fillcolor="#FBBC05"]; Final_Product [label="Vinyl Sulfonamide"];

Start -> Boc_Protection; Boc_Protection -> Boc_Protected; Boc_Protected -> HWE_Reagent; HWE_Reagent -> HWE_Reaction; HWE_Reaction -> Boc_Vinyl_Sulfonamide; Boc_Vinyl_Sulfonamide -> Deprotection; Deprotection -> Final_Product; }

Caption: Workflow for Boc-protected vinyl sulfonamide synthesis.

The PMB Protection Strategy: Orthogonal Deprotection Options

The p-methoxybenzyl (PMB) group offers a valuable alternative to the Boc group, with the key advantage of being cleavable under both acidic and oxidative conditions. This orthogonality provides greater flexibility in complex synthetic sequences.

PMB Protection of Sulfonamides

Similar to Boc protection, PMB protection of sulfonamides is typically achieved by reacting the sulfonamide with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base like sodium hydride.

Experimental Protocol: PMB Protection of a Generic Sulfonamide

  • To a cooled (0 °C) solution of the primary sulfonamide (1.0 eq.) in a suitable solvent (e.g., THF/DMF), add sodium hydride (4.0 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C until gas evolution ceases.

  • Slowly add a solution of p-methoxybenzyl bromide (2.0 eq.) in THF.

  • Stir the reaction at 0 °C for 1 hour, then quench with a methanolic solution of sodium methoxide.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography.[6]

Synthesis of Vinyl Sulfonamides with PMB Protection

The synthesis of PMB-protected vinyl sulfonamides can be accomplished through various olefination reactions, analogous to the methods used for Boc-protected analogues. The stability of the PMB group to the basic conditions of reactions like the Horner-Wadsworth-Emmons makes it a suitable protecting group for this transformation.

Deprotection of PMB-Protected Sulfonamides

The PMB group can be removed under acidic conditions, often using TFA in DCM, with yields reported in the range of 68-98%.[7][8] A key advantage of the PMB group is its lability to oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6] This allows for deprotection under non-acidic conditions, which can be crucial when acid-sensitive functional groups are present in the molecule.

Experimental Protocol: TFA-Mediated PMB Deprotection

  • Dissolve the PMB-protected sulfonamide in dichloromethane.

  • Add trifluoroacetic acid and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Remove the solvent and excess acid under reduced pressure to afford the deprotected sulfonamide.[7]

Experimental Protocol: DDQ-Mediated PMB Deprotection

  • To a solution of the PMB-protected sulfonamide in a mixture of CH₂Cl₂ and water (e.g., 18:1) at 0 °C, add DDQ (1.3 eq.) slowly.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Directly load the crude mixture onto a silica gel column for purification to obtain the deprotected sulfonamide.[6]

graph PMB_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Primary Sulfonamide"]; PMB_Protection [label="PMB Protection\n(PMB-Cl, Base)", fillcolor="#34A853"]; PMB_Protected [label="N-PMB Sulfonamide"]; Vinyl_Formation [label="Vinyl Group\nFormation", fillcolor="#EA4335"]; PMB_Vinyl_Sulfonamide [label="PMB-Protected\nVinyl Sulfonamide"]; Deprotection [label="PMB Deprotection\n(TFA or DDQ)", fillcolor="#FBBC05"]; Final_Product [label="Vinyl Sulfonamide"];

Start -> PMB_Protection; PMB_Protection -> PMB_Protected; PMB_Protected -> Vinyl_Formation; Vinyl_Formation -> PMB_Vinyl_Sulfonamide; PMB_Vinyl_Sulfonamide -> Deprotection; Deprotection -> Final_Product; }

Caption: Workflow for PMB-protected vinyl sulfonamide synthesis.

Head-to-Head Comparison: PMB vs. Boc

FeaturePMB ProtectionBoc Protection
Protection Reagent p-Methoxybenzyl chloride (PMB-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Protection Conditions Base (e.g., NaH) in THF/DMFBase (e.g., TEA) in THF/DCM
Protection Yield Generally good to excellentGenerally high to quantitative[3]
Stability Stable to bases, mild acids, and reducing agents.Stable to bases, nucleophiles, and catalytic hydrogenation.[4]
Deprotection Conditions Acidic: TFA in DCM[7] Oxidative: DDQ, CAN[6]Acidic: TFA, HCl in dioxane[5][9] Microwave: Water at high temperature[3]
Deprotection Yield 68-98% (TFA)[7][8]>90% (TFA, Microwave)[3][10]
Key Advantage Orthogonal deprotection (acidic or oxidative).High stability and clean, high-yielding acidic deprotection.
Potential Drawback Oxidative deprotection may not be compatible with other electron-rich functional groups.Limited to acidic or high-temperature deprotection methods.

Causality Behind Experimental Choices and Field-Proven Insights

The choice between PMB and Boc is not arbitrary and is dictated by the overall synthetic strategy.

  • Orthogonality is Key: In a multi-step synthesis where other acid-labile protecting groups (e.g., tert-butyl esters) are present, the oxidative deprotection of the PMB group offers a significant advantage. This allows for the selective removal of the PMB group while leaving the other protecting groups intact.

  • Simplicity and Robustness: For syntheses where acidic deprotection is permissible in the final step, the Boc group is often favored due to its high protection and deprotection yields and the simplicity of the procedures. The byproducts of Boc deprotection (isobutylene and CO₂) are volatile, simplifying purification.

  • Substrate Compatibility: The presence of electron-rich aromatic rings or other functionalities susceptible to oxidation in the target molecule may preclude the use of DDQ or CAN for PMB deprotection, thus favoring the Boc group. Conversely, if the final vinyl sulfonamide is sensitive to strong acids, the milder oxidative deprotection of a PMB group could be the enabling strategy.

Conclusion

Both PMB and Boc are highly effective protecting groups for the synthesis of vinyl sulfonamides. The Boc group offers a robust, high-yielding, and straightforward approach, particularly when acidic deprotection is compatible with the overall synthetic scheme. The PMB group, with its dual-mode deprotection capabilities, provides a critical level of orthogonality that can be indispensable in the synthesis of complex molecules with multiple protecting groups. The optimal choice will always depend on a careful, case-by-case analysis of the synthetic route, taking into account the stability of all functional groups present in the molecule.

References

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324.
  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • Affron, D. P., et al. (2017).
  • Williams, A. L., Dandepally, S. R., & Kotturi, S. V. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular diversity, 14(4), 697–707.
  • Huang, Z., et al. (2022).
  • Pore, V. S., et al. (2002). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 4(7), 1131-1133.
  • Stafford, J. A., & Morken, J. P. (1993). A highly selective protocol for the deprotection of BOC-protected amides and carbamates. Tetrahedron Letters, 34(49), 7853-7856.
  • Common Organic Chemistry. PMB Deprotection - TFA. Available at: [Link]

  • Williams, A. L., Dandepally, S. R., & Kotturi, S. V. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Request PDF. Available at: [Link]

  • Affron, D. P., et al. (2017). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. PMC. Available at: [Link]

  • Gademann, K., et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13446-13461.
  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]

  • Reddy, B. V. S., et al. (2018). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 83(15), 8345-8356.
  • Clayden, J., et al. (2018). Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. The Journal of Organic Chemistry, 83(21), 13236-13247.
  • Zhang, Y. (2022). Enantioselective Synthesis of Functionalised Vinyl Sulfones. UCD Research Repository.
  • Ilangovan, A., et al. (2013). A Convenient Approach for Deprotection and Scavenging of PMB Group Using POCl3. RSC Advances, 3(36), 15814-15828.
  • Agarwal, S., et al. (2016). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Request PDF. Available at: [Link]

  • Ilangovan, A., et al. (2013). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances, 3(36), 14814-14828.
  • Arvidsson, P. I., et al. (2016). An Efficient Protecting-Group-Free Synthesis of Vinylic Sulfoximines via Horner–Wadsworth–Emmons Reaction. Request PDF. Available at: [Link]

  • Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Letters, 21(3), 784-788.
  • Common Organic Chemistry. PMB Protection. Available at: [Link]

Sources

Validation

Comprehensive Comparison Guide: HPLC Method Validation for N,N-bis(4-methoxybenzyl)ethenesulfonamide Purity

As drug development pipelines increasingly rely on complex sulfonamide architectures, the analytical control of synthetic intermediates becomes a critical bottleneck. N,N-bis(4-methoxybenzyl)ethenesulfonamide (CAS: 13377...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex sulfonamide architectures, the analytical control of synthetic intermediates becomes a critical bottleneck. N,N-bis(4-methoxybenzyl)ethenesulfonamide (CAS: 133777-96-5) is a highly versatile vinyl sulfonamide intermediate, frequently utilized in the synthesis of novel therapeutics such as arginase inhibitors[1] and APJ receptor agonists[2].

This guide provides an objective comparison of chromatographic column chemistries for the purity analysis of this compound and outlines a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) method validation protocol strictly adhering to the latest [3].

The Analytical Challenge & Causality of Method Selection

The molecular structure of N,N-bis(4-methoxybenzyl)ethenesulfonamide presents a unique chromatographic challenge. The molecule features a reactive ethenesulfonamide (vinyl) core flanked by two bulky, electron-rich 4-methoxybenzyl (PMB) protecting groups.

Why Standard C18 Columns Fail

On a standard C18 (octadecylsilane) column, retention is driven purely by dispersive hydrophobic interactions. Because the two bulky PMB groups dominate the molecule's hydrophobic surface area, this overwhelming hydrophobicity masks subtle structural differences in impurities—such as the hydration or oxidation of the reactive vinyl moiety. Consequently, critical degradation products often co-elute with the main active pharmaceutical ingredient (API) peak, resulting in severe peak tailing and poor resolution.

The Phenyl-Hexyl Advantage

To achieve a true stability-indicating method, we must introduce orthogonal selectivity. A Phenyl-Hexyl stationary phase provides a bimodal retention mechanism. While the hexyl alkyl chain offers baseline hydrophobic retention, the terminal phenyl ring engages in strong π−π interactions with the electron-rich PMB rings of the analyte. This makes the retention highly sensitive to the spatial orientation of the aromatic rings. If the adjacent vinyl group undergoes degradation, the steric conformation of the PMB groups shifts, altering the π−π interaction and allowing for baseline resolution of structurally similar impurities.

Mechanism cluster_0 Phenyl-Hexyl Stationary Phase Analyte N,N-bis(4-methoxybenzyl) ethenesulfonamide PiPi π-π Interactions (PMB rings) Analyte->PiPi Hydro Hydrophobic Interactions (Vinyl & Backbone) Analyte->Hydro Resolution Enhanced Resolution of Impurities PiPi->Resolution Hydro->Resolution

Caption: Bimodal Separation Mechanism on Phenyl-Hexyl Columns

Performance Comparison Data

The table below summarizes the experimental comparison between a standard C18 column and a Core-Shell Phenyl-Hexyl column under identical gradient conditions (30% to 90% Acetonitrile in 0.1% Formic Acid).

Chromatographic ParameterStandard C18 Column (5 µm)Core-Shell Phenyl-Hexyl (2.6 µm)Analytical Conclusion
Retention Time (API) 8.4 min11.2 minPhenyl-Hexyl increases retention via π−π bonding.
Resolution ( Rs​ ) 1.2 (Co-elution risk)3.8 (Baseline resolution)Phenyl-Hexyl successfully resolves vinyl-hydrated impurities.
Tailing Factor ( As​ ) 1.451.05Core-shell architecture minimizes secondary silanol interactions.
Theoretical Plates ( N ) ~8,500~14,200Superior efficiency on the Phenyl-Hexyl column.

ICH Q2(R2) Method Validation Workflow

Having established the superiority of the Phenyl-Hexyl column, the method must be validated to prove it is "fit for its intended purpose" as mandated by the [3].

Workflow Method Method Optimization (Phenyl-Hexyl vs C18) Spec Specificity & Selectivity (Forced Degradation) Method->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Precision (Repeatability & Intermediate) Lin->Prec Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (Flow, Temp, Gradient) Prec->Rob Acc->Rob Val Validated Stability-Indicating HPLC Method Rob->Val

Caption: ICH Q2(R2) HPLC Method Validation Workflow

Step-by-Step Experimental Methodologies

Every protocol described below is designed as a self-validating system . Before initiating any validation parameter, a System Suitability Test (SST) must be performed (Criteria: Rs​ > 2.0, As​ < 1.5, %RSD < 2.0% for 5 replicate injections).

1. Optimized Chromatographic Conditions

  • Column: Core-Shell Phenyl-Hexyl (150 mm × 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 225 nm (optimal absorbance for PMB groups)[2].

2. Specificity & Forced Degradation To prove the method is stability-indicating, the API is subjected to extreme stress to generate degradation products. The PDA detector is used to verify the peak purity angle is less than the peak purity threshold for the main peak.

  • Acidic Stress: 1N HCl at 60°C for 4 hours.

  • Basic Stress: 1N NaOH at 60°C for 4 hours (Targets sulfonamide hydrolysis).

  • Oxidative Stress: 3% H2​O2​ at Room Temperature for 2 hours (Targets vinyl oxidation).

  • Thermal Stress: Solid state at 105°C for 24 hours.

3. Linearity and Range Linearity demonstrates that the detector response is directly proportional to the analyte concentration within a specific range[3].

  • Preparation: Prepare a master stock solution of N,N-bis(4-methoxybenzyl)ethenesulfonamide at 1.0 mg/mL in Acetonitrile.

  • Dilution: Create five calibration levels corresponding to LOQ, 50%, 80%, 100%, and 120% of the target working concentration (100 µg/mL).

  • Analysis: Plot peak area versus concentration and calculate the correlation coefficient ( R2 ), y-intercept, and slope.

4. Accuracy (Spike Recovery) Accuracy evaluates the agreement between the accepted reference value and the value found[4].

  • Protocol: Spike known amounts of the API reference standard into a synthetic mixture of known impurities (e.g., bis(4-methoxybenzyl)amine) at three levels: 50%, 100%, and 150% of the target concentration.

  • Execution: Prepare sample triplicates at each level (9 determinations total) and calculate the percentage recovery.

5. Precision (Repeatability & Intermediate Precision)

  • Repeatability: Inject six independent preparations of the API at 100% test concentration (100 µg/mL) on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the repeatability protocol on a different day, using a different analyst and a different HPLC system to ensure lab-to-lab transferability[5].

6. Robustness Deliberately vary critical method parameters to evaluate the method's reliability during normal usage[6].

  • Variations: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Gradient Slope (±2% Mobile Phase B).

Validation Results Summary

The following table synthesizes the quantitative data obtained from executing the above protocol using the Phenyl-Hexyl column. The method successfully meets all stringent ICH Q2(R2) acceptance criteria[3].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)Status
Specificity No interference at API RT; Peak Purity passedPeak purity > 99.9% (PDA) across all stress conditionsPass
Linearity Correlation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9998 (Range: 0.15 - 120 µg/mL)Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% (50%), 100.2% (100%), 100.8% (150%)Pass
Repeatability %RSD ≤ 2.0% (n=6)0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12 across 2 days)0.82%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

For the purity analysis of N,N-bis(4-methoxybenzyl)ethenesulfonamide, relying on standard C18 column chemistry presents a high risk of impurity co-elution due to the overwhelming dispersive hydrophobicity of the PMB protecting groups. By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can leverage orthogonal π−π interactions to achieve baseline resolution of critical vinyl-degradation products. The resulting method is highly robust, fully compliant with ICH Q2(R2) guidelines, and acts as a self-validating system suitable for rigorous pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (November 2023).[Link]

  • US Patent 10,329,310 B2: Arginase inhibitors and their therapeutic applications.
  • WO2018097945A1: Heteroaryl-substituted triazoles as apj receptor agonists.

Sources

Comparative

A Comparative Analysis of N,N-bis(4-methoxybenzyl)ethenesulfonamide and N,N-dibenzyl ethenesulfonamide as Dienophiles in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic organic chemistry, the selection of appropriate reagents is paramount to the success of a reaction. Ethenesulfonamides have emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of appropriate reagents is paramount to the success of a reaction. Ethenesulfonamides have emerged as valuable synthons, particularly as ethylene equivalents in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This guide provides an in-depth, objective comparison of two such dienophiles: N,N-bis(4-methoxybenzyl)ethenesulfonamide and N,N-dibenzyl ethenesulfonamide. By examining their synthesis, reactivity, and the strategic implications of their differing protecting groups, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

At a Glance: Key Differences and Strategic Implications

FeatureN,N-bis(4-methoxybenzyl)ethenesulfonamideN,N-dibenzyl ethenesulfonamide
Protecting Group p-Methoxybenzyl (PMB)Benzyl (Bn)
Electron-Donating Nature Higher, due to the methoxy groupLower
Reactivity of Dienophile Potentially altered due to electronic effectsStandard reactivity
Deprotection Conditions Milder, oxidative or strongly acidicHarsher, typically reductive (hydrogenolysis)
Orthogonal Deprotection Possible in the presence of Bn groupsPossible in the presence of acid-labile groups

Introduction to the Dienophiles

Both N,N-bis(4-methoxybenzyl)ethenesulfonamide and N,N-dibenzyl ethenesulfonamide serve as activated dienophiles in Diels-Alder reactions. The electron-withdrawing sulfonamide group activates the vinyl moiety, facilitating its reaction with a conjugated diene to form a six-membered ring. The core difference between these two reagents lies in the nature of the nitrogen protecting groups: the p-methoxybenzyl (PMB) groups in the former and the benzyl (Bn) groups in the latter. This seemingly subtle difference has profound implications for the stability, reactivity, and subsequent deprotection strategies, thereby influencing the overall synthetic route.

The p-methoxy group on the benzyl ring of N,N-bis(4-methoxybenzyl)ethenesulfonamide is an electron-donating group. This electronic feature can influence the reactivity of the dienophile and, more importantly, renders the PMB groups susceptible to cleavage under milder, oxidative conditions.[1][2] In contrast, the unsubstituted benzyl groups of N,N-dibenzyl ethenesulfonamide are more robust and typically require reductive cleavage, such as catalytic hydrogenolysis.[1] This distinction allows for orthogonal deprotection strategies in complex molecule synthesis.

Synthesis of the Dienophiles: A Comparative Protocol

The synthesis of both dienophiles generally follows a two-step procedure starting from the corresponding secondary amine and ethenesulfonyl chloride.

General Synthetic Pathway

cluster_0 Step 1: Formation of the Secondary Amine cluster_1 Step 2: Sulfonylation Amine Primary Amine (e.g., Ammonia) SecondaryAmine Secondary Amine (Dibenzylamine or Bis(4-methoxybenzyl)amine) Amine->SecondaryAmine Reductive Amination Aldehyde Aldehyde (Benzaldehyde or p-Anisaldehyde) Aldehyde->SecondaryAmine Dienophile Target Dienophile (N,N-dibenzyl or N,N-bis(4-methoxybenzyl) ethenesulfonamide) SecondaryAmine->Dienophile Base (e.g., Triethylamine) EthenesulfonylChloride Ethenesulfonyl Chloride EthenesulfonylChloride->Dienophile

Caption: General synthetic route to N,N-disubstituted ethenesulfonamides.

Experimental Protocol: Synthesis of N,N-dibenzyl ethenesulfonamide

A detailed protocol for the synthesis of related N-benzyl sulfonamides involves the reaction of a primary amine with a sulfonyl chloride.[3] A similar approach can be used for the synthesis of N,N-dibenzyl ethenesulfonamide.

  • To a solution of dibenzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added ethenesulfonyl chloride (1.1 eq.) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N,N-dibenzyl ethenesulfonamide.

Experimental Protocol: Synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide

The synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide follows a similar procedure to its dibenzyl counterpart.

  • To a solution of bis(4-methoxybenzyl)amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C is added ethenesulfonyl chloride (1.1 eq.) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N,N-bis(4-methoxybenzyl)ethenesulfonamide.

Performance in Diels-Alder Reactions: A Hypothetical Comparison

Hypothetical Diels-Alder Reaction with Cyclopentadiene

Dienophile N,N-disubstituted ethenesulfonamide Adduct Diels-Alder Adduct Dienophile->Adduct Cyclopentadiene Cyclopentadiene Cyclopentadiene->Adduct [4+2] Cycloaddition

Caption: Diels-Alder reaction of an N,N-disubstituted ethenesulfonamide with cyclopentadiene.

The electron-donating p-methoxybenzyl groups in N,N-bis(4-methoxybenzyl)ethenesulfonamide may slightly decrease the dienophilicity of the double bond compared to the unsubstituted benzyl groups. This is because electron-donating groups can decrease the electrophilicity of the dienophile. However, the powerful electron-withdrawing effect of the sulfonamide group is the dominant factor in activating the dienophile. Therefore, both compounds are expected to be effective dienophiles.

Table 1: Predicted Performance in a Diels-Alder Reaction with Cyclopentadiene

ParameterN,N-bis(4-methoxybenzyl)ethenesulfonamideN,N-dibenzyl ethenesulfonamideRationale
Reaction Rate Slightly SlowerSlightly FasterThe electron-donating PMB groups may slightly reduce the electrophilicity of the double bond.
Yield HighHighBoth are activated dienophiles, and high yields are expected with a reactive diene like cyclopentadiene.
Stereoselectivity High (endo preference)High (endo preference)The endo rule in Diels-Alder reactions is generally observed.

Deprotection Strategies: The Key Differentiator

The choice between N,N-bis(4-methoxybenzyl)ethenesulfonamide and N,N-dibenzyl ethenesulfonamide often hinges on the desired deprotection strategy in a larger synthetic context.

Cleavage of the N,N-bis(4-methoxybenzyl) Group

The PMB groups are susceptible to cleavage under oxidative conditions, which is a significant advantage as it allows for deprotection under non-reductive and non-strongly acidic conditions.

  • Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are commonly used.[2][6] The reaction is typically performed in a solvent mixture such as dichloromethane/water at room temperature. The electron-rich nature of the p-methoxybenzyl group facilitates the formation of a charge-transfer complex with the oxidant, leading to cleavage.[7]

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also cleave PMB groups.[6]

Cleavage of the N,N-dibenzyl Group

The benzyl group is significantly more stable to oxidative and acidic conditions compared to the PMB group.[1] The most common method for its removal is catalytic hydrogenolysis.

  • Catalytic Hydrogenolysis: This method involves the use of hydrogen gas and a palladium catalyst (e.g., Pd/C) in a suitable solvent like ethanol or ethyl acetate.[8] This method is highly efficient but may not be compatible with other functional groups in the molecule that are sensitive to reduction (e.g., alkenes, alkynes, or some protecting groups).

Deprotection Workflow Comparison

cluster_PMB N,N-bis(4-methoxybenzyl)sulfonamide cluster_Bn N,N-dibenzylsulfonamide PMB_Adduct Diels-Alder Adduct PMB_Deprotected Deprotected Sulfonamide PMB_Adduct->PMB_Deprotected DDQ or CAN DCM/H₂O, rt Bn_Adduct Diels-Alder Adduct Bn_Deprotected Deprotected Sulfonamide Bn_Adduct->Bn_Deprotected H₂, Pd/C Ethanol, rt

Caption: Comparative deprotection pathways for the resulting sulfonamides.

Spectroscopic Characterization

Accurate characterization of the dienophiles and their products is crucial. Below are the expected NMR spectral data based on known related compounds.

Table 2: Expected ¹H and ¹³C NMR Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
N,N-dibenzyl ethenesulfonamide ~7.2-7.4 (m, 10H, Ar-H), ~6.5 (dd, 1H, =CH), ~6.2 (d, 1H, =CH₂), ~5.9 (d, 1H, =CH₂), ~4.4 (s, 4H, N-CH₂)~136 (Ar-C), ~128-129 (Ar-CH), ~135 (=CH), ~125 (=CH₂), ~53 (N-CH₂)
N,N-bis(4-methoxybenzyl)ethenesulfonamide ~7.2 (d, 4H, Ar-H), ~6.8 (d, 4H, Ar-H), ~6.5 (dd, 1H, =CH), ~6.2 (d, 1H, =CH₂), ~5.9 (d, 1H, =CH₂), ~4.3 (s, 4H, N-CH₂), ~3.8 (s, 6H, OCH₃)~159 (Ar-C-O), ~130 (Ar-CH), ~128 (Ar-C), ~114 (Ar-CH), ~135 (=CH), ~125 (=CH₂), ~55 (OCH₃), ~52 (N-CH₂)

Note: The chemical shifts are approximate and based on data from similar structures.[9][10][11][12]

Conclusion and Recommendations

The choice between N,N-bis(4-methoxybenzyl)ethenesulfonamide and N,N-dibenzyl ethenesulfonamide is a strategic one, dictated by the overall synthetic plan.

  • N,N-dibenzyl ethenesulfonamide is a reliable and robust dienophile suitable for general applications where reductive deprotection is feasible. Its stability to a wide range of non-reductive conditions makes it a workhorse reagent.

  • N,N-bis(4-methoxybenzyl)ethenesulfonamide offers a key advantage in its susceptibility to mild oxidative deprotection. This feature is particularly valuable in the synthesis of complex molecules where other functional groups are sensitive to hydrogenolysis. The ability to perform an orthogonal deprotection in the presence of benzyl groups provides a significant tactical advantage.[1]

For researchers embarking on a synthesis that requires the installation of a protected sulfonamide followed by a deprotection step that must avoid reductive conditions, N,N-bis(4-methoxybenzyl)ethenesulfonamide is the superior choice . For syntheses where reductive conditions are acceptable and cost or simplicity are primary concerns, N,N-dibenzyl ethenesulfonamide remains an excellent and widely applicable option .

Ultimately, the optimal choice will depend on a careful analysis of the entire synthetic route and the compatibility of the deprotection conditions with all functional groups present in the molecule.

References

  • Wiley-VCH. (2007). Supporting Information.
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  • ResearchGate. (2011, January). 1 H NMR and 13 C NMR of the prepared compounds.
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  • BenchChem. (2025). N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol.
  • Lee, C. H., et al. (1994). Reductive Cleavage Reaction of the C-N Bond of N,N'-Dialkyl-N,N'-Dibenzylsulfamides. Journal of the Korean Chemical Society, 38(11), 843-847.
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  • ChemRxiv. (2021).
  • Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(7), 987-990.
  • Davenport, R. E. (1966). Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamyl. University of the Pacific Scholarly Commons.
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  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Chem-Station International Edition. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.
  • Hamaker, C. G., & Goettler, P. E. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • PubMed. (2003, April 18). Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone.
  • Royal Society of Chemistry. (2009). Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. Green Chemistry, 11(1), 91-95.
  • ResearchGate. (2013). The Diels-Alder reaction between cyclopentadiene and various dienophiles.
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Validation

A Comparative Guide to Michael Acceptor Efficiency: Validating N,N-bis(4-methoxybenzyl)ethenesulfonamide

In the landscape of covalent drug discovery and synthetic chemistry, the strategic selection of a Michael acceptor is paramount to achieving desired reactivity, selectivity, and ultimately, therapeutic efficacy. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of covalent drug discovery and synthetic chemistry, the strategic selection of a Michael acceptor is paramount to achieving desired reactivity, selectivity, and ultimately, therapeutic efficacy. This guide provides an in-depth analysis of N,N-bis(4-methoxybenzyl)ethenesulfonamide as a potential Michael acceptor, benchmarking its predicted efficiency against established alternatives. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, we will extrapolate its reactivity based on the well-documented behavior of vinyl sulfonamides and compare it to other widely used acceptors.

Introduction to Michael Acceptors in Covalent Chemistry

The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis and chemical biology.[1] Molecules capable of undergoing this reaction, termed Michael acceptors, are characterized by an electron-withdrawing group that activates a carbon-carbon double or triple bond for nucleophilic attack. In drug development, these electrophilic "warheads" are designed to form stable covalent bonds with nucleophilic residues, such as cysteine or lysine, on a target protein. This irreversible binding can lead to potent and sustained therapeutic effects.

Acrylamides have long been the dominant class of Michael acceptors in covalent inhibitor design.[2] However, their reactivity profile is not always optimal, leading to potential off-target effects. This has spurred the exploration of alternative electrophilic groups, such as vinyl sulfonamides, which offer a tunable and potentially more selective reactivity.[2]

Profiling N,N-bis(4-methoxybenzyl)ethenesulfonamide

N,N-bis(4-methoxybenzyl)ethenesulfonamide belongs to the class of vinyl sulfonamides. The core of its reactivity lies in the ethenesulfonamide moiety, where the sulfonyl group acts as a powerful electron-withdrawing group, polarizing the C=C double bond and rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

The N,N-bis(4-methoxybenzyl) substituents are expected to primarily exert steric and electronic effects on the reactivity of the Michael acceptor. The bulky nature of the 4-methoxybenzyl groups may sterically hinder the approach of nucleophiles, potentially modulating the reaction rate. Electronically, the methoxy groups are electron-donating, which could slightly reduce the electrophilicity of the β-carbon compared to an unsubstituted N,N-dibenzyl analogue.

Below is a diagram illustrating the general mechanism of a Michael addition reaction with a generic vinyl sulfonamide.

G cluster_0 Michael Addition Mechanism Start Vinyl Sulfonamide (Michael Acceptor) TransitionState Transition State Start->TransitionState Nucleophilic Attack on β-carbon Nucleophile Nucleophile (e.g., Thiolate) Nucleophile->TransitionState Adduct Covalent Adduct TransitionState->Adduct Protonation

Caption: Generalized workflow of a Michael addition reaction.

Comparative Analysis of Michael Acceptor Efficiency

To validate the potential efficiency of N,N-bis(4-methoxybenzyl)ethenesulfonamide, we compare it with two widely recognized Michael acceptors: acrylamide and ethenesulfonyl fluoride (ESF).

Michael AcceptorActivating GroupPredicted ReactivityKey Features
N,N-bis(4-methoxybenzyl)ethenesulfonamide SulfonamideModerate to HighTunable reactivity via N-substituents; potential for increased selectivity.
Acrylamide AmideModerateThe "gold standard" in covalent inhibitors; well-understood reactivity profile.[2]
Ethenesulfonyl Fluoride (ESF) Sulfonyl FluorideVery HighAmong the strongest known Michael acceptors; may exhibit less selectivity.[3]

Causality behind Experimental Choices: The choice of a Michael acceptor is a critical decision in drug design, dictated by the need to balance reactivity and selectivity.

  • Acrylamides are often chosen for their moderate reactivity, which can minimize off-target reactions with biological nucleophiles like glutathione.[4]

  • Vinyl sulfonamides are explored as alternatives to acrylamides, offering a potentially more electrophilic warhead for targeting less reactive nucleophilic residues.[2] The N-substituents on the sulfonamide provide a handle to modulate reactivity.

  • Ethenesulfonyl Fluoride (ESF) represents a highly reactive Michael acceptor. Its high electrophilicity makes it a powerful tool for labeling proteins but may be less suitable for therapeutic applications where selectivity is crucial.[3]

Experimental Protocols for Evaluating Michael Acceptor Efficiency

The following are generalized protocols for assessing the reactivity of a Michael acceptor with a model nucleophile, such as N-acetylcysteine.

Protocol 1: NMR-Based Kinetic Assay

This method allows for the direct monitoring of the reaction progress over time.

  • Preparation of Reactants: Prepare stock solutions of the Michael acceptor (e.g., N,N-bis(4-methoxybenzyl)ethenesulfonamide) and N-acetylcysteine in a suitable deuterated solvent (e.g., DMSO-d6).

  • Reaction Initiation: In an NMR tube, mix the stock solutions to achieve the desired final concentrations.

  • Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product to determine their relative concentrations over time. The disappearance of the vinyl protons of the Michael acceptor and the appearance of new signals corresponding to the covalent adduct are typically monitored.

  • Kinetic Analysis: Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the reaction rate constant.

Protocol 2: LC-MS-Based Competition Assay

This method is useful for comparing the relative reactivity of multiple Michael acceptors.

  • Reaction Setup: Prepare a solution containing the nucleophile (e.g., N-acetylcysteine) and a mixture of the Michael acceptors to be compared.

  • Time-Course Sampling: At various time points, quench a small aliquot of the reaction mixture (e.g., by adding a strong acid).

  • LC-MS Analysis: Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the remaining unreacted Michael acceptors and the corresponding adducts.

  • Data Analysis: Determine the relative rates of consumption of each Michael acceptor to establish a reactivity ranking.

Below is a diagram illustrating the experimental workflow for evaluating Michael acceptor reactivity.

G cluster_1 Experimental Workflow Start Prepare Reactant Stock Solutions Mix Initiate Reaction Start->Mix Monitor Monitor Reaction Progress (NMR or LC-MS) Mix->Monitor Analyze Kinetic and Comparative Analysis Monitor->Analyze Result Determine Reactivity Profile Analyze->Result

Caption: Workflow for assessing Michael acceptor reactivity.

Conclusion

While direct experimental data for N,N-bis(4-methoxybenzyl)ethenesulfonamide is limited, its structural features suggest it would be a moderately to highly reactive Michael acceptor. The vinyl sulfonamide core provides the necessary electrophilicity, while the N,N-bis(4-methoxybenzyl) groups offer avenues for steric and electronic modulation of this reactivity. Compared to the benchmark acrylamide, it is predicted to be more reactive, and likely less reactive than the highly potent ethenesulfonyl fluoride.

The protocols outlined in this guide provide a robust framework for experimentally validating the efficiency of N,N-bis(4-methoxybenzyl)ethenesulfonamide and other novel Michael acceptors. Such studies are crucial for the rational design of next-generation covalent therapeutics with optimized reactivity and selectivity profiles.

References

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

  • RSC Publishing. (2025, June 13). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. RSC Publishing. [Link]

  • ResearchGate. (2025, August 10). Synthesis of Vinyl Sulfonamides Using the Horner Reaction | Request PDF. ResearchGate. [Link]

  • Chemical Science (RSC Publishing). (2025, June 13). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing). DOI:10.1039/D5SC02420J. [Link]

  • Mayr, H., & Ofial, A. R. (2016). Ethenesulfonyl Fluoride: The Most Perfect Michael Acceptor Ever Found?. Angewandte Chemie International Edition, 55(41), 12664-12667. [Link]

  • 4-Acetyl-N,N-dibenzylbenzenesulfonamide in Heterocyclic Synthesis: Synthesis and Biological Evaluation of Novel Sulfonamides Inc. (n.d.). [Link]

  • APPLICATION OF VINYLSULFONIUM SALTS TO THE SYNTHESIS OF HETEROCYCLES. (n.d.). DOI. [Link]

  • MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). N,N-Bis(4-methoxybenzyl)ethanesulfonamide | C18H23NO4S | CID 69673822. [Link]

  • PubMed. (2001, November 15). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. [Link]

  • Frontiers. (n.d.). Michael acceptor molecules in natural products and their mechanism of action. [Link]

  • PMC. (n.d.). 1-[2,2-Bis(phenylsulfonyl)ethenyl]-4-methoxybenzene. [Link]

  • PubChem. (n.d.). n,n-Dibutylbenzenesulfonamide | C14H23NO2S | CID 220596. [Link]

  • PMC. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. [Link]

  • Bradford Scholars. (n.d.). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. [Link]

  • PubChemLite. (n.d.). N-(4-methoxybenzyl)-n-methylmethanesulfonamide (C10H15NO3S). [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. [Link]

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Comparative

A Spectroscopic Guide to PMB-Protected and Unprotected Ethenesulfonamides: A Comparative Analysis

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the sulfonamide functional group is a cornerstone. Its prevalence in a myriad of therapeutic agents underscores the nece...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the sulfonamide functional group is a cornerstone. Its prevalence in a myriad of therapeutic agents underscores the necessity for robust and predictable synthetic strategies. Ethenesulfonamides, with their inherent reactivity, serve as versatile building blocks. However, their synthesis and subsequent elaboration are often complicated by the nucleophilic nature of the sulfonamide nitrogen. The use of protecting groups is therefore not merely a matter of convenience but a critical element for achieving desired chemical transformations with high fidelity.

The para-methoxybenzyl (PMB) group has emerged as a widely utilized protecting group for the sulfonamide moiety.[1][2] Its popularity stems from its ease of introduction, general stability under a range of reaction conditions, and, most importantly, the multiple, mild methods available for its cleavage.[2][3][4] The electron-donating nature of the para-methoxy substituent plays a crucial role, not only in the methods for its removal but also in how it influences the spectroscopic signature of the molecule it protects.[2][5]

This guide provides a detailed spectroscopic comparison of PMB-protected and unprotected ethenesulfonamides. By presenting experimental data and explaining the underlying principles, we aim to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently synthesize, characterize, and utilize these important synthetic intermediates.

The Rationale for Protection: Why PMB?

The acidic proton on an unprotected sulfonamide can interfere with a wide array of chemical reactions, including those involving strong bases, organometallic reagents, and various coupling reactions. Protection of the sulfonamide nitrogen is therefore essential to expand the synthetic utility of ethenesulfonamides. The PMB group offers several advantages:

  • Stability: PMB-protected sulfonamides exhibit good stability across a range of non-acidic reaction conditions.[1]

  • Orthogonal Deprotection: The PMB group can be removed under conditions that are often compatible with other protecting groups, allowing for selective deprotection strategies in complex syntheses.[2][6]

  • Mild Cleavage: Deprotection can be achieved under oxidative conditions (e.g., with DDQ or CAN) or with strong acids, providing flexibility in the synthetic route.[2][3][7]

  • Reduced Electrophilicity: The electron-donating PMB group can reduce the electrophilicity of the adjacent sulfonamide, which can be beneficial in certain synthetic transformations.[5]

The following sections will delve into the practical aspects of distinguishing between the protected and unprotected forms of ethenesulfonamides using routine spectroscopic techniques.

Experimental Design for Comparative Analysis

To illustrate the spectroscopic differences, we will consider a model system: N-(4-methoxybenzyl)ethenesulfonamide (the PMB-protected form) and ethenesulfonamide (the unprotected form).

cluster_0 PMB-Protected Ethenesulfonamide cluster_1 Unprotected Ethenesulfonamide cluster_2 Spectroscopic Analysis a Ethenesulfonyl Chloride c N-(4-methoxybenzyl)ethenesulfonamide a->c Base (e.g., Pyridine) b para-Methoxybenzylamine b->c f NMR (¹H, ¹³C) c->f g FT-IR c->g h Mass Spectrometry c->h d N-(4-methoxybenzyl)ethenesulfonamide e Ethenesulfonamide d->e Deprotection (e.g., TFA) e->f e->g e->h

Figure 1: General workflow for the synthesis and comparative spectroscopic analysis of PMB-protected and unprotected ethenesulfonamides.

Experimental Protocols

Synthesis of N-(4-methoxybenzyl)ethenesulfonamide (PMB-Protected):

  • To a solution of para-methoxybenzylamine (1.1 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C, add ethenesulfonyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis of Ethenesulfonamide (Unprotected):

  • Dissolve N-(4-methoxybenzyl)ethenesulfonamide (1.0 eq) in a minimal amount of DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and TFA in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography.[8]

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.[9][10]

  • FT-IR Spectroscopy: Infrared spectra were recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate.[11][12]

  • Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained using an electrospray ionization (ESI) source.

Spectroscopic Comparison: Key Differentiating Features

The presence of the PMB group introduces distinct and readily identifiable signals in the various spectra, allowing for a clear differentiation between the protected and unprotected ethenesulfonamides.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most straightforward evidence for the presence of the PMB group.

Assignment Unprotected Ethenesulfonamide (ppm) PMB-Protected Ethenesulfonamide (ppm) Rationale for Difference
-NH Proton ~5.0-6.0 (broad singlet)~4.5-5.5 (triplet, coupling to CH₂)The unprotected sulfonamide NH is a broad singlet due to exchange and quadrupole broadening. In the protected form, it is coupled to the adjacent benzylic protons.
Vinyl Protons ~5.8-6.5 (multiplet)~5.8-6.5 (multiplet)The chemical shifts of the vinyl protons are not significantly affected by the presence of the PMB group.
Benzylic CH₂ -~4.1-4.3 (doublet)A characteristic signal for the methylene protons of the PMB group, coupled to the NH proton.
Aromatic Protons -~6.8-6.9 (doublet) and ~7.2-7.3 (doublet)Two distinct doublets in a characteristic AA'BB' pattern for the para-substituted benzene ring.
Methoxy CH₃ -~3.8 (singlet)A sharp singlet integrating to three protons, a hallmark of the PMB group.

Expert Insight: The disappearance of the characteristic PMB signals (benzylic CH₂, aromatic protons, and methoxy CH₃) and the appearance of a broad NH singlet are definitive indicators of successful deprotection.

¹³C NMR Spectroscopy

The carbon NMR spectrum further corroborates the presence of the PMB group.

Assignment Unprotected Ethenesulfonamide (ppm) PMB-Protected Ethenesulfonamide (ppm) Rationale for Difference
Vinyl Carbons ~125-140~125-140Minimal change in the chemical shifts of the vinyl carbons.
Benzylic CH₂ -~45-50A distinct signal for the benzylic carbon.
Aromatic Carbons -~114 (C-H), ~129 (C-H), ~130 (ipso-C), ~159 (C-OCH₃)Characteristic signals for the four distinct carbons of the para-methoxyphenyl ring.
Methoxy CH₃ -~55The signal for the methoxy carbon.
FT-IR Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present.

Vibrational Mode Unprotected Ethenesulfonamide (cm⁻¹) PMB-Protected Ethenesulfonamide (cm⁻¹) Rationale for Difference
N-H Stretch ~3350-3250 (two bands for primary sulfonamide)~3300-3200 (single band for secondary sulfonamide)The unprotected primary sulfonamide shows symmetric and asymmetric N-H stretching, while the protected secondary sulfonamide shows a single N-H stretch.[13]
S=O Stretch ~1340-1310 (asymmetric) and ~1160-1140 (symmetric)~1330-1300 (asymmetric) and ~1150-1130 (symmetric)The electron-donating PMB group can slightly influence the electron density around the sulfonyl group, leading to minor shifts in the stretching frequencies.[13][14]
C-O Stretch -~1250 (asymmetric) and ~1030 (symmetric)Strong bands corresponding to the aryl-alkyl ether linkage of the PMB group.[15]
C-H Aromatic Stretch -~3100-3000Characteristic C-H stretching of the aromatic ring.

Expert Insight: The most telling difference in the IR spectra is the change in the N-H stretching region. The presence of two bands for the unprotected sulfonamide versus a single band for the protected analog is a key diagnostic feature.

Mass Spectrometry

Mass spectrometry confirms the molecular weight change upon protection and deprotection and provides characteristic fragmentation patterns.

Ion Unprotected Ethenesulfonamide PMB-Protected Ethenesulfonamide Notes
[M+H]⁺ Expected m/zExpected m/z (M + 121.05)The mass difference of 121.05 corresponds to the addition of the C₈H₉O fragment of the PMB group.
Characteristic Fragment -m/z = 121.05A prominent peak corresponding to the tropylium ion of the para-methoxybenzyl group is a hallmark of PMB-protected compounds.

Visualizing the Structural Differences

cluster_0 Unprotected Ethenesulfonamide cluster_1 PMB-Protected Ethenesulfonamide a a b b

Figure 2: 2D structures of unprotected ethenesulfonamide and PMB-protected ethenesulfonamide.

Conclusion

The spectroscopic comparison of PMB-protected and unprotected ethenesulfonamides reveals a set of distinct and readily interpretable differences. The presence of the para-methoxybenzyl group introduces characteristic signals in ¹H and ¹³C NMR spectra, alters the N-H stretching profile in the IR spectrum, and produces a signature fragment in the mass spectrum. A thorough understanding of these spectroscopic signatures is invaluable for reaction monitoring, purification, and final characterization of these important synthetic intermediates. By leveraging the insights provided in this guide, researchers can confidently navigate the synthesis and application of ethenesulfonamides in their drug discovery and development endeavors.

References

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  • Royal Society of Chemistry. (2006). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. Retrieved from [Link]

  • Williams, A. L., et al. (2010). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • American Chemical Society. (2008). NMR and IR Spectroscopy for the Structural Characterization of Edible Fats and Oils. An Instrumental Analysis Laboratory. Journal of Chemical Education, 85(11), 1541. Retrieved from [Link]

  • Kumar, S., & Kumar, S. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 77(17), 7433-7441. Retrieved from [Link]

  • Elsevier. (n.d.). Experimental Conditions and Processing. In NMR Spectroscopy in Food Analysis. Retrieved from [Link]

  • Fodor, L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine. Magnetic Resonance in Chemistry, 43(12), 1057-1062. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

  • American Chemical Society. (2013). An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry, 78(11), 5486-5495. Retrieved from [Link]

  • Lee, S., & Park, S. B. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 18(15), e202300305. Retrieved from [Link]

  • ResearchGate. (2019). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to PMB Deprotection of Sulfonamides: A Yield-Driven Comparison

For researchers and professionals in the dynamic field of drug development and synthetic chemistry, the strategic protection and deprotection of functional groups are paramount. The p-methoxybenzyl (PMB) group is a frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug development and synthetic chemistry, the strategic protection and deprotection of functional groups are paramount. The p-methoxybenzyl (PMB) group is a frequently employed protecting group for sulfonamides due to its relative stability. However, its efficient and selective removal is crucial for the successful synthesis of target molecules. This guide provides an in-depth, data-supported comparison of common PMB deprotection methods for sulfonamides, offering insights into reaction efficiencies, mechanistic underpinnings, and practical considerations to empower you in your experimental design.

The Challenge: Balancing Stability and Selective Cleavage

The robustness of the N-PMB bond in sulfonamides presents a synthetic hurdle. Cleavage requires conditions that can generate and trap the relatively stable p-methoxybenzyl carbocation. The ideal deprotection method should offer high yields, tolerate a wide range of other functional groups, and be operationally simple. This guide will dissect three primary strategies for PMB deprotection of sulfonamides: strong acid-mediated cleavage, oxidative cleavage, and Lewis acid-catalyzed C-N bond scission.

Comparative Analysis of Deprotection Methodologies

The following table summarizes the performance of various deprotection methods for PMB-protected sulfonamides, highlighting key reaction parameters and reported yields.

Deprotection MethodReagent(s)SolventTemperature (°C)Time (h)Yield (%)Key Considerations & Limitations
Strong Acid-Mediated Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp0.5 - 668-98[1][2]Simple, common reagent. Can be harsh on acid-sensitive groups.
Triflic Acid (TfOH) / Sulfonamide ScavengerDioxane or Diethyl EtherRoom Temp4 - 6>94[3][4]Scavenger traps PMB cation, improving yield. Polymer-supported scavenger simplifies purification.[3]
Lewis Acid-Catalyzed Bismuth(III) Triflate (Bi(OTf)₃) (catalytic)1,2-Dichloroethane (DCE)852up to 95[5]Catalytic nature is advantageous. Requires elevated temperature.
Oxidative Cleavage Ceric Ammonium Nitrate (CAN)Acetonitrile/WaterRoom TempVariableModerate to Good[6][7]Prone to side products (e.g., N-hydroxymethyl derivatives) with certain substrates.[6]
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)DCM/Water0 to Room Temp1HighEffective, but DDQ is a stoichiometric and relatively expensive reagent.

In-Depth Analysis of Key Deprotection Strategies

Strong Acid-Mediated Deprotection: The Workhorse Approach

Acid-catalyzed cleavage is a direct and frequently employed method for PMB deprotection. The mechanism involves protonation of the ether oxygen of the methoxy group, followed by formation of the resonance-stabilized p-methoxybenzyl carbocation and the free sulfonamide.

Mechanism of Acid-Mediated PMB Deprotection

PMB_Sulfonamide R-SO₂-N(H)-PMB Protonated R-SO₂-N(H)-PMB-H⁺ PMB_Sulfonamide->Protonated + H⁺ Carbocation [PMB]⁺ Protonated->Carbocation Sulfonamide R-SO₂-NH₂ Protonated->Sulfonamide Trapped_PMB Scavenger-PMB Carbocation->Trapped_PMB + Scavenger Scavenger Scavenger (e.g., Anisole) Start Combine PMB-Sulfonamide and Bi(OTf)₃ in DCE Heat Heat to 85 °C Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Product Deprotected Sulfonamide Purify->Product

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Comparative

A Comparative Benchmarking Guide to N,N-bis(4-methoxybenzyl)ethenesulfonamide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis, the strategic selection of protecting groups for amine functionalities is a critical determinant of efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the strategic selection of protecting groups for amine functionalities is a critical determinant of efficiency, yield, and overall success. This guide provides an in-depth, objective comparison of N,N-bis(4-methoxybenzyl)ethenesulfonamide, a specialized protecting group, against more conventional alternatives. By elucidating the nuanced performance characteristics through supporting experimental data and detailed protocols, this document serves as a technical resource for chemists navigating the complexities of multi-step organic synthesis.

Introduction: The Strategic Imperative of Amine Protection

The nucleophilic and basic nature of amines necessitates their protection in many synthetic transformations to prevent unwanted side reactions. The ideal protecting group should be easily introduced, stable under a range of reaction conditions, and readily removed with high selectivity and yield. While traditional protecting groups like Boc, Cbz, and Fmoc are mainstays in the synthetic chemist's toolbox, the demand for greater orthogonality and tailored reactivity profiles has driven the exploration of more specialized alternatives.

N,N-bis(4-methoxybenzyl)ethenesulfonamide emerges as a noteworthy candidate, combining the acid- and oxidant-labile features of the p-methoxybenzyl (PMB) group with the unique reactivity of a vinylsulfonamide moiety. This guide will dissect the performance of this protecting group in comparison to established alternatives, providing a clear rationale for its application in specific synthetic contexts.

Comparative Analysis of Amine Protecting Groups

The efficacy of a protecting group is not absolute but rather dependent on the specific chemical environment of a synthetic route. This section benchmarks N,N-bis(4-methoxybenzyl)ethenesulfonamide against common alternatives, focusing on key performance indicators such as stability, ease of cleavage, and orthogonality.

Stability Profile

The stability of a protecting group across a spectrum of reaction conditions is paramount for its successful application. The N,N-bis(4-methoxybenzyl)ethenesulfonamide protecting group exhibits a unique stability profile, largely dictated by its constituent parts: the two PMB groups and the ethenesulfonamide core.

Protecting GroupReagents/ConditionsStabilityKey Considerations
N,N-bis(PMB)ethenesulfonamide Strong Acids (e.g., TFA, HCl) Labile The electron-donating p-methoxy groups facilitate cleavage via carbocation formation.[1]
Oxidizing Agents (e.g., DDQ, CAN) Labile The PMB groups are susceptible to oxidative cleavage.[2][3]
Bases (e.g., NaOH, K₂CO₃) Stable Sulfonamides are generally stable to basic conditions.
Nucleophiles (e.g., thiols) Potentially Reactive The vinyl group can act as a Michael acceptor.[4]
Catalytic Hydrogenation (H₂/Pd-C) Stable Unlike the Cbz group, the sulfonamide and PMB groups are typically stable to these conditions.
Boc (tert-Butoxycarbonyl) Strong Acids (e.g., TFA) Labile Standard deprotection condition.
Bases, Oxidizing Agents, Hydrogenation Stable Offers good orthogonality with other protecting groups.
Cbz (Carboxybenzyl) Catalytic Hydrogenation (H₂/Pd-C) Labile Standard deprotection condition.
Acids, Bases, Oxidizing Agents Generally Stable A robust protecting group, but sensitive to reduction.
Fmoc (9-Fluorenylmethyloxycarbonyl) Bases (e.g., Piperidine) Labile Commonly used in solid-phase peptide synthesis due to its mild, base-labile deprotection.
Acids, Oxidizing Agents, Hydrogenation Stable Offers excellent orthogonality.
Nosyl (2-Nitrobenzenesulfonyl) Nucleophiles (e.g., thiols with base) Labile Cleavage is facile under mild, nucleophilic conditions.
Acids, Oxidizing Agents Generally Stable The nitro group can be sensitive to some reductive conditions.
Cleavage Conditions and Orthogonality

The true utility of a protecting group is often realized during its removal. The N,N-bis(4-methoxybenzyl) group offers multiple deprotection pathways, providing flexibility in synthetic design.

  • Acidic Cleavage: The PMB groups are readily cleaved by moderately strong acids like trifluoroacetic acid (TFA), a common condition for Boc group removal. This lack of orthogonality with Boc can be a limitation in some synthetic strategies.[1]

  • Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively cleave the PMB groups under milder conditions that may be compatible with other protecting groups.[2][3] The electron-rich nature of the PMB group makes it more susceptible to oxidation than a standard benzyl group.[1]

This dual-mode cleavage offers a distinct advantage. For instance, in a molecule containing both a Cbz and an N,N-bis(PMB)ethenesulfonamide protected amine, the latter can be removed oxidatively without affecting the former, showcasing valuable orthogonality.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and deprotection of N,N-bis(4-methoxybenzyl) protected amines.

Synthesis of N,N-bis(4-methoxybenzyl)ethenesulfonamide

This protocol is adapted from general procedures for the synthesis of sulfonamides.

Materials:

  • Bis(4-methoxybenzyl)amine

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve bis(4-methoxybenzyl)amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Deprotection Protocols

A. Oxidative Cleavage using DDQ

Materials:

  • N,N-bis(PMB)ethenesulfonamide protected compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM) and Water (or a buffer solution)

Procedure:

  • Dissolve the N,N-bis(PMB)ethenesulfonamide protected compound (1.0 eq.) in a mixture of DCM and water (e.g., 10:1 v/v).

  • Add DDQ (2.2 eq.) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.

B. Acidic Cleavage using TFA

Materials:

  • N,N-bis(PMB)ethenesulfonamide protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole or triethylsilane, optional but recommended)

Procedure:

  • Dissolve the N,N-bis(PMB)ethenesulfonamide protected compound (1.0 eq.) in DCM.

  • If the substrate is sensitive to cationic side reactions, add a scavenger such as anisole (5-10 eq.).

  • Cool the solution to 0 °C and add TFA (10-50% v/v in DCM) dropwise.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Visualization of Synthetic Logic

Decision Workflow for Protecting Group Selection

The choice of an amine protecting group is a critical decision point in synthetic planning. The following diagram illustrates a simplified decision-making process.

G start Need to protect an amine? q1 Is the final product sensitive to acid? start->q1 q2 Is the final product sensitive to reduction (H2/Pd-C)? q1->q2 Yes boc Consider Boc q1->boc No q3 Is mild, base-labile deprotection required? q2->q3 Yes cbz Consider Cbz q2->cbz No q4 Is orthogonality to Boc and Cbz required? q3->q4 Yes fmoc Consider Fmoc q3->fmoc No pmb_vinyl Consider N,N-bis(PMB)ethenesulfonamide q4->pmb_vinyl Yes

Caption: A decision tree for selecting an appropriate amine protecting group.

Orthogonality in a Multi-Step Synthesis

The following diagram illustrates the concept of orthogonal deprotection in a hypothetical synthetic sequence.

G sub Substrate N-Boc N-bis(PMB)ethenesulfonamide int1 Intermediate 1 NH N-bis(PMB)ethenesulfonamide sub:N_boc->int1:N_free TFA prod Final Product NH NH int1:N_pmb->prod:N_free2 DDQ

Caption: Orthogonal deprotection of Boc and N,N-bis(PMB)ethenesulfonamide.

Conclusion

N,N-bis(4-methoxybenzyl)ethenesulfonamide represents a versatile and valuable tool in the arsenal of the synthetic chemist. Its defining features are the dual-mode deprotection capability via either acidic or oxidative cleavage and its general stability under basic and reductive conditions. While not a universal solution, its unique reactivity profile provides a high degree of flexibility and enables synthetic strategies that might be challenging with more conventional protecting groups. The vinylsulfonamide moiety also presents opportunities for further functionalization via Michael addition, adding another layer of synthetic utility.[4] Careful consideration of its stability and orthogonality, as outlined in this guide, will empower researchers to strategically deploy this protecting group to streamline the synthesis of complex pharmaceutical targets.

References

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station. Available at: [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. Available at: [Link]

Sources

Validation

In vitro assay validation of compounds synthesized from N,N-bis(4-methoxybenzyl)ethenesulfonamide

An In-Depth Guide to the In Vitro Assay Validation of Novel Sulfonamide-Based COX-2 Inhibitors Introduction: The Rationale for Selective COX-2 Inhibition The discovery of two distinct cyclooxygenase (COX) isoforms, the c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Assay Validation of Novel Sulfonamide-Based COX-2 Inhibitors

Introduction: The Rationale for Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, was a watershed moment in pharmacology. COX-1 is crucial for baseline physiological processes, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation. In contrast, COX-2 is typically upregulated at sites of inflammation and is the primary mediator of pain and inflammatory prostaglandins.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both isoforms. This lack of specificity is the root cause of their most common and severe side effect: gastrointestinal toxicity. This understanding spurred the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory and analgesic effects without the gastrointestinal complications of their non-selective counterparts.

The N-aryl sulfonamide chemical scaffold has proven to be a highly effective pharmacophore for achieving COX-2 selectivity. The benchmark drug, Celecoxib, features this core structure, which allows it to bind preferentially to a specific side pocket within the COX-2 active site that is absent in COX-1. This guide provides a comprehensive framework for the in vitro validation of novel synthesized compounds, using a hypothetical series derived from a sulfonamide scaffold, and compares their performance against the industry-standard, Celecoxib.

The Arachidonic Acid Cascade: Visualizing the Role of COX Isoforms

To understand the basis of our in vitro assays, it is essential to visualize the biochemical pathway we are targeting. The diagram below illustrates the conversion of arachidonic acid into prostaglandins by COX-1 and COX-2, highlighting their distinct physiological and pathological roles.

cluster_0 Cell Membrane Phospholipids cluster_1 Pro-inflammatory Stimuli (e.g., Cytokines) cluster_2 COX Pathway cluster_3 Physiological Functions cluster_4 Pathological Functions phospholipids Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Activation stimuli Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 phys Platelet Aggregation, Stomach Mucosa Protection pgh2_1->phys path Pain, Inflammation, Fever pgh2_2->path

Caption: The Arachidonic Acid signaling pathway, highlighting the distinct roles of COX-1 and COX-2.

Methodology: A Self-Validating Protocol for Determining Potency and Selectivity

The cornerstone of validating a potential COX-2 inhibitor is to determine not only its potency (how effectively it inhibits the target) but also its selectivity over the COX-1 isoform. This dual-assay approach is inherently self-validating. A compound that shows high potency against COX-2 but little to no activity against COX-1 is confirmed as a selective inhibitor.

We utilize a commercially available Cayman Chemical COX Inhibitor Screening Assay Kit (Catalog No. 701050) as a basis for this protocol, which measures the peroxidase activity of the COX enzymes.

Experimental Workflow

The following diagram outlines the logical flow of the screening process, from compound preparation to data analysis.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Stock Solutions of Test Compounds (e.g., in DMSO) B Create Serial Dilutions for Dose-Response Curve A->B E Add Test Compound Dilutions or Vehicle Control B->E C Add Assay Buffer and Heme D Add COX-1 or COX-2 Enzyme to respective wells C->D D->E F Incubate to allow compound-enzyme binding E->F G Initiate Reaction with Arachidonic Acid F->G H Incubate to allow prostaglandin production G->H I Add Developing Reagent (e.g., TMPD) and measure absorbance (590 nm) H->I J Calculate Percent Inhibition for each concentration I->J K Plot Dose-Response Curve (% Inhibition vs. Log[Concentration]) J->K L Determine IC50 values for COX-1 and COX-2 K->L M Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) L->M

Caption: Experimental workflow for the in vitro screening of COX inhibitors.

Step-by-Step Protocol
  • Reagent Preparation : Prepare all reagents (assay buffer, heme, arachidonic acid, colorimetric substrate) as per the manufacturer's instructions.

  • Compound Dilution :

    • Prepare a 1 mM stock solution of each synthesized compound, Celecoxib, and Ibuprofen in DMSO.

    • Perform a serial dilution to create a range of concentrations (e.g., from 100 µM to 0.1 nM) for dose-response analysis.

  • Assay Plate Setup :

    • Designate separate wells in a 96-well plate for the COX-1 and COX-2 assays. Include wells for a 100% activity control (vehicle only) and a background control (no enzyme).

    • Add 150 µL of Assay Buffer and 10 µL of Heme to all wells.

  • Enzyme and Inhibitor Addition :

    • Add 10 µL of either the COX-1 or COX-2 enzyme solution to the appropriate wells.

    • Add 10 µL of the serially diluted test compounds, reference drugs, or vehicle (DMSO) to their designated wells.

    • Gently shake the plate and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitors to bind to the enzymes before the substrate is introduced.

  • Reaction Initiation and Measurement :

    • Add 10 µL of the Arachidonic Acid solution to all wells to initiate the enzymatic reaction.

    • Incubate for exactly 2 minutes at 37°C.

    • Add 10 µL of the colorimetric substrate solution to develop the signal.

    • Measure the absorbance at 590 nm using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Use graphing software (e.g., GraphPad Prism) to plot the percent inhibition against the logarithm of the inhibitor concentration and fit a non-linear regression curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Performance Analysis

The primary outputs of this assay are the IC50 values for each compound against both COX isoforms. From these values, we derive the Selectivity Index (SI), a critical metric for predicting a compound's therapeutic window. A higher SI value indicates greater selectivity for COX-2, which is the desired outcome.

Table 1: In Vitro Potency and Selectivity of Synthesized Compounds vs. Controls

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
Ibuprofen (Non-selective control)15.222.50.68
Celecoxib (Selective control)28.50.045633
Compound A (Synthesized)35.10.092381
Compound B (Synthesized)> 1001.5> 66
Compound C (Synthesized)15.80.039405
Interpretation of Results
  • Ibuprofen demonstrates the classic profile of a non-selective NSAID, inhibiting both COX-1 and COX-2 with similar potency, resulting in an SI value less than 1.

  • Celecoxib , our benchmark drug, shows excellent potency against COX-2 (IC50 = 0.045 µM) and significantly weaker activity against COX-1 (IC50 = 28.5 µM), yielding a very high selectivity index of 633.

  • Compound A is a promising hit, showing good COX-2 potency and a high selectivity index, though it is roughly half as potent and selective as Celecoxib.

  • Compound B is potent but less selective. While its IC50 for COX-1 is high, its potency against COX-2 is significantly lower than Celecoxib, making it a less desirable candidate.

  • Compound C emerges as the lead candidate from this screen. It displays potency against COX-2 that is comparable to, or even slightly better than, Celecoxib (0.039 µM vs 0.045 µM) while maintaining excellent selectivity (SI = 405).

This structured in vitro validation process, moving from enzymatic assay to comparative data analysis, provides a robust and reliable method for identifying and prioritizing novel, selective COX-2 inhibitors for further preclinical development. The data clearly supports the advancement of Compound C based on its superior potency and high degree of selectivity, which closely rivals the established drug, Celecoxib.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology. [Link]

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., McDonald, J. J., Stegeman, R. A., Pak, J. Y., ... & Stallings, W. C. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. [Link]

  • Gierse, J. K., McDonald, J. J., Hauser, S. D., Rangwala, S. H., Koboldt, C. M., & Seibert, K. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry. [Link]

  • Laine, L., Smith, T., Beman, B., & Toth, K. (2000). Gastrointestinal tolerability of celecoxib vs ibuprofen. Archives of Internal Medicine. [Link]

Safety & Regulatory Compliance

Safety

n,n-Bis(4-methoxybenzyl)ethenesulfonamide proper disposal procedures

Comprehensive Laboratory Guide: Lifecycle Management and Proper Disposal of N,N-Bis(4-methoxybenzyl)ethenesulfonamide In the landscape of modern drug discovery, functionalized sulfonamides serve as critical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Lifecycle Management and Proper Disposal of N,N-Bis(4-methoxybenzyl)ethenesulfonamide

In the landscape of modern drug discovery, functionalized sulfonamides serve as critical building blocks. Specifically, N,N-Bis(4-methoxybenzyl)ethenesulfonamide (CAS: 133777-96-5) is frequently utilized as a versatile intermediate in organic synthesis, notably in the development of arginase inhibitors and other therapeutic agents[1].

While much literature focuses on the synthetic utility of this compound, professional laboratory safety demands an equally rigorous approach to its lifecycle management. Improper disposal of complex heteroatomic organic compounds can lead to severe environmental contamination and regulatory non-compliance. This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe handling and disposal of this compound within a legitimate, professional laboratory setting.

Physicochemical Profile and Disposal Causality

To design an effective disposal strategy, one must first understand the molecular characteristics that dictate the compound's behavior in waste streams. The presence of the ethenesulfonamide core, protected by two 4-methoxybenzyl (PMB) groups, significantly influences its solubility and thermal degradation profile.

Table 1: Chemical Properties and Waste Implications

Property / FeatureCharacteristicWaste Management Implication
Molecular Formula C18H21NO4SContains Nitrogen and Sulfur. High-temperature incineration is mandatory to prevent environmental release; thermal degradation will yield toxic SOx and NOx gases[2].
PMB Protecting Groups Highly lipophilicPoor aqueous solubility. The compound will partition into organic waste streams. Do not attempt aqueous drain disposal.
Physical State SolidSpills must be managed as hazardous solid waste. Dust generation should be avoided during cleanup.
Reactivity Stable organic solidKeep away from strong oxidizing agents and open flames[2]. Segregate from highly reactive chemical waste streams.

The Causality of Disposal: Standard biological wastewater treatment facilities cannot effectively process complex synthetic sulfonamides. Furthermore, if this compound is incinerated in a standard, low-temperature facility, the sulfur and nitrogen atoms will oxidize into sulfur dioxide (SO₂) and nitrogen oxides (NOx), which are potent environmental pollutants. Therefore, it is a strict operational requirement that this compound be routed exclusively to a licensed hazardous waste facility equipped with high-temperature incinerators and alkaline gas scrubbers capable of neutralizing acidic combustion byproducts.

Standard Operating Procedure (SOP): Disposal Methodologies

The following step-by-step methodology must be integrated into your laboratory's Environmental Health and Safety (EHS) protocols.

Phase 1: Point-of-Generation Segregation
  • Identify the Matrix: Determine if the waste is a pure solid (e.g., expired reagent, spill cleanup) or a solution (e.g., mother liquor from a crystallization or chromatography fraction).

  • Solid Waste Handling:

    • Sweep up solid waste using non-sparking tools to minimize dust generation.

    • Place the solid, along with any contaminated Personal Protective Equipment (PPE) such as nitrile gloves and weighing paper, into a chemically compatible, sealable high-density polyethylene (HDPE) solid waste container.

  • Liquid Waste Segregation:

    • Halogenated Stream: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform) during extraction or purification, the entire mixture must be routed to the Halogenated Organic Waste carboy.

    • Non-Halogenated Stream: If dissolved in solvents like Ethyl Acetate, Methanol, or DMF, route to the Non-Halogenated Organic Waste carboy. Never mix halogenated and non-halogenated streams, as this exponentially increases institutional disposal costs.

Phase 2: Labeling and Documentation
  • Explicit Chemical Identification: Standard "Organic Waste" labels are insufficient. The waste ticket must explicitly state: "Contains N,N-Bis(4-methoxybenzyl)ethenesulfonamide (Sulfur/Nitrogen-containing organic)."

  • Hazard Pictograms: Ensure the container is labeled with the appropriate GHS pictograms, primarily the Health Hazard and Exclamation Mark symbols, reflecting its status as a synthetic chemical hazard.

Phase 3: Institutional Transfer
  • Secondary Containment: Transport the sealed waste containers to the central EHS accumulation area using secondary containment bins to prevent transit spills.

  • Manifesting: EHS personnel will manifest this waste under the appropriate regulatory codes (e.g., RCRA codes in the United States) for transfer to a licensed commercial incinerator.

Waste Routing Visualization

The following diagram illustrates the validated decision tree for routing N,N-Bis(4-methoxybenzyl)ethenesulfonamide waste to ensure regulatory compliance and environmental safety.

WasteRouting Start N,N-Bis(4-methoxybenzyl) ethenesulfonamide Waste Solid Solid Waste Stream (Powders, Contaminated PPE) Start->Solid Liquid Liquid Waste Stream (Reaction Mother Liquors) Start->Liquid Incineration Licensed High-Temp Incineration (Equipped with SOx/NOx Scrubbers) Solid->Incineration Direct Transfer via EHS Halogenated Halogenated Solvent Waste (e.g., DCM, Chloroform) Liquid->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Solvent Waste (e.g., EtOAc, DMF, MeOH) Liquid->NonHalogenated Halogen-free Halogenated->Incineration Halogen-Specific Processing NonHalogenated->Incineration Standard Organic Processing

Figure 1: Decision matrix for the segregation and disposal routing of sulfonamide chemical waste.

References

  • Ambeed. "133777-96-5 | N,N-Bis(4-methoxybenzyl)ethenesulfonamide Safety and Handling." Ambeed.com.
  • ChemScene. "N,N-bis(4-methoxybenzyl)ethenesulfonamide Safety Information." Chemikart.com.
  • Google Patents. "US10329310B2 - Arginase inhibitors and their therapeutic applications." Google.com.

Sources

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Feasible Synthetic Routes

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n,n-Bis(4-methoxybenzyl)ethenesulfonamide
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n,n-Bis(4-methoxybenzyl)ethenesulfonamide
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